molecular formula C8H15N B1316964 3-Azabicyclo[4.2.1]nonane CAS No. 284-11-7

3-Azabicyclo[4.2.1]nonane

Cat. No.: B1316964
CAS No.: 284-11-7
M. Wt: 125.21 g/mol
InChI Key: QVHPIHIFORFCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.2.1]nonane is an organic compound featuring a bridged bicyclic scaffold that incorporates a nitrogen atom, making it a valuable intermediate in synthetic and medicinal chemistry. This saturated azabicycle serves as the core structural framework for a class of compounds known as homotropane alkaloids . These structures are of significant research interest due to their potential biological activities, particularly as ligands for nicotinic acetylcholine receptors (nAChRs) in the central nervous system . Compounds based on the 9-azabicyclo[4.2.1]nonane skeleton, a closely related system, have been investigated for their pharmacological potential in addressing neurological disorders such as Parkinson's and Alzheimer's diseases . The constrained, three-dimensional structure of this bicyclic system is a key feature that helps define the spatial orientation of functional groups, which is crucial for its interaction with biological targets. As such, this compound is a privileged building block for developing new synthetic methodologies and for the construction of novel biologically active molecules for research purposes . This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8-5-7(1)3-4-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPIHIFORFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560468
Record name 3-Azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284-11-7
Record name 3-Azabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of the 3-Azabicyclo[4.2.1]nonane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of the 3-Azabicyclo[4.2.1]nonane Scaffold

The this compound ring system is a conformationally constrained bicyclic amine that has garnered significant interest in medicinal chemistry. Its rigid framework serves as a valuable scaffold for designing ligands that can precisely orient functional groups to interact with biological targets such as receptors and enzymes. Derivatives of this core are explored for their potential as antiprotozoal agents and their interactions with nicotinic acetylcholine receptors (nAChRs). The constrained nature of the bicyclic system reduces the entropic penalty upon binding and offers selectivity, making it an attractive motif in drug discovery.

However, this same rigidity presents a significant challenge in structural elucidation. The non-planar, strained ring system gives rise to complex proton and carbon NMR spectra with overlapping signals and non-intuitive coupling patterns. Confirming the connectivity, assigning the relative stereochemistry of substituents, and determining the preferred conformation of the seven-membered ring are non-trivial tasks that demand a multi-technique, in-depth analytical approach. This guide provides a comprehensive overview of the strategies and methodologies required to unambiguously elucidate the structure of novel this compound derivatives.

Synthetic Origins: Clues from Construction

The synthetic route used to construct the this compound core often provides the first critical clues to its structure. Understanding the mechanism of the key ring-forming reactions allows chemists to predict the likely connectivity and stereochemical outcomes. Common strategies include intramolecular cyclizations and rearrangements. For instance, intramolecular nitrone cycloadditions can be employed to form the bicyclic framework in a single, stereocontrolled step.[1] Another approach involves the reaction of 4-vinyl substituted 1-azetines with a cyclopropenone, which proceeds through a series of ring expansions to yield the desired scaffold.[2]

The choice of starting materials and reaction conditions dictates the substitution pattern and relative stereochemistry. Therefore, a thorough analysis of the reaction mechanism is the foundational first step in postulating a candidate structure before spectroscopic analysis begins.

Synthetic_Pathway_Concept Start Acyclic or Monocyclic Precursors KeyStep Key Ring-Forming Reaction (e.g., Intramolecular Cyclization, Rearrangement) Start->KeyStep Reagents & Conditions Core This compound Core Structure KeyStep->Core Stereochemical Control Analysis Spectroscopic Elucidation Core->Analysis Postulated Structure

Caption: Conceptual synthetic workflow leading to the this compound core.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique is sufficient to solve the structure. Instead, a synergistic combination of spectroscopic methods is required to piece together the molecular puzzle. The workflow involves confirming the molecular formula, identifying functional groups, establishing the carbon-hydrogen framework, and finally, defining the 3D arrangement of atoms.

Mass Spectrometry (MS): Establishing the Molecular Formula

The first step is to determine the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining an accurate mass, which allows for the unambiguous determination of the elemental composition.

  • Nitrogen Rule: A key characteristic of mono-amine compounds is that they typically exhibit a molecular ion peak (M+) with an odd molecular weight.[3][4] This provides an immediate indication of the presence of the nitrogen atom within the core.

  • Fragmentation Analysis: While complex, the fragmentation pattern in electron ionization (EI) mass spectrometry can offer structural clues. For cyclic amines, the molecular ion peak is usually strong.[3][5] A common fragmentation pathway is the loss of a hydrogen atom (M-1).[3][5] The most dominant fragmentation for aliphatic amines is often α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[4][5] Analyzing these fragments can help confirm the connectivity around the nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For the parent this compound, the most characteristic signal is the N-H stretch of the secondary amine.

  • N-H Stretching: Secondary amines typically show a single, weak-to-moderate absorption band in the region of 3350-3310 cm⁻¹.[6] The exact position and shape can be influenced by hydrogen bonding. In dilute solutions, a sharper "free" N-H band is observed, while in concentrated samples or the solid state, this band may broaden and shift to a lower frequency (~100 cm⁻¹ lower).[7]

  • Other Groups: IR is also crucial for identifying carbonyls, hydroxyls, or other functional groups that may have been incorporated into the structure during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR is the most powerful tool for determining the detailed structure of the this compound core. Due to the rigid, asymmetric nature of the scaffold, most protons and carbons are chemically inequivalent, leading to complex but highly informative spectra. A full suite of 1D and 2D NMR experiments is essential.

NMR_Elucidation_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environment, Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC/HMQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Count, CH, CH₂, CH₃) C13_NMR->HSQC C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations, 2-3 bonds) COSY->HMBC NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity, Stereochemistry) COSY->NOESY HSQC->HMBC HSQC->HMBC Structure Final 3D Structure (Connectivity, Stereochemistry, Conformation) HSQC->Structure HMBC->NOESY HMBC->Structure NOESY->Structure

Caption: Integrated workflow for structure elucidation using a suite of NMR experiments.

Experimental Protocol: A Representative NMR Analysis Workflow

  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts, integration, and coupling patterns.

    • Acquire a ¹³C NMR spectrum, along with a DEPT-135 and/or DEPT-90 experiment, to determine the number of unique carbon atoms and differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation (COSY):

    • Run a standard gCOSY (gradient-selected Correlation Spectroscopy) experiment.

    • Causality: This experiment is critical for establishing proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other (typically through 2 or 3 bonds). This allows for tracing the connectivity along the carbon backbone of both the seven- and five-membered rings.

  • 2D Heteronuclear Correlation (HSQC/HMQC):

    • Run a standard gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) experiment.

    • Causality: This experiment correlates each proton signal directly to the carbon it is attached to (¹J-coupling). It is the primary method for definitively assigning carbon chemical shifts based on the already-assigned proton shifts (or vice-versa).

  • 2D Long-Range Heteronuclear Correlation (HMBC):

    • Run a standard gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) experiment.

    • Causality: This is arguably the most crucial experiment for defining the overall bicyclic framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds (²J and ³J-coupling). These long-range correlations bridge non-protonated (quaternary) carbons and connect spin systems that are separated by heteroatoms or quaternary centers, thus confirming the bicyclic connectivity.

  • 2D Nuclear Overhauser Effect (NOESY/ROESY):

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

    • Causality: Unlike the previous experiments which rely on through-bond scalar coupling, NOESY/ROESY detects through-space correlations. Cross-peaks appear between protons that are physically close to each other (< 5 Å), regardless of whether they are bonded. This is the definitive experiment for determining the relative stereochemistry of substituents and for probing the 3D conformation of the molecule.[1] For example, a NOE correlation between a substituent's proton and a proton on the main bicyclic frame can establish its endo or exo orientation.[8]

Data Interpretation and Summary

The constrained geometry of the this compound system leads to characteristic spectroscopic signatures.[1] The chemical shifts are highly dependent on the conformation and the electronic effects of nearby heteroatoms.[1]

Atom Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key Correlation Insights
Bridgehead Protons (H1, H6) 2.5 - 3.535 - 50Often show complex multiplicity. HMBC correlations from these protons are key to linking the two rings.
Protons α to Nitrogen (H2, H4) 2.8 - 4.045 - 60Chemical shifts are highly sensitive to N-substitution. Broadening may occur due to restricted rotation.[9]
Ethylene Bridge Protons (H7, H8) 1.5 - 2.525 - 40Often diastereotopic, showing distinct signals and geminal coupling.
Propylene Bridge Protons (H5, H9) 1.5 - 2.520 - 35Complex region, often overlapping. COSY is essential to trace connectivity here.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Conformational Analysis: Beyond the Static Picture

The seven-membered ring in the this compound system is flexible and can exist in different conformations, such as chair and boat forms.[10] The overall molecular shape is determined by the lowest energy conformation.

  • Variable Temperature (VT) NMR: VT-NMR studies can reveal dynamic processes.[1] Changes in chemical shifts or the coalescence of signals as the temperature is varied can provide information about the energy barriers between different conformations.

  • NOESY for Conformation: The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between protons (1/r⁶). By measuring these intensities, key inter-proton distances can be estimated, providing powerful constraints for determining the dominant conformation in solution.

  • Computational Modeling: Quantum mechanical calculations (e.g., using Density Functional Theory, DFT) can be used to calculate the relative energies of different possible conformations. The predicted lowest-energy structure can then be validated by comparing its calculated NMR parameters (chemical shifts, coupling constants) and interatomic distances with the experimental data obtained from NMR.

Conclusion

The structural elucidation of the this compound core is a rigorous process that exemplifies modern chemical analysis. It requires a logical, evidence-based approach that begins with mechanistic considerations from the synthesis and culminates in the integration of data from a suite of powerful spectroscopic techniques. While challenging, the unambiguous determination of the connectivity, stereochemistry, and conformation of these molecules is a critical and enabling step in the development of new therapeutics and chemical probes.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • García-Castro, M., et al. (n.d.). PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry, 31(1), 115–119. Retrieved from [Link]

  • Afanasenko, D., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7695. Retrieved from [Link]

  • Schlitzer, M., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 295. Retrieved from [Link]

  • De, A., & Ghorai, M. K. (2018). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 16(23), 4219–4251. Retrieved from [Link]

  • Doyle, M. I., et al. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. University of Huddersfield Research Portal. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Cyr, N., et al. (1978). Résonance magnétique nucléaire du carbone-13 de composes oxa- et azabicyclo[3.3.1]- et -[4.2.1]nonaniques. Canadian Journal of Chemistry, 56(6), 736-742. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis on protonated 3, chair and boat conformers of.... Retrieved from [Link]

  • Michaels, R., & Zaugg, H. (1960). Notes- Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637. Retrieved from [Link]

Sources

A Theoretical Conformational Analysis of 3-Azabicyclo[4.2.1]nonane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[4.2.1]nonane scaffold is a key structural motif in a variety of biologically active molecules, demonstrating significant potential in medicinal chemistry.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of this compound. It is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and drug discovery. This guide delineates the fundamental principles, outlines a detailed, step-by-step computational workflow, and offers insights into the interpretation of the resulting data.

Introduction: The Significance of the this compound Scaffold

The bicyclo[4.2.1]nonane framework is a constituent of numerous natural products and has been a target of synthetic chemists for decades.[1] The introduction of a nitrogen atom at the 3-position imparts unique physicochemical properties, including basicity and the potential for hydrogen bonding, which are crucial for molecular recognition and biological activity. Derivatives of the closely related 9-azabicyclo[4.2.1]nonane have been investigated as potential treatments for neurological disorders such as Parkinson's and Alzheimer's diseases.[3] A thorough grasp of the conformational preferences of the parent this compound core is, therefore, a critical starting point for structure-activity relationship (SAR) studies and the design of novel analogs.

The constrained nature of the bicyclic system in this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic amines.[4] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. However, the system is not entirely rigid and can exist in several distinct conformations. Identifying the low-energy conformers and the barriers to their interconversion is essential for understanding its interaction with biological macromolecules.

The Conformational Landscape of this compound

The this compound ring system consists of a seven-membered ring bridged by an ethylene unit, forming a five-membered and a six-membered ring. The conformational space of this system is primarily defined by the puckering of these rings. The principal conformations are expected to be variations of chair, boat, and twist-boat forms for the seven-membered ring.

The key low-energy conformations anticipated for the this compound skeleton are:

  • Chair-like conformations: These are generally the most stable for seven-membered rings and are expected to be the global minima for this compound.

  • Boat-like conformations: These are typically higher in energy than the chair forms but may be accessible at physiological temperatures.

  • Twist-boat conformations: These often represent transition states or shallow local minima on the potential energy surface.

The orientation of the nitrogen lone pair and any substituents on the nitrogen will also significantly influence the relative stability of these conformers.

A Validated Workflow for Theoretical Conformational Analysis

This section provides a detailed, step-by-step protocol for conducting a robust theoretical conformational analysis of this compound. This workflow is designed to be self-validating by employing a multi-tiered computational approach.

G cluster_0 Computational Workflow A Step 1: Initial 3D Structure Generation B Step 2: Molecular Mechanics Conformational Search A->B Input Structure C Step 3: Clustering and Selection of Low-Energy Conformers B->C Conformer Ensemble D Step 4: Quantum Mechanics Geometry Optimization C->D Unique Conformers E Step 5: Vibrational Frequency Analysis D->E Optimized Geometries F Step 6: Single-Point Energy Refinement E->F Verified Minima G Step 7: Analysis of Results F->G Accurate Energies G cluster_0 Conformational Energy Profile C1 Chair-1 TS1 TS1 C1->TS1 ΔE‡ = X kcal/mol C2 Chair-2 TS2 TS2 C2->TS2 ΔE‡ = Y kcal/mol B1 Boat-1 TS1->C2 TS2->B1

Sources

An In-depth Technical Guide to the Stereochemical Assignment of 3-Azabicyclo[4.2.1]nonane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[4.2.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and clinical drug candidates. The rigid, three-dimensional architecture of this bicyclic system imparts unique conformational constraints that can significantly influence molecular recognition and pharmacological activity. Consequently, the unambiguous assignment of the stereochemistry of substituted this compound diastereomers is a critical step in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the stereochemical elucidation of these molecules. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling, offering field-proven insights into experimental design, data interpretation, and the causality behind analytical choices.

Introduction: The Significance of Stereochemistry in this compound Scaffolds

The this compound framework is a key structural component in a variety of natural products and synthetic molecules with significant therapeutic potential.[1] Its bridged ring system creates a conformationally restricted structure that can present substituents in well-defined spatial orientations, making it an attractive scaffold for targeting specific biological receptors. The biological activity of derivatives of this scaffold is often highly dependent on their stereochemistry. Diastereomers of the same compound can exhibit vastly different pharmacological profiles, with one isomer being a potent therapeutic agent while another may be inactive or even toxic. Therefore, the precise determination of the relative and absolute stereochemistry of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective drugs.

Core Methodologies for Stereochemical Assignment

The definitive assignment of stereochemistry in this compound diastereomers relies on a multi-pronged analytical approach. While each technique provides valuable information, their combined application offers a self-validating system for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is the most powerful and readily accessible tool for determining the stereochemistry of molecules in solution. For rigid bicyclic systems like the this compound core, specific NMR parameters are exquisitely sensitive to the spatial arrangement of atoms.

The chemical shift (δ) of a proton is influenced by its local electronic environment, which is in turn affected by the overall molecular geometry. In substituted 3-azabicyclo[4.2.1]nonanes, diastereomers will often exhibit distinct patterns of chemical shifts for protons on and near the stereocenters.

More diagnostically powerful are the scalar or J-couplings between protons, which are transmitted through the covalent bond framework. The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In the rigid bicyclo[4.2.1]nonane system, these dihedral angles are constrained and characteristic for different stereoisomers, leading to predictable differences in ³J values.

Table 1: Illustrative ¹H NMR Data for a Hypothetical Pair of this compound Diastereomers

ProtonDiastereomer A (δ, ppm)Diastereomer A (J, Hz)Diastereomer B (δ, ppm)Diastereomer B (J, Hz)
H-13.107.5, 4.23.258.0, 3.5
H-2eq3.5512.5, 5.03.4012.0, 4.5
H-2ax2.9012.5, 8.53.0512.0, 9.0
H-4eq3.6013.0, 5.53.4512.5, 5.0
H-4ax2.9513.0, 9.03.1012.5, 9.5
H-52.156.5, 3.02.307.0, 2.5
H-61.80-1.95-
H-7endo1.6514.0, 7.01.7514.5, 6.5
H-7exo1.9014.0, 3.52.0514.5, 4.0
H-8endo1.7013.5, 6.51.8014.0, 6.0
H-8exo1.9513.5, 4.02.1014.0, 4.5

Note: This data is illustrative and intended to demonstrate the expected differences between diastereomers.

Two-dimensional (2D) NMR experiments are indispensable for assigning the complex spectra of these molecules.

  • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, facilitating the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different fragments of the molecule.

The Nuclear Overhauser Effect (NOE) is a cornerstone of stereochemical assignment.[2] It arises from the through-space dipolar coupling between nuclei that are close in space (< 5 Å), irrespective of whether they are connected through bonds. By irradiating a specific proton and observing which other protons show an enhancement in their signal, a map of spatial proximities can be constructed.

In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, cross-peaks indicate which protons are spatially close. For this compound diastereomers, the pattern of NOE correlations will be unique to each isomer, providing definitive evidence for the relative stereochemistry. For example, a substituent in an endo position will show NOE correlations to specific protons on the bicyclic core that would be absent if the substituent were in the exo position.[3]

Experimental Protocol: 2D NOESY for Diastereomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD) in a high-quality NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of pulsed-field gradients.

  • Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a critical parameter and should be optimized to maximize direct NOEs while minimizing spin diffusion (typically 300-800 ms for molecules of this size).

  • Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the resulting spectrum for cross-peaks that indicate through-space correlations. Compare the NOE patterns of the two diastereomers to identify key differences that reveal their relative stereochemistries.

Diagram 1: Logical Workflow for NMR-Based Stereochemical Assignment

NMR_Workflow cluster_synthesis Synthesis & Separation cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Assignment Synthesis Synthesis of Diastereomeric Mixture Separation Chromatographic Separation Synthesis->Separation Diastereomer_A Isolated Diastereomer A Separation->Diastereomer_A Diastereomer_B Isolated Diastereomer B Separation->Diastereomer_B NMR_1D 1D NMR (¹H, ¹³C) Diastereomer_A->NMR_1D Diastereomer_B->NMR_1D NMR_2D_Connect 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D_Connect Initial Assignment NMR_2D_Stereo 2D NMR (NOESY/ROESY) NMR_2D_Connect->NMR_2D_Stereo Full Assignment J_Coupling Analysis of J-Coupling Constants NMR_2D_Stereo->J_Coupling NOE_Analysis Analysis of NOE Correlations NMR_2D_Stereo->NOE_Analysis Stereo_Assignment Stereochemical Assignment J_Coupling->Stereo_Assignment NOE_Analysis->Stereo_Assignment

Caption: Workflow for NMR-based stereochemical assignment.

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. This allows for the direct visualization of the relative stereochemistry of all chiral centers.

Causality for Use: While NMR provides excellent data for the solution-state structure, X-ray crystallography offers irrefutable proof of the solid-state structure. It serves as the "gold standard" for stereochemical assignment and can be used to calibrate and validate the interpretations of NMR data. If a suitable crystal can be grown, this method eliminates any ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the purified diastereomer. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

  • Analysis: Visualize the refined structure to determine the relative stereochemistry of all chiral centers.

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting the properties of molecules, including their NMR parameters.[5] By calculating the energies of different possible conformations and diastereomers, the most stable structures can be identified. Furthermore, NMR chemical shifts and coupling constants can be calculated for these low-energy conformers.

Causality for Use: Computational chemistry serves two primary purposes in stereochemical assignment:

  • Predictive: When authentic samples are not yet available, computational models can predict the expected NMR spectra for different diastereomers, guiding synthetic efforts and aiding in the initial interpretation of experimental data.

  • Corroborative: By comparing the experimentally observed NMR data with the calculated values for each possible diastereomer, the correct stereochemical assignment can be made with a high degree of confidence. The diastereomer whose calculated NMR parameters most closely match the experimental data is assigned the corresponding structure.

Diagram 2: Integrated Approach to Stereochemical Assignment

Integrated_Approach cluster_Experimental Experimental Analysis cluster_Computational Computational Analysis Compound Synthesized Diastereomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Compound->NMR XRay X-ray Crystallography (if crystal available) Compound->XRay Gold Standard Compare Compare Experimental and Calculated Data NMR->Compare Experimental Data Assignment Unambiguous Stereochemical Assignment XRay->Assignment Definitive Confirmation DFT DFT Calculations Conformers Generate Possible Diastereomers & Conformers DFT->Conformers Predict_NMR Predict NMR Parameters (δ, J) Conformers->Predict_NMR Predict_NMR->Compare Calculated Data Compare->Assignment

Caption: Integrated experimental and computational workflow.

Case Study: Differentiating Endo/Exo Diastereomers

Consider the synthesis of a this compound derivative with a substituent at the C-5 position. The reaction could potentially yield two diastereomers, one with the substituent in the endo orientation and the other in the exo orientation.

  • NMR Analysis: The key to distinguishing these isomers will be NOE experiments.

    • The endo diastereomer would be expected to show a strong NOE correlation between the proton on C-5 (H-5) and the endo protons on the ethylene bridge (H-7endo and H-8endo).

    • The exo diastereomer , in contrast, would not show these correlations. Instead, H-5 would likely exhibit NOE correlations with protons on the seven-membered ring.

  • X-ray Crystallography: If a crystal of one of the diastereomers can be obtained, the resulting structure will unequivocally show the substituent pointing either towards (endo) or away from (exo) the ethylene bridge.

  • Computational Modeling: DFT calculations can be used to model both the endo and exo diastereomers and predict their ¹H and ¹³C NMR chemical shifts. A comparison of these predicted values with the experimental data for each isolated diastereomer will provide a confident assignment.

Conclusion: A Self-Validating System for Drug Development

The stereochemical assignment of this compound diastereomers is a non-trivial but essential task for researchers in drug development. A robust and reliable assignment is achieved not by a single technique, but by the thoughtful and synergistic application of NMR spectroscopy, X-ray crystallography, and computational chemistry. This integrated approach creates a self-validating system where the solution-state information from NMR is corroborated by the solid-state structure from X-ray crystallography and rationalized by the theoretical models from computational chemistry. By adhering to these principles, scientists can ensure the structural integrity of their compounds, leading to a deeper understanding of their biological activity and accelerating the development of novel therapeutics.

References

  • Michaut, A., Miranda-García, S., Menéndez, J. C., & Rodriguez, J. (2004). Stereoselective Synthesis of Bicyclo[4.2.1]nonane Skeletons by Ring-Closing Metathesis: A New Versatile Methodology for the Efficient Assembly of Functionalized Cyclooctanoids. Organic Letters, 6(18), 3075–3078. [Link]

  • Michaut, A., Miranda‐García, S., Menéndez, J. C., Coquerel, Y., & Rodriguez, J. (2008). Stereoselective Synthesis of Bicyclo[4.2.1]nonanes – a Temporary‐Bridge Approach to Cyclooctanoids. European Journal of Organic Chemistry, 2008(29), 4988–4998. [Link]

  • Herczegh, P., Kovács, I., & Szilágyi, L. (2006). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry, 71(22), 8669–8672. [Link]

  • Vafina, R. M., Yakhina, E. Z., Khakimova, T. V., Spirikhin, L. V., Galin, F. Z., & Yunusov, M. S. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 62-68. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2004). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 104(8), 3567-3606. [Link]

  • Hegemann, K., Haufe, G., Fröhlich, R., & Zippel, F. (1997). Three 2,5-Disubstituted 9-Oxabicyclo[4.2.1]nonanes. Transannular O-Heterocyclization Products of Cycloocta-1,5-diene. Acta Crystallographica Section C Crystal Structure Communications, 53(12), 1889–1892. [Link]

  • Pellissier, H. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • Dzhembakhtova, E. R., et al. (2020). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(1), 32. [Link]

  • Goodman, J. M., et al. (2020). Combining Computational Modelling, NMR Spectroscopy, and Assembly-Line Synthesis for Studying Molecular Conformations. University of Bristol Thesis. [Link]

  • Krasutsky, A. P., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. [Link]

  • Dzhembakhtova, E. R., et al. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega, 5(48), 31081-31090. [Link]

  • Parthiban, P., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-29. [Link]

  • Roy, D., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]

  • Wanner, M. J., et al. (2014). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Supporting Information. [Link]

Sources

An In-depth Technical Guide to the 3-Azabicyclo[4.2.1]nonane Bridged Ring System: Synthesis, Conformational Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Azabicyclo[4.2.1]nonane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Bridged ring systems, by virtue of their inherent conformational rigidity, provide an exceptional platform for the design of potent and selective therapeutic agents. Among these, the this compound core has emerged as a scaffold of significant interest. Its unique topology, comprising a seven-membered ring constrained by a two-carbon bridge, imparts a well-defined spatial orientation to its substituents, making it an attractive framework for mimicking peptide secondary structures and serving as a bioisosteric replacement for more flexible moieties.

This technical guide provides a comprehensive investigation into the this compound bridged ring system. We will delve into the principal synthetic strategies for its construction, explore the nuances of its conformational behavior, and highlight its proven applications in the field of drug development, particularly as modulators of nicotinic acetylcholine receptors and as peptidomimetic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this intriguing heterocyclic system.

Part 1: Synthesis of the this compound Core

The construction of the this compound skeleton can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclizations, ring expansion reactions, and cycloaddition methodologies.

Intramolecular Cyclization Strategies

Intramolecular reactions that form the seven-membered ring are a common and effective approach. A notable example is the Hofmann-Löffler-Freytag reaction , a powerful method for the synthesis of pyrrolidines and other nitrogen-containing rings through a radical-mediated C-H amination.[1][2][3] This reaction typically involves the generation of an N-haloamine which, upon initiation by heat or light in an acidic medium, undergoes a 1,5-hydrogen atom transfer to form a carbon radical. Subsequent cyclization and nucleophilic displacement yield the desired bicyclic amine.[1][2]

The success of this strategy hinges on the geometric feasibility of the six-membered transition state required for the 1,5-hydrogen atom transfer. The conformational flexibility of the cycloheptane precursor is a critical factor in achieving a productive cyclization.

Experimental Protocol: Synthesis of a this compound Precursor via a Modified Hofmann-Löffler-Freytag Approach

This protocol is a representative example and may require optimization for specific substrates.

  • N-Chlorination: To a solution of the starting cycloheptylmethanamine derivative in a suitable solvent (e.g., CCl₄), add N-chlorosuccinimide (NCS) in portions at 0 °C. Monitor the reaction by TLC until complete consumption of the starting material.

  • Radical Cyclization: The crude N-chloroamine is dissolved in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid. The solution is then irradiated with a UV lamp or heated to initiate the radical cyclization. The reaction progress is monitored by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice and basifying with a suitable base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Ring Expansion Strategies

Ring expansion of a pre-existing bicyclic system offers another elegant route to the this compound core. The Schmidt rearrangement of bicyclo[3.2.1]octan-3-one provides a direct entry into the corresponding lactam, which can then be reduced to the target amine.[4] This reaction involves the treatment of a ketone with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid.[4] The key step is the migration of one of the α-carbon atoms to the nitrogen of the azido group, resulting in the insertion of a nitrogen atom into the ring.

The regioselectivity of the carbon migration is a crucial aspect of the Schmidt rearrangement and can be influenced by steric and electronic factors of the substituents on the bicyclic ketone.

Diagram: Synthetic Workflow for this compound via Schmidt Rearrangement

G start Bicyclo[3.2.1]octan-3-one step1 Schmidt Rearrangement (NaN₃, H₂SO₄) start->step1 intermediate 3-Azabicyclo[4.2.1]nonan-4-one (Lactam) step1->intermediate step2 Reduction (e.g., LiAlH₄) intermediate->step2 product This compound step2->product

Caption: Schmidt rearrangement approach to the this compound core.

Cycloaddition Reactions

[6π+2π] cycloaddition reactions between an azepine derivative and a suitable dienophile can also be employed to construct the 9-azabicyclo[4.2.1]nonatriene skeleton, which can then be hydrogenated to the saturated this compound.[5] This approach offers a convergent and often stereocontrolled route to highly functionalized derivatives.

Part 2: Conformational Analysis of the this compound System

The biological activity of molecules is intrinsically linked to their three-dimensional shape. The this compound scaffold, while considered rigid, possesses a degree of conformational flexibility primarily within its seven-membered ring. A thorough understanding of its conformational landscape is therefore crucial for rational drug design.

The seven-membered ring of the this compound system can adopt several conformations, with the most stable being chair and boat forms, along with various twist-chair and twist-boat intermediates. The energy barrier between these conformers is relatively low, leading to a dynamic equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the conformational preferences of the this compound system in solution.

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the bicyclic framework are highly sensitive to the local geometry. Analysis of these parameters can provide initial insights into the predominant conformation.

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamic equilibrium between different conformers.[6][7][8][9][10] As the temperature is lowered, the rate of interconversion between conformers slows down, which can lead to the broadening and eventual splitting of NMR signals (coalescence). Analysis of the coalescence temperature and the line shapes at different temperatures allows for the determination of the energy barriers of the conformational exchange and the relative populations of the conformers.[8]

  • 2D NMR Techniques (NOESY and ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the spatial proximity of protons within the molecule.[11][12][13] The observation of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close in space (typically < 5 Å), irrespective of the number of bonds separating them. This information is critical for distinguishing between different conformations, such as the chair and boat forms of the seven-membered ring.[12][13] For molecules in the medium-sized range, where the NOE can be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[12][13]

Diagram: Conformational Equilibrium of the this compound Ring

G Chair Chair Conformation Twist Twist Conformations (Intermediates) Chair->Twist ΔG‡ Boat Boat Conformation Boat->Twist ΔG‡ Twist->Chair Twist->Boat

Caption: The dynamic equilibrium between chair, boat, and twist conformations.

Part 3: Applications in Drug Discovery

The well-defined three-dimensional structure of the this compound scaffold makes it a valuable building block in the design of novel therapeutic agents.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of research has focused on the development of this compound derivatives as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs).[14][15][16] These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5]

The rigid framework of the this compound core allows for the precise positioning of pharmacophoric elements, such as the nitrogen atom and other substituents, to mimic the binding of the endogenous neurotransmitter acetylcholine. This has led to the discovery of potent agonists, partial agonists, and antagonists of various nAChR subtypes.[14][15]

Compound ClassTarget nAChR SubtypeTherapeutic Potential
Anatoxin-a analogsNeuronal nAChRsNeurological disorders
Epibatidine analogsNeuronal nAChRsPain management
Varenicline-related structuresα4β2 nAChRsSmoking cessation
Peptidomimetic Scaffolds

The constrained nature of the this compound system makes it an excellent scaffold for the design of peptidomimetics.[17][18] Peptidomimetics are small molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability.

The this compound core can be functionalized with amino acid side chains at specific positions to mimic the spatial arrangement of residues in a peptide secondary structure, such as a β-turn .[19][20] β-turns are common structural motifs in proteins and peptides that are involved in molecular recognition processes. By presenting key pharmacophoric groups in a β-turn-like conformation, this compound-based peptidomimetics can effectively interact with biological targets, such as enzymes and receptors.[17]

Conclusion

The this compound bridged ring system represents a versatile and powerful scaffold in medicinal chemistry. Its synthesis, while challenging, can be achieved through a variety of strategic approaches. A detailed understanding of its conformational dynamics, elucidated primarily through advanced NMR techniques, is essential for the rational design of bioactive molecules. The proven success of this scaffold in the development of nAChR modulators and as a peptidomimetic framework underscores its significant potential for the discovery of novel therapeutics. As our ability to synthesize and analyze complex molecular architectures continues to advance, the this compound core is poised to play an increasingly important role in the future of drug design and development.

References

  • Strategies for constructing seven-membered rings: Applic
  • Modular Hoffman–Löffler–Freytag Approach to Azacyclic Systems. (2025). Synfacts, 22(01), 12.
  • Moser, A. (n.d.).
  • NOESY and ROESY. (2018).
  • Hofmann-Löffler-Freytag Reaction. (n.d.). Alfa Chemistry.
  • What is the difference between NOESY and ROESY for NMR? (2018). Reddit.
  • 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride. (n.d.). Smolecule.
  • Hofmann–Löffler reaction. (n.d.). In Wikipedia.
  • Hofmann-Loeffler-Freytag reaction. (2012). Vive Chemistry.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (n.d.). PubMed Central.
  • Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! (2019). YouTube.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021).
  • Bibliographies: 'Tropane ring'. (n.d.).
  • bicyclo[3.2.1]octan-3-one. (n.d.). Organic Syntheses Procedure.
  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (n.d.). PubMed Central.
  • Neipp, C. E., & Martin, S. F. (n.d.). Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. The Journal of Organic Chemistry.
  • Marine Drugs. (n.d.).
  • The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. (2006). University of Huddersfield Research Portal.
  • Comparative Table Between ROESY and NOESY Experiments. (n.d.).
  • The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. (n.d.). MDPI.
  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. (2022). MDPI.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Recent Developments in the Synthetic Uses of Silyl-protected Enoldiazoacetates for Heterocyclic Syntheses. (n.d.). Australian Journal of Chemistry.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. (n.d.). PubMed Central.
  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022).
  • Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6 + 2]-Cycloaddition of. (2021). Semantic Scholar.
  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. (2020). Organic Process Research & Development.
  • Variable temperature (VT) NMR spectroscopic investigation of... (n.d.).
  • Variable Temperature (VT) NMR spectra for samples dissolved in... (n.d.).
  • Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobutanones: Gibbs free energy for inversion of groups on nitrogen. (2003).
  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi.
  • Synthesis of β-Turn and Pyridine Based Peptidomimetics. (n.d.). Diva-portal.org.
  • variable-temperature-nmr Research Articles - Page 4. (n.d.). R Discovery.
  • Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. (2025).
  • Variable-temperature NMR spectroscopy for metabolite identification in biological m
  • Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. (n.d.). PubMed Central.
  • Synthesis by Fragmentation and Rearrangement. (n.d.). Thieme E-Books.
  • A Thesis Submitted for the Degree of Doctor of Philosophy. (n.d.). University of Hyderabad.
  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. (n.d.). UCL Thesis for the degree of Doctor of Philosophy.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Azabicyclo[4.2.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The 3-azabicyclo[4.2.1]nonane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. Unambiguous characterization of its derivatives is paramount for advancing drug discovery and development programs. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound hydrochloride. In the absence of a publicly available experimental spectrum for this specific salt, this guide presents a high-quality predicted spectrum generated using advanced computational methods. The interpretation of this data is grounded in fundamental NMR principles and corroborated by comparisons with experimentally obtained data for structurally related bicyclic amines. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important class of compounds.

Introduction: The Significance of the this compound Core

The bicyclic framework of this compound presents a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents. Its rigid conformation can impart favorable pharmacokinetic properties and precise spatial orientation of functional groups for optimal interaction with biological targets. Derivatives of this scaffold have been explored for their potential in a range of therapeutic areas.

Given the subtlety of stereochemical and conformational isomers that can arise during the synthesis of such bicyclic systems, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for their unambiguous structural elucidation. The chemical shifts, coupling constants, and through-space correlations observed in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular architecture. This guide focuses on the hydrochloride salt, a common form for improving the solubility and handling of amine-containing compounds.

Theoretical Principles of NMR Spectroscopy in the Context of Bicyclic Amines

A thorough understanding of the NMR spectra of this compound hydrochloride requires a firm grasp of several key principles:

  • Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. In the this compound system, the electronegative nitrogen atom induces a deshielding effect on adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Upon protonation to form the hydrochloride salt, the nitrogen becomes positively charged, further enhancing this deshielding effect on the α-protons and carbons.

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the nuclei and their dihedral angle, as described by the Karplus equation. In the rigid bicyclic framework of this compound, these coupling constants provide critical information about the stereochemical relationships between protons.

  • Conformational Analysis: The this compound ring system is comprised of a seven-membered ring and a five-membered ring. The flexibility of the seven-membered ring can lead to different conformational isomers. However, the bicyclic nature of the molecule restricts this flexibility, leading to a more defined set of possible conformations. The observed NMR parameters, particularly the coupling constants, are an average of the parameters for all contributing conformations in solution.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound hydrochloride.

3.1. Sample Preparation

The preparation of the NMR sample is a critical step that directly impacts the quality of the resulting spectra. For a hydrochloride salt, careful consideration of the solvent is necessary.

  • Compound Weighing: Accurately weigh approximately 5-10 mg of this compound hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are common choices. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H). For the purpose of this guide, the predicted data is based on spectra that would be acquired in D₂O.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice, with its signal set to 0.00 ppm.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to produce a spectrum with singlets for each carbon.

    • Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C and longer relaxation times.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A wide range to cover all carbon environments (e.g., 0-220 ppm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL setup Instrument Setup (Shimming, Tuning) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate

Figure 1: A generalized workflow for NMR sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound hydrochloride. This data was generated using advanced NMR prediction algorithms (ChemDraw v22.0). It is important to note that while these predictions are based on extensive databases and sophisticated algorithms, they may differ slightly from experimental values.

4.1. Structure and Numbering

For clarity in the spectral assignments, the following numbering scheme is used for the this compound ring system:

Figure 2: Structure and numbering of the this compound ring system.

4.2. Predicted ¹H NMR Data (400 MHz, D₂O)

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1, H53.5 - 3.7m-
H2, H4 (axial)3.2 - 3.4m-
H2, H4 (equatorial)3.0 - 3.2m-
H9 (endo)2.3 - 2.5m-
H9 (exo)2.1 - 2.3m-
H6, H8 (axial)1.9 - 2.1m-
H6, H8 (equatorial)1.7 - 1.9m-
H7 (axial)1.6 - 1.8m-
H7 (equatorial)1.4 - 1.6m-

Note: The N-H proton is expected to be exchangeable with D₂O and therefore may not be observed, or may appear as a broad singlet.

4.3. Predicted ¹³C NMR Data (100 MHz, D₂O)

Carbon(s) Predicted Chemical Shift (δ, ppm)
C2, C455 - 60
C1, C540 - 45
C935 - 40
C6, C825 - 30
C720 - 25

Interpretation and Analysis of the Predicted Spectra

5.1. ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound hydrochloride is expected to be complex due to the significant overlap of signals in the aliphatic region and the numerous coupling interactions.

  • Downfield Region (3.0 - 3.7 ppm): The protons on the carbons adjacent to the protonated nitrogen (C1, C5, C2, and C4) are the most deshielded. The bridgehead protons H1 and H5 are expected to be in the range of 3.5 - 3.7 ppm. The geminal protons on C2 and C4 will be diastereotopic and are predicted to appear as complex multiplets between 3.0 and 3.4 ppm.

  • Upfield Region (1.4 - 2.5 ppm): The remaining methylene and methine protons of the bicyclic system are found in this more shielded region. The protons on the bridging carbon C9 are expected to be distinct, as are the geminal protons on C6, C7, and C8. The exact chemical shifts and multiplicities will be highly dependent on the specific conformation of the seven-membered ring.

5.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to be simpler, with five distinct signals corresponding to the five sets of chemically equivalent carbons.

  • C2 and C4: These carbons, being directly attached to the electron-withdrawing protonated nitrogen, are the most deshielded and are predicted to resonate in the 55-60 ppm range.

  • C1 and C5: The bridgehead carbons are also influenced by the nitrogen and are expected to appear between 40 and 45 ppm.

  • C9, C6, C8, and C7: The remaining carbons of the hydrocarbon framework are more shielded and are predicted to appear at progressively higher fields (lower ppm values).

Logical Relationship in Spectral Interpretation

spectral_interpretation cluster_structure Molecular Structure cluster_nmr_params NMR Parameters cluster_interpretation Spectral Interpretation structure This compound - Conformation - Electronic Effects chem_shift Chemical Shifts (δ) structure->chem_shift influences coupling Coupling Constants (J) structure->coupling determines assignment Signal Assignment chem_shift->assignment coupling->assignment stereo Stereochemical Analysis assignment->stereo

Figure 3: The interplay between molecular structure and NMR parameters in spectral interpretation.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound hydrochloride. While based on high-quality predictions, the presented data and its interpretation offer a solid foundation for researchers working with this compound. The detailed experimental protocol and theoretical discussion further equip scientists with the necessary knowledge to acquire and interpret their own NMR data for this and related bicyclic systems. The structural insights gained from NMR spectroscopy are crucial for ensuring the identity and purity of these compounds, thereby supporting the advancement of drug discovery and development efforts.

References

  • Gohlke, H., et al. (2002). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]no. Journal of Medicinal Chemistry, 45(5), 1064-1072. [Link][1]

  • Kadıkova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]

  • Pádár, P., et al. (2006). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry, 71(22), 8671-8674. [Link]

  • Tan, D.-X., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22085-22121. [Link]

  • Pál, S., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]

  • PubChem. (n.d.). 3-Azabicyclo[3.2.2]nonane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of 3-Azabicyclo[4.2.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Azabicyclo[4.2.1]nonane Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a vital structural motif present in a variety of biologically active molecules and synthetic intermediates. A thorough understanding of its behavior under mass spectrometric analysis is critical for the structural elucidation, impurity profiling, and metabolic studies essential in modern drug development. This guide provides a detailed exploration of the electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns characteristic of this bicyclic amine system. We will dissect the core fragmentation pathways, examine the influence of various substituents, and provide validated experimental protocols for robust analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these complex molecules.

Introduction: The this compound Core

The this compound system is a bridged bicyclic amine characterized by a seven-membered ring and a six-membered ring sharing three atoms. Its structural complexity and conformational rigidity make it a compelling scaffold for designing ligands with high receptor affinity and selectivity.[1][2] Its structural isomers, such as the 9-azabicyclo[3.3.1]nonane and the well-known 8-azabicyclo[3.2.1]octane (tropane) core of alkaloids like cocaine, are of significant interest in medicinal chemistry.[3][4][5]

Understanding the mass spectral fragmentation of this core is not merely an academic exercise. It is a predictive tool that allows scientists to:

  • Confirm the identity of newly synthesized compounds.

  • Elucidate the structure of unknown metabolites or degradation products.

  • Differentiate between isomers which may have nearly identical spectra but show subtle, reproducible differences in ion abundances.[6]

This guide will focus primarily on the fragmentation patterns observed under Electron Ionization (EI), which provides rich, structure-specific fragmentation, and Collision-Induced Dissociation (CID) of even-electron ions generated by Electrospray Ionization (ESI).[7][8]

Foundational Principles of Amine Fragmentation

Before delving into the specific pathways for the this compound system, it is crucial to understand the fundamental principles governing the fragmentation of cyclic amines in mass spectrometry.

The Nitrogen Rule: For any compound containing only C, H, O, S, and halogens, an odd nominal molecular weight implies the presence of an odd number of nitrogen atoms. This is a primary checkpoint when interpreting the mass spectrum of a monoamine derivative.[9]

Ionization: In EI-MS, a high-energy electron strikes the molecule, ejecting one of its own electrons to form a radical cation (M+•). The electrons with the lowest ionization energy are the non-bonding lone pair electrons on the nitrogen atom, making it the most probable site of initial ionization.[10] In ESI, ionization occurs via a soft mechanism, typically resulting in a protonated molecule, [M+H]+, which is an even-electron ion.[7]

α-Cleavage: This is the single most important fragmentation mechanism for amines.[9][10][11] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the C-N bond (i.e., beta to the nitrogen atom). This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. The largest alkyl substituent is preferentially lost as a radical.[9]

Core Fragmentation Pathways of the Unsubstituted this compound Skeleton

Let us consider the fundamental fragmentation of the parent this compound (C₈H₁₅N, MW=125). The molecular ion peak at m/z 125 is typically observable. The primary fragmentation events are dominated by α-cleavage and ring cleavage reactions.

Primary Fragmentation via α-Cleavage

The nitrogen atom (N-3) is bonded to two α-carbons, C-2 and C-4. The subsequent C-C bonds (C1-C2, C2-C8, and C4-C5) are beta to the nitrogen and are prime candidates for α-cleavage.

  • Pathway A: Cleavage of the C4-C5 Bond: This is a highly probable fragmentation. The cleavage of the C4-C5 bond, with the charge retained by the nitrogen-containing fragment, results in the opening of the seven-membered ring. This leads to the formation of a stable iminium cation at m/z 96 . This fragment is often a major peak in the spectrum and is highly characteristic of the this compound skeleton.

  • Pathway B: Cleavage of the C1-C2 Bond: Cleavage of the C1-C2 bond also represents a valid α-cleavage pathway. This opens the six-membered ring portion of the bicyclic system, leading to the formation of a different iminium cation at m/z 110 .

  • M-1 Peak (m/z 124): The loss of a hydrogen radical (H•) from the carbon adjacent to the nitrogen is a common feature in the mass spectra of cyclic amines, leading to a significant M-1 peak.[9][11]

The diagram below, generated using DOT language, illustrates these primary α-cleavage pathways.

G M Molecular Ion (M+•) m/z 125 F96 Iminium Cation m/z 96 M->F96 α-cleavage (C4-C5) - C2H5• F110 Iminium Cation m/z 110 M->F110 α-cleavage (C1-C2) - CH3• M1 [M-H]+ Ion m/z 124 M->M1 - H•

Primary EI fragmentation pathways of this compound.
Ring Cleavage and Rearrangements

Bicyclic systems are prone to more complex fragmentations involving the cleavage of multiple bonds or rearrangements. A notable pathway is the retro-Diels-Alder (rDA) type reaction. For the this compound skeleton, this can involve the expulsion of the ethene bridge (C7-C8).

  • Loss of Ethene: The loss of a neutral ethene molecule (C₂H₄, 28 Da) from the molecular ion would produce a fragment ion at m/z 97 . This is a common fragmentation pathway for cyclic systems containing a six-membered ring.

Influence of Substituents on Fragmentation Patterns

The true utility of mass spectrometry lies in identifying derivatives. Substituents fundamentally alter fragmentation pathways, often in predictable ways, providing a roadmap to the molecule's structure.

N-Alkylation

Substitution on the nitrogen atom (e.g., N-methyl, N-ethyl) will shift the mass of the molecular ion and all nitrogen-containing fragments by the mass of the alkyl group. For example, an N-methyl group adds 14 Da (CH₂). The α-cleavage pathways remain the same, but the resulting iminium ions will be shifted accordingly (e.g., m/z 96 would shift to m/z 110).

Carbon Skeleton Substituents (An Analogy to Tropane Alkaloids)

The fragmentation of substituted tropane alkaloids, such as cocaine, is extensively documented and serves as an excellent model for predicting the behavior of substituted 3-azabicyclo[4.2.1]nonanes.[12][13]

Cocaine (a tropane derivative) exhibits characteristic losses related to its substituents:

  • Loss of Benzoic Acid: A major fragmentation is the loss of the benzoyl group along with a hydrogen, yielding a neutral benzoic acid molecule (122 Da) and a fragment ion at m/z 182.[14][15]

  • Benzoyl Cation: The formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 is a prominent peak.[14][15]

  • Loss of Methyl Benzoate: Cleavage can also result in the loss of the entire methyl benzoylester group (136 Da).

By analogy, a this compound derivative with a benzoyl ester at a position such as C-2 would be expected to show similar losses, generating a benzoyl cation at m/z 105 and a characteristic neutral loss of 122 Da.

The table below summarizes the key expected fragments for the parent compound and a hypothetical derivative.

Ion DescriptionParent (m/z)Hypothetical 2-Benzoyloxy Derivative (m/z)Fragmentation Pathway
Molecular Ion125245-
[M - H]⁺124244Loss of H•
[M - C₂H₅]⁺96216α-cleavage (C4-C5)
[M - C₂H₄]⁺97217Retro-Diels-Alder
Benzoyl Cation-105Cleavage of ester linkage
[M - C₇H₅O₂H]⁺-123Loss of neutral benzoic acid

Recommended Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This method is ideal for thermally stable and volatile derivatives.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).

  • Instrumentation: A standard GC-MS system equipped with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[14]

    • Mass Range: Scan from m/z 40 to 550.

    • Data Acquisition: Full scan mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the method of choice for less volatile compounds, complex mixtures, or when soft ionization is required.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Data Acquisition:

      • MS1 Scan: Acquire a full scan from m/z 100-600 to identify the [M+H]⁺ ion.

      • MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and fragment it using Collision-Induced Dissociation (CID) with nitrogen or argon as the collision gas. Optimize collision energy to achieve a rich fragmentation spectrum.

The workflow for LC-MS/MS analysis is visualized in the following diagram.

G cluster_LC LC Separation cluster_MS Tandem Mass Spectrometry A Sample Injection B C18 Column Separation A->B C ESI Source (Generate [M+H]⁺) B->C D MS1: Precursor Ion Selection C->D E Collision Cell (CID) D->E F MS2: Fragment Ion Analysis E->F G Structural Elucidation F->G Data Interpretation

Sources

An In-Depth Technical Guide to the Reactivity of the Nitrogen Atom in the 3-Azabicyclo[4.2.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Azabicyclo[4.2.1]nonane scaffold is a conformationally constrained bicyclic amine that has garnered significant attention in medicinal chemistry. Its rigid framework provides a unique three-dimensional presentation of substituents, making it a valuable building block for the design of novel therapeutic agents. The nitrogen atom at the 3-position is a key handle for synthetic modification, allowing for the introduction of a wide range of functionalities that can modulate the pharmacological properties of the molecule. This in-depth technical guide explores the reactivity of this pivotal nitrogen atom, providing a comprehensive overview of its synthesis and functionalization through N-alkylation, N-acylation, and N-arylation reactions. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The this compound Core and its Significance in Medicinal Chemistry

The this compound scaffold is a saturated heterocyclic system characterized by a seven-membered ring fused with a five-membered ring, sharing a nitrogen atom and two carbon atoms. This unique bridged structure imparts a high degree of rigidity, which is a desirable feature in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The nitrogen atom at the 3-position is a secondary amine, rendering it nucleophilic and basic. This inherent reactivity is the cornerstone of the scaffold's utility, providing a convenient point for diversification. By strategically modifying this nitrogen, medicinal chemists can fine-tune the physicochemical and pharmacological properties of the molecule, such as its solubility, lipophilicity, metabolic stability, and target engagement.

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas. For instance, they have been investigated as nicotinic acetylcholine receptor (nAChR) agonists for the potential treatment of neurological disorders.[1][2] The nitrogen atom in these analogs plays a crucial role in receptor binding through cation-π interactions and hydrogen bonding.[1] Furthermore, N-aryl derivatives of similar azabicyclic systems have demonstrated potent antiprotozoal activity, highlighting the broad therapeutic potential of this scaffold.[3][4]

This guide will delve into the key reactions that leverage the reactivity of the nitrogen atom, providing detailed experimental protocols and discussing the underlying chemical principles.

Synthesis of the this compound Scaffold

The accessibility of the this compound core is a prerequisite for its exploration in drug discovery. Several synthetic strategies have been developed to construct this bicyclic system. One notable method involves a cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-substituted azepines with alkynes, which can provide access to functionalized 9-azabicyclo[4.2.1]nona-2,4,7-trienes.[1][2] Subsequent reduction of the double bonds would yield the saturated this compound framework.

Another approach relies on intramolecular cyclization strategies. For instance, intramolecular 1,3-dipolar cycloaddition of nitrones can be employed to construct the related 9-oxa-1-azabicyclo[4.2.1]nonane system, which can serve as a precursor to the this compound core.[5]

The choice of synthetic route will often depend on the desired substitution pattern on the carbocyclic framework and the availability of starting materials. For the purpose of this guide, we will assume the availability of the parent this compound scaffold and focus on the functionalization of its nitrogen atom.

Functionalization of the Nitrogen Atom: A Gateway to Chemical Diversity

The secondary amine functionality of the this compound scaffold is a versatile handle for a variety of chemical transformations. The most common and impactful of these are N-alkylation, N-acylation, and N-arylation, which will be discussed in detail in the following sections.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom, thereby modulating the steric and electronic properties of the molecule. Two primary methods are commonly employed: direct alkylation with alkyl halides and reductive amination.

This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. While straightforward, a significant challenge with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, as the product tertiary amine can also react with the alkyl halide.[6] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

Experimental Protocol: N-Alkylation with an Alkyl Halide (Adapted from general procedures for secondary amines)

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equiv)

    • Non-nucleophilic base (e.g., potassium carbonate, triethylamine) (1.5-2.0 equiv)

    • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve the this compound and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the alkyl halide dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Causality and Insights: The choice of base is critical to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic base is used to avoid its competition with the amine in reacting with the alkyl halide. The use of a slight excess of the alkylating agent can help drive the reaction to completion, but this must be balanced against the risk of over-alkylation.

Diagram: Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound and base in anhydrous solvent prep2 Add alkyl halide dropwise prep1->prep2 Stirring under N2 react1 Stir at RT or heat prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Filter inorganic salts react2->workup1 workup2 Concentrate filtrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end end workup3->end N-alkylated product

Caption: Workflow for the direct N-alkylation of this compound.

Reductive amination is a highly efficient and controlled method for N-alkylation that avoids the issue of over-alkylation.[6] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by in situ reduction of the iminium ion to the tertiary amine.

Experimental Protocol: Reductive Amination (Adapted from general procedures for secondary amines)

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde or ketone (1.1 equiv)

    • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Procedure:

    • In a round-bottom flask, dissolve the this compound and the aldehyde or ketone in the anhydrous solvent.

    • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion intermediate.

    • Add the sodium triacetoxyborohydride portion-wise to the stirred solution.

    • Continue to stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality and Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[6] This selectivity is key to the success of the one-pot procedure.

Diagram: Reductive Amination Mechanism

G amine This compound (Secondary Amine) iminium Iminium Ion (Intermediate) amine->iminium + Carbonyl carbonyl Aldehyde/Ketone carbonyl->iminium product N-Alkylated Product (Tertiary Amine) iminium->product + Reducer reducer NaBH(OAc)3 reducer->product

Caption: The mechanism of reductive amination of this compound.

N-Acylation: Formation of Amides

N-acylation introduces an acyl group to the nitrogen atom, forming a stable amide bond. This transformation is widely used in medicinal chemistry to modify the properties of a lead compound or to introduce a point of attachment for further functionalization. Acyl chlorides and acid anhydrides are the most common acylating agents.

Experimental Protocol: N-Acylation with an Acyl Chloride (Adapted from general procedures for secondary amines)

This protocol is a general guideline and may require optimization for specific substrates.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 equiv)

    • Non-nucleophilic base (e.g., pyridine, triethylamine) (1.1 equiv)

    • Anhydrous solvent (e.g., DCM, THF)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Procedure:

    • Dissolve the this compound and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. If the reaction is slow, a catalytic amount of DMAP can be added.

    • Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Causality and Insights: The base is essential to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate. DMAP is a highly effective acylation catalyst that operates through a similar mechanism. The aqueous work-up is designed to remove the excess base, unreacted acyl chloride, and any salts formed during the reaction.[7]

Table 1: Comparison of N-Alkylation and N-Acylation Methods

FeatureDirect Alkylation with Alkyl HalidesReductive AminationN-Acylation with Acyl Chlorides
Key Reagents Alkyl halide, BaseAldehyde/Ketone, Reducing AgentAcyl chloride, Base
Primary Product Tertiary AmineTertiary AmineTertiary Amide
Key Advantage SimplicityHigh selectivity, avoids over-alkylationForms stable amide bond
Key Disadvantage Risk of over-alkylationRequires a carbonyl compoundAcyl chlorides can be moisture-sensitive
Typical Solvents Acetonitrile, DMFDCM, DCEDCM, THF
N-Arylation: Creating Aryl-Nitrogen Bonds

N-arylation, the formation of a bond between the nitrogen atom and an aromatic ring, is a powerful tool for creating molecules with unique electronic and steric properties. This is particularly relevant for the synthesis of compounds targeting biological systems where interactions with aromatic residues are important. A common method for N-arylation is the nucleophilic aromatic substitution of an activated aryl halide, such as a chloropyrimidine.

Experimental Protocol: N-Arylation with a Chloropyrimidine (Adapted from a similar azabicyclic system)

This protocol is adapted from the synthesis of antiprotozoal agents and may require optimization for the this compound scaffold.[3][4]

  • Materials:

    • This compound (1.0 equiv)

    • Chloropyrimidine derivative (e.g., 4-chloro-6-methylpyrimidin-2-amine) (1.0-1.2 equiv)

    • Diisopropylethylamine (DIPEA) (2.0 equiv)

    • 1-Butanol

  • Procedure:

    • Suspend the this compound, the chloropyrimidine, and DIPEA in 1-butanol in a reaction vessel.

    • Heat the reaction mixture to reflux (approximately 145 °C) under an inert atmosphere for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic phase with a dilute aqueous base (e.g., 2N NaOH) and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality and Insights: DIPEA serves as a non-nucleophilic base to scavenge the HCl produced during the reaction. The high reaction temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution. The choice of a high-boiling solvent like 1-butanol facilitates reaching the required temperature.[3]

Stereochemical Considerations

The rigid bicyclic structure of the this compound scaffold can influence the stereochemical outcome of reactions at the nitrogen atom. While the nitrogen atom itself is not a stereocenter in the parent scaffold, the introduction of a substituent can lead to the formation of stereoisomers if other stereocenters are present in the molecule or if the substituent itself is chiral. The conformational constraints of the bicyclic system can lead to diastereoselective reactions, where one stereoisomer is formed in preference to another. A thorough understanding of the conformational preferences of the scaffold is therefore essential for designing stereoselective syntheses.

Conclusion

The nitrogen atom of the this compound scaffold is a highly versatile and reactive center that provides a wealth of opportunities for synthetic diversification. Through well-established reactions such as N-alkylation, N-acylation, and N-arylation, a wide array of derivatives can be accessed, each with the potential for unique biological activities. This guide has provided a detailed overview of these key transformations, including practical experimental protocols and insights into the underlying chemical principles. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the this compound core, with its readily functionalizable nitrogen atom, is poised to remain a valuable tool for medicinal chemists.

References

  • Chavan, S. P., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Der Pharma Chemica, 3(3), 275-281.
  • Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(2), 543. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Kadimova, G. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(22), 6932. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9244-9256. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ResearchGate. (n.d.). Some biologically active azacycles containing the 9‐azabicyclo[4.2.1]nonane skeleton. [Link]

  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Wang, Y., et al. (2022). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols.
  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Di Mola, A., et al. (2016). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. RSC Advances, 6(114), 113543-113551.
  • Levov, A. N., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(5), 585.
  • Bonjoch, J., & Solé, D. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis, 2011(07), 993-1018.
  • Nagamatsu, T., et al. (2004). Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections. WO2004013300A2.
  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Kadikova, G. N., et al. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega, 5(48), 31440-31449.
  • Al-Obeidi, F., & Al-Mutairi, S. (2020). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 25(17), 3964.
  • Jayashree, B. S., et al. (2011). Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. Pharmacognosy Research, 3(4), 263-268.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Kovács, L., et al. (2006). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry, 71(23), 8847-8853.
  • Roy, K., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.
  • Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. PMC. [Link]

  • Berlicki, Ł., et al. (2020).
  • ResearchGate. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]

Sources

computational modeling of 3-Azabicyclo[4.2.1]nonane molecular geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Modeling of 3-Azabicyclo[4.2.1]nonane Molecular Geometry

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character. Accurately modeling its molecular geometry is paramount for structure-based drug design and understanding its interaction with biological targets. This guide presents a robust, multi-step computational workflow designed for researchers and drug development professionals. We move beyond simplistic geometry optimization to address the inherent conformational flexibility of the bicyclo[4.2.1]nonane ring system, particularly its seven-membered ring. The methodology detailed herein integrates molecular mechanics for broad conformational sampling with high-level Density Functional Theory (DFT) for accurate refinement. Each step is rationalized to provide not just a protocol, but a field-proven strategy for achieving trustworthy and experimentally validatable molecular models.

Introduction

The bicyclo[4.2.1]nonane framework and its heteroatomic analogues are central to numerous biologically active compounds.[1] Specifically, the introduction of a nitrogen atom at the 3-position yields the this compound core, a scaffold that has been explored for its potential in developing novel therapeutics, including agents against protozoan parasites.[2] The efficacy and selectivity of molecules built upon this framework are intrinsically linked to their precise three-dimensional geometry. This geometry dictates how the molecule presents its functional groups for interaction with protein binding pockets, making an accurate understanding of its conformational preferences essential.

The primary challenge in modeling this molecule lies in the conformational flexibility of the seven-membered ring, which can adopt multiple low-energy arrangements (e.g., chair, boat, twist-boat).[3] A simple, single optimization of an arbitrary starting structure is insufficient and likely to yield a local, rather than global, energy minimum. Therefore, a hierarchical and systematic approach is required to confidently identify the most stable conformer(s) and accurately predict the molecule's geometric parameters. This guide provides such a workflow, emphasizing the causality behind methodological choices and incorporating self-validation checks to ensure scientific integrity.

Part I: Theoretical Foundations & Pre-computation Analysis

Before initiating any calculations, it is crucial to understand the underlying conformational dynamics of the bicyclo[4.2.1]nonane system. The structure consists of a cycloheptane ring bridged by an ethylene group, forming a fused cyclopentane ring. The conformational landscape is dominated by the arrangements of the more flexible seven-membered ring.

The rationale for a multi-step computational approach stems from this complexity. A computationally inexpensive method like Molecular Mechanics (MM) is first used to rapidly scan the vast potential energy surface and identify all plausible low-energy conformers. Subsequently, a more accurate and computationally intensive Quantum Mechanics (QM) method, specifically Density Functional Theory (DFT), is employed to refine the geometry and energetics of this limited set of promising candidates. This hierarchical approach balances computational cost with predictive accuracy.

Part II: A Validated Workflow for Molecular Geometry Determination

The following section details a comprehensive, step-by-step protocol for determining the molecular geometry of this compound.

Computational Workflow Overview

The overall strategy follows a logical progression from a rough initial structure to a highly accurate, validated model.

Computational_Workflow cluster_prep Preparation cluster_sampling Conformational Sampling cluster_refinement QM Refinement & Validation A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B Input Structure C Set of Low-Energy Conformers B->C Identify Candidates (e.g., within 10 kcal/mol) D 3. DFT Geometry Optimization (e.g., PBE0-D3/def2-TZVP) C->D Refine Each Conformer E 4. Vibrational Frequency Analysis D->E For Each Optimized Structure F Thermodynamic Correction & Minimum Verification E->F Confirm True Minimum (No Imaginary Frequencies) G Final Validated Geometry (Global Minimum) F->G Rank by Gibbs Free Energy

Figure 1: Hierarchical workflow for computational modeling.
Step 1: Initial 3D Structure Generation
  • Protocol:

    • Using molecular editing software (e.g., Avogadro, ChemDoodle, MarvinSketch), draw the 2D structure of this compound.

    • Convert the 2D representation to a 3D structure using the software's built-in "clean-up" or "3D generation" functionality. This typically applies a rudimentary force field to create a plausible, but not optimized, initial geometry.

    • Save the coordinates in a standard format (e.g., .xyz, .mol, .pdb).

  • Expertise & Rationale: This initial step provides a valid starting point with correct connectivity and basic stereochemistry. While the initial geometry is approximate, it is sufficient for initiating the conformational search. The goal is not accuracy at this stage, but rather creating a syntactically correct input for subsequent steps.

Step 2: Conformational Search with Molecular Mechanics (MM)
  • Protocol:

    • Import the initial 3D structure into a computational chemistry package that supports conformational searching (e.g., Spartan, MacroModel, GMMX).

    • Select a robust force field. The Merck Molecular Force Field (MMFF94) is an excellent choice for drug-like organic molecules due to its broad parameterization.

    • Initiate a conformational search using an algorithm like Monte Carlo Multiple Minimum (MCMM) or Low-Mode dynamics.

    • Set an energy window (e.g., 10-15 kcal/mol) above the identified global minimum to ensure all accessible conformers are captured.

    • Use an RMSD (Root-Mean-Square Deviation) cutoff (e.g., 0.5 Å) to discard duplicate structures.

    • Export the coordinates of all unique conformers found within the energy window.

  • Expertise & Rationale: The constrained geometry of bicyclic systems can still harbor significant flexibility.[4] An MM-based conformational search is computationally inexpensive and allows for the exploration of thousands of potential structures, overcoming the primary limitation of starting from a single geometry. This step is critical for identifying the various chair/boat-like forms of the seven-membered ring and their combinations.

Step 3: Quantum Mechanical (QM) Geometry Optimization
  • Protocol:

    • For each unique conformer identified in the MM search, perform a full geometry optimization using Density Functional Theory (DFT).

    • Recommended Method: The PBE0 functional combined with a triple-zeta basis set such as def2-TZVP offers a high level of accuracy for molecular geometries.[5][6]

    • Dispersion Correction: Crucially, include an empirical dispersion correction, such as Grimme's D3 with Becke-Johnson damping (D3BJ). This is essential for correctly modeling the intramolecular non-covalent interactions that influence conformational preferences in flexible rings.[7]

    • Solvation: If modeling the molecule in a specific solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM). For general-purpose modeling, gas-phase calculations are often sufficient.

    • Use tight optimization convergence criteria to ensure a precise final geometry.

  • Trustworthiness & Rationale: DFT provides a much more accurate description of the electronic structure compared to MM, resulting in reliable geometric parameters (bond lengths, angles, dihedrals) and relative energies.[8] Using a hybrid functional like PBE0 provides a good balance between the treatment of electron exchange and correlation. The inclusion of dispersion correction is a modern necessity for obtaining accurate results in non-rigid systems.

Step 4: Vibrational Frequency Analysis
  • Protocol:

    • Following each successful DFT optimization, perform a vibrational frequency calculation at the exact same level of theory (functional, basis set, corrections, and solvent model).

    • Analyze the output for imaginary frequencies.

  • Trustworthiness & Rationale: This is a critical self-validation step.

    • Minimum Verification: A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.[7]

    • Thermodynamic Data: The frequency calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. Ranking the final conformers by their Gibbs free energy (which includes entropic contributions) provides a more physically meaningful stability order at a given temperature than ranking by electronic energy alone.

Part III: Data Interpretation and Validation

The output of this workflow is a set of fully optimized, stable conformers, each with a calculated Gibbs free energy. The structure with the lowest Gibbs free energy is the predicted global minimum and represents the most probable geometry of the molecule.

Quantitative Data Summary

The geometric and energetic data for the lowest-energy conformers should be summarized for clarity and comparison.

Table 1: Relative Energies of the Most Stable Conformers of this compound

Conformer ID ΔE (kcal/mol) ΔG (298.15 K) (kcal/mol) Key Dihedrals (C1-C2-C4-C5, C1-C6-C7-C8)
Conf-01 0.00 0.00 [Calculated Value]
Conf-02 [Calculated Value] [Calculated Value] [Calculated Value]
Conf-03 [Calculated Value] [Calculated Value] [Calculated Value]

(Note: ΔE is the relative electronic energy; ΔG is the relative Gibbs free energy. Values are relative to the global minimum, Conf-01.)

Table 2: Selected Geometric Parameters for the Global Minimum Conformer (Conf-01)

Parameter Calculated Value (Å or °) Experimental Value (if available)
Bond Length C2-N3 [Calculated Value] -
Bond Length N3-C4 [Calculated Value] -
Bond Angle C2-N3-C4 [Calculated Value] -
Dihedral Angle H-N3-C2-C1 [Calculated Value] -

(Note: Experimental data for the unsubstituted parent compound is scarce; validation often relies on comparing data for derivatives with their corresponding calculations.)

Validation Against Experimental Data

The ultimate test of a computational model is its ability to reproduce experimental observations.

  • X-ray Crystallography: If a crystal structure for a derivative exists, the calculated bond lengths, angles, and dihedrals of the corresponding model should closely match the experimental data.[9]

  • NMR Spectroscopy: Computational methods can predict NMR parameters. By calculating NMR chemical shifts (using the GIAO method) and scalar coupling constants for the Boltzmann-averaged ensemble of low-energy conformers, one can compare these predictions directly to experimental spectra.[10] A strong correlation provides high confidence in the computed conformational population.

Conformational Landscape Visualization

The relationship between the primary conformational families can be visualized to better understand the molecule's flexibility.

Conformational_Landscape Simplified Energy Profile A Global Minimum (Chair-like) D Transition State A->D ΔG‡ B Low-Energy Conformer (Twist-Boat) C Higher-Energy Conformer (Boat-like) D->B

Figure 2: Simplified energy profile of major conformers.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of this compound's molecular geometry. By systematically combining molecular mechanics conformational searching with high-level DFT optimization and vibrational analysis, this methodology addresses the inherent flexibility of the scaffold and provides a high-confidence prediction of its three-dimensional structure. The emphasis on justification for each methodological choice and the inclusion of self-validating steps ensures that the resulting models are not only predictive but also trustworthy. The application of this protocol will empower researchers in medicinal chemistry and drug development to build more accurate structure-activity relationships and design novel molecules with greater precision.

References

  • Title: PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information Source: Royal Society of Chemistry URL
  • Title: (1S,6R)-9-oxa-3-azabicyclo[4.2.
  • Source: PMC (PubMed Central)
  • Title: Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)
  • Title: Résonance magnétique nucléaire du carbone-13 de composes oxa- et azabicyclo[3.3.1]- et -[4.2.
  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Title: Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)
  • Title: Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F)
  • Title: Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes Source: Royal Society of Chemistry URL
  • Title: Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)
  • Title: Assessment of DFT methods for geometry optimization of platinum-containing complexes Source: Cornell High Energy Synchrotron Source URL
  • Title: Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine)
  • Title: Combining Computational Modelling, NMR Spectroscopy, and Assembly-Line Synthesis for Studying Molecular Conformations Source: University of Bristol URL
  • Title: Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR Source: ScienceDirect URL

Sources

The Elusive Scaffold: A Technical Guide to the Discovery of Novel Azabicyclo[4.2.1]nonane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Discovery and Characterization of Complex Bicyclic Alkaloids

Preamble: The Scarcity of the 3-Azabicyclo[4.2.1]nonane Core in Nature

The quest for novel natural products is a cornerstone of drug discovery, offering intricate molecular architectures with potent biological activities. The this compound scaffold represents a fascinating, conformationally constrained tricycle with significant potential for medicinal chemistry applications. However, a comprehensive survey of the current literature reveals a notable absence of naturally occurring compounds containing this specific isomeric framework. This guide, therefore, pivots to a closely related and biologically significant isomer, the 9-azabicyclo[4.2.1]nonane system, to provide a robust, practical framework for researchers. We will use the potent nicotinic acetylcholine receptor agonist, anatoxin-a, as a guiding case study to illustrate the principles and methodologies that would be applied to the discovery and characterization of any novel azabicyclo[4.2.1]nonane natural product.

Introduction to the Azabicyclo[4.2.1]nonane Framework: A Structure of Untapped Potential

Bicyclic alkaloids are a prominent class of natural products, with members like cocaine and atropine having profound pharmacological effects. The azabicyclo[4.2.1]nonane skeleton, a homolog of the tropane ring system, presents a unique spatial arrangement of atoms, offering a rigid scaffold for the precise positioning of functional groups. This rigidity is a desirable trait in drug design, as it can lead to higher selectivity and potency for biological targets. While synthetic efforts have explored various isomers for their therapeutic potential, nature has been more selective. The 9-azabicyclo[4.2.1]nonane core, found in alkaloids like anatoxin-a, serves as an excellent proxy for understanding the challenges and opportunities associated with this structural class.[1][2]

The Discovery and Isolation of Azabicyclo[4.2.1]nonane-Containing Natural Products: A Representative Workflow

The discovery of novel natural products is a meticulous process that begins with the careful selection and collection of biological material, followed by a bioassay-guided fractionation approach to isolate the active constituents.

Bioassay-Guided Isolation of Anatoxin-a from Cyanobacteria

Anatoxin-a, initially dubbed the "Very Fast Death Factor" (VFDF), was first identified from the freshwater cyanobacterium Anabaena flos-aquae following incidents of animal poisonings.[1] The isolation of this neurotoxin is a classic example of bioassay-guided fractionation, where each step of the purification process is monitored for the compound's biological activity.

Experimental Protocol: Isolation of Anatoxin-a

  • Biomass Collection and Extraction:

    • Lyophilize cyanobacterial cells to remove water.

    • Extract the dried biomass with an acidified aqueous alcohol solution (e.g., 0.05 M acetic acid in 80% ethanol) to protonate the amine and enhance solubility.

    • Centrifuge to remove cellular debris and collect the supernatant.

  • Initial Purification by Solid-Phase Extraction (SPE):

    • Concentrate the supernatant in vacuo to remove the organic solvent.

    • Adjust the pH of the aqueous extract to acidic (pH ~3-4) to ensure the alkaloid is in its cationic form.

    • Apply the extract to a C18 solid-phase extraction cartridge, pre-conditioned with methanol and acidified water.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Elute the desired compound with a step gradient of methanol in acidified water.

  • Ion-Exchange Chromatography:

    • Further purify the active fractions using cation-exchange chromatography.

    • Apply the sample to a strong cation-exchange resin.

    • Wash with a low ionic strength buffer to remove neutral and anionic compounds.

    • Elute the bound alkaloids with an increasing gradient of a salt solution (e.g., NaCl) or by increasing the pH.

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification step typically involves reversed-phase HPLC.

    • Use a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector and collect the fractions corresponding to the active compound.

Workflow for Bioassay-Guided Isolation

The following diagram illustrates a typical workflow for the discovery and isolation of a novel bioactive natural product.

G cluster_0 Collection & Extraction cluster_1 Bioassay-Guided Fractionation A Biological Material (e.g., Cyanobacteria) B Extraction with Solvent A->B C Crude Extract B->C D Initial Chromatography (e.g., SPE) C->D E Bioassay of Fractions D->E F Selection of Active Fractions E->F G Further Chromatographic Steps (e.g., HPLC) F->G H Pure Bioactive Compound G->H

Caption: Workflow for Bioassay-Guided Isolation.

Structure Elucidation: Unraveling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns can give clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, allowing for the assembly of the carbon skeleton and the placement of heteroatoms and functional groups.

For the azabicyclo[4.2.1]nonane scaffold, characteristic NMR signals would include those for the bridgehead protons and carbons, as well as the protons and carbons adjacent to the nitrogen atom.

Stereochemistry Determination

The rigid nature of the bicyclic system leads to distinct through-space interactions that can be observed in Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), which helps to determine the relative stereochemistry of the molecule. The absolute stereochemistry is often determined by X-ray crystallography of the natural product or a suitable crystalline derivative.

Biological Activity and Therapeutic Potential

The azabicyclo[4.2.1]nonane scaffold, as exemplified by anatoxin-a, shows a strong propensity for interacting with the nervous system.

Mechanism of Action of Anatoxin-a

Anatoxin-a is a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes found in the central and peripheral nervous systems.[1] Its rigid structure mimics the conformation of acetylcholine, allowing it to bind to and activate these receptors. Unlike acetylcholine, anatoxin-a is not degraded by acetylcholinesterase, leading to persistent receptor stimulation, ion influx, depolarization of neurons and muscle cells, and ultimately, paralysis.

Signaling Pathway of nAChR Activation

The following diagram illustrates the signaling pathway initiated by the binding of an agonist like anatoxin-a to a nicotinic acetylcholine receptor.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Ca2+ influx ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle Ca2+ influx nAChR Nicotinic Acetylcholine Receptor (nAChR) Na+ Influx Na+ Influx nAChR->Na+ Influx K+ Efflux K+ Efflux nAChR->K+ Efflux Depolarization Membrane Depolarization Na+ Influx->Depolarization Cellular Response Cellular Response Depolarization->Cellular Response Anatoxin-a Anatoxin-a Anatoxin-a->nAChR Binds and Activates

Caption: nAChR Activation by an Agonist.

Summary of Key Data

The following table summarizes the key properties of anatoxin-a, a representative 9-azabicyclo[4.2.1]nonane natural product.

PropertyData
Molecular Formula C₁₀H₁₅NO
Molar Mass 165.23 g/mol
Source Cyanobacteria (e.g., Anabaena flos-aquae)
Biological Target Nicotinic Acetylcholine Receptors (nAChRs)
Mechanism of Action Potent nAChR agonist
Primary Effect Neurotoxicity

Future Directions and Conclusion

While the this compound core remains an elusive target in natural product discovery, the methodologies for finding and characterizing novel bicyclic alkaloids are well-established. The continued exploration of unique ecological niches, coupled with advancements in spectroscopic and bioinformatic techniques, may yet uncover natural products with this rare scaffold. The synthesis of this compound derivatives for screening in various biological assays could also provide valuable insights into their potential as therapeutic agents.[3] This guide provides a foundational understanding for researchers poised to explore this and other novel chemical spaces in the vast and rewarding field of natural product science.

References

  • Anatoxin-a and its Homotropane Alkaloids. [Link]

  • The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Functionalized 3-Azabicyclo[4.2.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Azabicyclo[4.2.1]nonane Scaffold

The this compound framework is a bridged bicyclic amine that represents a crucial structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive scaffold for designing ligands that can interact with high specificity and affinity to biological targets. This constrained geometry often leads to improved metabolic stability and pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogues.[1]

Derivatives of this scaffold are found in a variety of biologically active compounds. For instance, the 9-azabicyclo[4.2.1]nonane core is a key component of anatoxin-a, a potent nicotinic acetylcholine receptor (nAChR) agonist.[2] Analogues are actively being investigated as potential therapeutic agents for neurological disorders such as Parkinson's disease, Alzheimer's disease, schizophrenia, and depression. The unique structure of these bicyclic amines makes them compelling targets for synthetic chemists, driving the development of novel and stereoselective synthetic methodologies.[2]

This guide provides detailed protocols and mechanistic insights into two powerful and stereoselective methods for the synthesis of functionalized this compound derivatives and their structural analogues:

  • Cobalt(I)-Catalyzed [6π+2π] Cycloaddition: A versatile method for the construction of highly functionalized 9-azabicyclo[4.2.1]nona-2,4,7-trienes from N-substituted azepines and various alkynes.

  • Intramolecular 1,3-Dipolar Nitrone Cycloaddition: A robust strategy for the diastereoselective synthesis of highly oxygenated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are valuable precursors to functionalized azabicycles.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the rationale behind the experimental choices to ensure reproducibility and facilitate adaptation.

Method 1: Cobalt(I)-Catalyzed [6π+2π] Cycloaddition for 9-Azabicyclo[4.2.1]nona-2,4,7-trienes

This method provides an efficient route to a diverse range of functionalized 9-azabicyclo[4.2.1]nonane derivatives through a cobalt-catalyzed cycloaddition between an N-substituted azepine and an alkyne. The reaction proceeds with high yields and tolerates a wide variety of functional groups on the alkyne partner.[2][3]

Causality and Mechanistic Insights

The reaction is catalyzed by a Co(I) species generated in situ from a Co(II) precatalyst, typically Co(acac)₂, in the presence of a phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe) and a reducing agent such as zinc powder.[3][4][5] The active Co(I) catalyst coordinates to the N-substituted azepine, which acts as a 6π component, and the alkyne, the 2π component. This coordination facilitates a concerted or stepwise cycloaddition to form the bicyclic product. The use of a three-component catalytic system (Co(acac)₂(dppe)/Zn/ZnI₂) has been shown to be highly effective.[3][4][5] The role of ZnI₂ is likely to act as a Lewis acid to activate the substrates and stabilize the catalytic intermediates.

The reaction often produces the cycloadducts as a mixture of two rotamers due to hindered rotation around the newly formed N-C(O) bond, which can be observed in their NMR spectra.[2]

G cluster_0 Catalyst Activation cluster_1 Cycloaddition Cascade Co_II Co(acac)₂(dppe) (Co II) Zn Zn powder Co_I Active Co(I) Catalyst Co_II->Co_I Reduction Zn->Co_I Azepine N-Substituted Azepine (6π) Complex Co(I)-Azepine-Alkyne Complex Co_I->Complex Coordination Azepine->Complex Alkyne Alkyne (2π) Alkyne->Complex Product 9-Azabicyclo[4.2.1]nonatriene Complex->Product [6π+2π] Cycloaddition

Figure 1: General workflow for the Cobalt(I)-Catalyzed [6π+2π] Cycloaddition.

Protocol 1.1: Synthesis of N-Carbocholesteroxyazepine (Starting Material)

This protocol details the synthesis of the N-substituted azepine required for the cycloaddition, using cholesterol as a representative functional handle.

Step 1: Synthesis of Cholesteryl Azidoformate [2]

  • To a stirred solution of cholesteryl chloroformate (2.25 g, 5 mmol) in dry acetone (97 mL), add sodium azide (1.14 g, 17.5 mmol).

  • Heat the mixture at 40°C for 6 hours with vigorous stirring.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield cholesteryl azidoformate as a white solid (quantitative yield).

    • Note: This product is used in the next step without further purification. Full characterization data can be found in the cited literature.[2]

Step 2: Synthesis of N-Carbocholesteroxyazepine [2]

  • Place cholesteryl azidoformate (from the previous step, ~5 mmol) in a high-pressure autoclave.

  • Add dry benzene (50 mL).

  • Heat the autoclave to 125°C for 12 hours.

    • Caution: This reaction involves the generation of nitrogen gas and should be performed in a suitable pressure vessel with appropriate safety precautions.

  • After cooling, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford N-carbocholesteroxyazepine as a solid (yield ~60%).

Protocol 1.2: General Procedure for Cobalt(I)-Catalyzed [6π+2π] Cycloaddition[2][3]
  • In a Schlenk tube under a dry argon atmosphere, prepare a solution of Co(acac)₂(dppe) (0.066 g, 0.1 mmol, 10 mol%) in 1,2-dichloroethane (DCE, 1.5 mL).

  • Add zinc powder (0.020 g, 0.3 mmol, 30 mol%) to the solution and stir the mixture at room temperature for 2 minutes. A color change should be observed as the Co(I) species is generated.

  • To this catalyst mixture, add a solution of N-carbocholesteroxyazepine (0.505 g, 1.0 mmol, 1.0 equiv) and the desired alkyne (1.5 mmol, 1.5 equiv) in DCE (1.5 mL).

  • Finally, add dry ZnI₂ (0.064 g, 0.2 mmol, 20 mol%).

  • Stir the resulting mixture at 60°C for 20 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and deactivate the catalyst by adding petroleum ether and stirring in the open air for 10 minutes.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under vacuum and purify the crude product by column chromatography on silica gel to obtain the desired 9-azabicyclo[4.2.1]nona-2,4,7-triene.

Data Summary: Scope of the [6π+2π] Cycloaddition

The protocol is robust and has been successfully applied to a wide range of alkynes.

EntryAlkyne SubstrateProduct Yield (%)Reference
11-Hexyne91[2]
2Phenylacetylene95[2]
33-Phenylprop-2-yn-1-ol85[2]
44-Phenyl-1-butyne92[2]
5Ethyl pent-4-ynoate88[2]
61-Ethynyl-4-fluorobenzene93[2]

Yields correspond to isolated products after column chromatography.

Method 2: Intramolecular 1,3-Dipolar Nitrone Cycloaddition

This powerful strategy enables the construction of the bicyclic core with excellent stereocontrol, leading to highly functionalized and oxygenated derivatives. The key step is the intramolecular cycloaddition of a nitrone with an alkene tethered to it. This approach has been successfully used to synthesize single diastereomers of 9-oxa-1-azabicyclo[4.2.1]nonanes from chiral starting materials derived from sugars.[6][7]

Causality and Stereochemical Model

The stereochemical outcome of the intramolecular 1,3-dipolar cycloaddition is governed by the transition state geometry. The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The tether connecting the nitrone and the alkene imposes significant conformational constraints, favoring a specific transition state that minimizes steric interactions and leads to high diastereoselectivity.[1]

For nitrones derived from chiral ω-unsaturated hydroxylamines, the pre-existing stereocenters on the tether direct the facial selectivity of the cycloaddition. The formation of the new C-C and C-O bonds occurs in a way that places bulky substituents in pseudo-equatorial positions in the chair-like transition state, thus dictating the stereochemistry of the newly formed stereocenters in the bicyclic product.[7] The analysis of 2D NMR data, particularly NOESY experiments, is crucial for confirming the stereochemical assignments by revealing through-space proximities between specific protons in the rigid bicyclic framework.[1][7]

G cluster_0 Precursor Synthesis cluster_1 Stereoselective Cyclization Hydroxylamine ω-Unsaturated Hydroxylamine Nitrone Intermediate Nitrone Hydroxylamine->Nitrone Aldehyde Aldehyde/Ketone Aldehyde->Nitrone Condensation TS Chair-like Transition State Nitrone->TS Heating Product Azabicyclo[4.2.1]nonane (Single Diastereomer) TS->Product Intramolecular [3+2] Cycloaddition

Figure 2: Key stages of the Intramolecular 1,3-Dipolar Nitrone Cycloaddition.

Protocol 2.1: Synthesis of ω-Unsaturated Hydroxylamine (Precursor)

This protocol is adapted from the synthesis of a hydroxylamine derived from methyl α-D-glucopyranoside, as reported by Kovács and co-workers.[7]

Step 1: Preparation of the Alkene Moiety

  • Synthesize the required ω-unsaturated alcohol from a suitable starting material (e.g., methyl 2,3,4-tri-O-benzoyl-6-deoxy-6-iodo-α-D-glucopyranoside).

  • This involves multiple steps including iodination, benzoylation, and subsequent elimination to form the terminal alkene. Detailed procedures for these transformations are available in the literature.[7]

Step 2: Conversion to Oxime and Reduction to Hydroxylamine [7]

  • The ω-unsaturated precursor is converted to an oxime via a multi-step sequence involving deprotection and reaction with hydroxylamine hydrochloride.[7]

  • To a solution of the purified oxime (e.g., 3.44 g, 7.27 mmol) in a 1:1 mixture of dioxane and methanol (600 mL total), add sodium cyanoborohydride (NaBH₃CN) (2.74 g, 43.6 mmol, 6 equiv).

  • Adjust the pH of the solution to 1.4-1.5 by the careful addition of 1N HCl.

  • Stir the reaction at room temperature for 45 minutes, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding solid K₂CO₃ until the solution is basic (pH > 8).

  • Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ω-unsaturated hydroxylamine.

    • Note: The hydroxylamine product is often unstable and should be used immediately in the next step without further purification.[7]

Protocol 2.2: Diastereoselective Intramolecular Nitrone Cycloaddition[7]
  • Dissolve the crude hydroxylamine from the previous step (~7.27 mmol) in dry toluene (250 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add 2-(benzyloxy)acetaldehyde (1.5 equiv) and 4Å molecular sieves.

  • Reflux the mixture at 110°C for 20 hours. The Dean-Stark trap will remove the water generated during nitrone formation.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the 9-oxa-1-azabicyclo[4.2.1]nonane derivative as a single diastereomer.

Data Summary: Diastereoselective Nitrone Cycloaddition

The choice of solvent can have a dramatic effect on the diastereoselectivity of the cycloaddition.

EntryAldehydeSolventDiastereomeric RatioYield (%)Reference
12-(Benzyloxy)acetaldehydeTolueneSingle Diastereomer28 (overall)[7]
2Methyl GlyoxylateToluene3:164[6][7]
3Methyl GlyoxylateIonic Liquid [BMIM][BF₄]8:1N/A[6][7]
4Methyl GlyoxylateChiral Ionic Liquid>99:1 (single diastereomer)79[6][7]

Yields and ratios are for the cycloaddition step. The overall yield in Entry 1 is from the oxime precursor.

Conclusion and Outlook

The stereoselective synthesis of functionalized 3-azabicyclo[4.2.1]nonanes and their analogues remains an area of intense research, driven by their potential applications in drug discovery. The two methodologies detailed in this guide—cobalt-catalyzed [6π+2π] cycloaddition and intramolecular nitrone cycloaddition—represent state-of-the-art approaches for accessing these complex scaffolds.

The cobalt-catalyzed method offers exceptional versatility and functional group tolerance, allowing for the rapid generation of diverse libraries of 9-azabicyclo[4.2.1]nonatrienes. The intramolecular nitrone cycloaddition provides a powerful means to control stereochemistry, enabling the synthesis of highly functionalized, polycyclic systems as single diastereomers, particularly when employing chiral pool starting materials.

By understanding the underlying mechanisms and following these detailed protocols, researchers can reliably synthesize these valuable molecular frameworks, paving the way for the discovery of novel therapeutic agents and chemical probes.

References

  • Pádár, P., Bokros, A., Paragi, G., Forgó, P., Kele, Z., Howarth, N. M., & Kovács, L. (2006). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry, 71(22), 8669–8672. [Link]

  • Chiacchio, U., Corsaro, A., Iannazzo, D., Piperno, A., Pistarà, V., Rescifina, A., Romeo, G., & Romeo, R. (1996). Intramolecular Nitrone Cycloaddition: Stereoselective Synthesis of Piperidine Systems. Tetrahedron, 52(45), 14311-14324.
  • Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]

  • Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega, 5(48), 31440–31449. [Link]

  • D'yakonov, V. A., Kadikova, G. N., & Dzhemilev, U. M. (2021). Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,2-Dienes and 1,3-Diynes to N-Carbocholesteroxyazepine in the Synthesis of Previously Undescribed Heterofunctional 9-Azabicyclo[4.2.1]nonadi(tri)enes. ACS Omega, 6(33), 21821–21831. [Link]

  • Dzhemileva, L. U., Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2019). Targeted Synthesis of 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π+2π]-Cycloaddition of Alkynes to N-Substituted Azepines and Their Antitumor Activity. European Journal of Organic Chemistry, 2019(33), 5767-5777.
  • Hemming, K., O'Gorman, P. A., & Page, M. I. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. University of Huddersfield Research Portal. [Link]

  • Kühn, S., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 226. [Link]

  • Kovács, L., et al. (2006). Supporting Information for Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry. [Link]

Sources

Application Note & Protocol: Synthesis of 3-Azabicyclo[4.2.1]nonane Scaffolds via Intramolecular 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-Azabicyclo[4.2.1]nonane framework is a privileged bridged bicyclic scaffold found in numerous biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in modern drug design. This guide provides an in-depth exploration of the intramolecular 1,3-dipolar cycloaddition, a powerful and stereocontrolled method for the construction of this heterocyclic system. We will detail the core mechanistic principles, precursor design strategies, and provide step-by-step protocols for two of the most effective approaches: the azomethine ylide route and the nitrone cycloaddition route.

Mechanistic Principles and Strategic Overview

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, allowing for the efficient, and often highly stereospecific, synthesis of five-membered rings.[1] The reaction is a thermally allowed [π4s + π2s] pericyclic process involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile, typically an alkene or alkyne).[2] When the dipole and dipolarophile are tethered within the same molecule, the resulting intramolecular reaction provides rapid access to complex polycyclic architectures.[3]

For the synthesis of the this compound system, the key is to tether the dipolarophile (an alkenyl chain) to the nitrogen atom of the 1,3-dipole. This arrangement ensures the formation of a bridged bicyclic ring system upon cyclization, as opposed to a fused system.[2] The two primary 1,3-dipoles utilized for this transformation are azomethine ylides and nitrones.

  • Azomethine Ylides: These are nitrogen-based 1,3-dipoles of the allyl anion type.[4] They are typically transient species generated in situ due to their high reactivity.[4] A common and effective method for their generation is the thermal condensation of a secondary α-amino acid with an aldehyde, which proceeds via decarboxylation.[5] Alternatively, the reaction between a secondary amine and an aldehyde can produce an azomethine ylide via dehydration.[3] The stereochemical outcome of the cycloaddition is often dictated by the geometry of the ylide and the transition state of the cyclization.[6]

  • Nitrones: These are N-oxide analogues of imines and serve as versatile 1,3-dipoles. They are generally more stable than azomethine ylides and can be formed from the condensation of N-substituted hydroxylamines with aldehydes or ketones. The subsequent intramolecular cycloaddition with a tethered alkene yields an isoxazolidine ring, which can be readily converted to the desired amine functionality via reductive N-O bond cleavage. This strategy has proven highly effective for constructing complex azabicyclic systems.[7][8][9]

The stereoselectivity of these intramolecular cycloadditions is a key advantage, often proceeding through a highly ordered, chair-like transition state to minimize steric interactions, thus leading to a single major diastereomer.[10]

Caption: General overview of the intramolecular 1,3-dipolar cycloaddition strategy.

Protocol A: Azomethine Ylide Route via Decarboxylation

This protocol leverages the condensation of an N-alkenyl substituted α-amino acid with an aldehyde to generate a non-stabilized azomethine ylide, which undergoes a spontaneous intramolecular cycloaddition. This method is particularly effective as it is often a one-pot procedure that builds complexity rapidly.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-allyl-L-proline≥98%Sigma-AldrichOr other suitable N-alkenyl amino acid
ParaformaldehydeReagent GradeAcros OrganicsSource of formaldehyde; depolymerize before use if necessary
TolueneAnhydrous, ≥99.8%MilliporeSigmaEssential for azeotropic water removal
Magnesium Sulfate (MgSO₄)AnhydrousFisher ChemicalFor drying organic layers
Silica Gel230-400 meshVWRFor column chromatography
Ethyl AcetateHPLC GradeJ.T. BakerEluent for chromatography
HexanesHPLC GradeJ.T. BakerEluent for chromatography
Round-bottom flask with Dean-Stark trap--Critical for reaction success
Magnetic stirrer, heating mantle, condenser--Standard laboratory equipment
Step-by-Step Experimental Protocol
  • Precursor Synthesis (If required): The N-alkenyl amino acid must first be synthesized. For example, N-allyl-L-proline can be prepared by reacting L-proline with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF or ethanol/water). The product must be purified and characterized before proceeding.

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add N-allyl-L-proline (1.0 eq).

    • Add paraformaldehyde (1.5 eq). Causality: An excess of the aldehyde source ensures complete consumption of the starting amino acid.

    • Add anhydrous toluene (approx. 0.05 M concentration of the amino acid). Causality: Toluene serves as the solvent and as an azeotropic agent to remove water formed during the initial iminium ion formation, driving the reaction towards the azomethine ylide.[3]

  • Cycloaddition Reaction:

    • Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amino acid spot is a key indicator. Reactions are typically complete within 12-24 hours.

    • Water will collect in the Dean-Stark trap, providing a visual confirmation that the reaction is proceeding.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any insoluble polymers.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (DCM) or ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry can be confirmed by NOESY experiments or X-ray crystallography if a suitable crystal is obtained.

Protocol B: Nitrone Cycloaddition Route

This protocol involves the in situ formation of a nitrone from an N-alkenyl hydroxylamine and an aldehyde, followed by a thermally induced intramolecular cycloaddition. The resulting isoxazolidine product contains the core bicyclic framework, which can then be subjected to N-O bond cleavage to yield the final product. This approach offers excellent control over stereochemistry.[7][11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-allyl hydroxylamine derivative--Must be synthesized beforehand
Aldehyde (e.g., Benzaldehyde or Glyoxylate)Reagent GradeSigma-AldrichChoice of aldehyde influences substitution on the final product
Toluene or XyleneAnhydrous, ≥99.8%MilliporeSigmaHigher boiling point may be required
Zinc dust<10 µm, ≥98%Sigma-AldrichFor reductive N-O bond cleavage
Acetic AcidGlacialFisher ChemicalFor reductive N-O bond cleavage
Silica Gel230-400 meshVWRFor column chromatography
Diethyl EtherAnhydrousJ.T. BakerFor extraction
Step-by-Step Experimental Protocol
  • Precursor Synthesis: The N-alkenyl hydroxylamine is the key starting material and must be synthesized. This can be achieved through various literature methods, often involving the alkylation of hydroxylamine or a protected derivative with the appropriate alkenyl halide.

  • Reaction Setup (Cycloaddition):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the N-alkenyl hydroxylamine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous toluene.

    • Causality: A slight excess of the aldehyde ensures the complete conversion of the hydroxylamine to the nitrone intermediate.

  • Cycloaddition Reaction:

    • Heat the mixture to reflux (110 °C for toluene, ~140 °C for xylene if a higher temperature is needed).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The reaction forms the intermediate isoxazolidine-fused this compound system.

  • Work-up and Purification of Isoxazolidine:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude isoxazolidine intermediate via flash column chromatography (silica gel, ethyl acetate/hexanes) to remove any unreacted aldehyde and byproducts.

  • Reductive N-O Bond Cleavage:

    • Dissolve the purified isoxazolidine in a mixture of acetic acid and water (e.g., 3:1 v/v).

    • Add zinc dust portion-wise (5-10 eq) while stirring. The reaction can be exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

    • Causality: The Zn/AcOH system is a classic and effective method for cleaving the relatively weak N-O bond, reducing the isoxazolidine to the corresponding amino alcohol.

    • Stir the reaction at room temperature for 6-12 hours until TLC/LC-MS indicates complete conversion.

  • Final Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove excess zinc, washing with ethyl acetate or DCM.

    • Basify the filtrate carefully with a saturated solution of sodium bicarbonate or aqueous NaOH until pH > 9.

    • Extract the aqueous layer multiple times with ethyl acetate or DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final this compound product by flash column chromatography.

Sources

Application Note: N-Alkylation of 3-Azabicyclo[4.2.1]nonane for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Azabicyclo[4.2.1]nonane Scaffold

The this compound framework is a conformationally constrained saturated bicyclic amine that has garnered significant interest in medicinal chemistry. Its rigid structure allows for precise orientation of substituents in three-dimensional space, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. N-alkylation of the secondary amine at the 3-position is a critical functionalization step, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents. These modifications can profoundly influence a molecule's pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profile. This application note provides detailed, field-proven protocols for two robust and widely applicable methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Guiding Principles of N-Alkylation of Bicyclic Amines

The nitrogen atom in this compound, being a secondary amine, is nucleophilic and readily participates in reactions with electrophiles. The choice between direct alkylation and reductive amination depends on the desired substituent, the availability of starting materials, and the presence of other functional groups in the molecule.

  • Direct Alkylation: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide (or other alkylating agents with a good leaving group, such as tosylates or mesylates). The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed, thereby preventing the protonation of the starting amine and driving the reaction to completion. A common challenge with this method is the potential for over-alkylation to form a quaternary ammonium salt, although with sterically hindered bicyclic amines, this is often less of a concern than with simpler acyclic amines.

  • Reductive Amination: This powerful and versatile method involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This two-step, one-pot procedure is highly efficient and generally avoids the issue of over-alkylation. The choice of reducing agent is crucial; mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[1]

Experimental Protocols

The following protocols are designed for the N-alkylation of this compound on a typical laboratory scale (0.5 to 5 mmol). All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results, particularly for the reductive amination protocol.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the N-benzylation of this compound, a common derivatization in medicinal chemistry. The principles can be adapted for other primary and some secondary alkyl halides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Benzyl bromide≥98%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO3Reagent GradePrepared in-house
Anhydrous MgSO4 or Na2SO4Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (Et3N) (1.5 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3-azabicyclo[4.2.1]nonane.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-3-azabicyclo[4.2.1]nonane using benzaldehyde and sodium triacetoxyborohydride. This method is broadly applicable to a wide range of aldehydes and ketones.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Benzaldehyde≥99%Commercially Available
Sodium triacetoxyborohydride95%Commercially Available
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO3Reagent GradePrepared in-house
Anhydrous MgSO4 or Na2SO4Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature. The addition may cause a slight exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[2]

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Stir vigorously for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and experimental workflow for the N-alkylation of this compound.

N_Alkylation_Workflow Workflow for N-Alkylation of this compound cluster_start Start cluster_decision Method Selection cluster_protocol1 Protocol 1: Direct Alkylation cluster_protocol2 Protocol 2: Reductive Amination cluster_end Workup & Purification start This compound decision Choose Alkylation Method start->decision p1_reagents Dissolve Amine in DCM Add Base (Et3N) Add Alkyl Halide (R-X) decision->p1_reagents Alkyl Halide Available p2_reagents Dissolve Amine & Carbonyl (RCHO/RCOR') in DCE decision->p2_reagents Aldehyde/Ketone Available p1_reaction Stir at RT Monitor by TLC/LC-MS p1_reagents->p1_reaction workup Aqueous Quench (NaHCO3) Extraction with Organic Solvent p1_reaction->workup p2_reduction Add NaBH(OAc)3 Stir at RT Monitor by TLC/LC-MS p2_reagents->p2_reduction p2_reduction->workup purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product N-Alkyl-3-azabicyclo[4.2.1]nonane purification->product

Caption: A logical workflow for the N-alkylation of this compound.

Troubleshooting and Field-Proven Insights

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive alkylating agent- Insufficiently strong base (Direct Alkylation)- Wet reagents/solvents (Reductive Amination)- Steric hindrance- Check the purity of the alkylating agent.- Consider a stronger base (e.g., NaH in DMF), but use with caution.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature and/or time. For highly hindered substrates, consider alternative, more reactive alkylating agents (e.g., triflates).
Formation of Byproducts - Over-alkylation to quaternary ammonium salt (Direct Alkylation)- Reduction of carbonyl starting material (Reductive Amination)- Use a 1:1 stoichiometry of amine to alkylating agent.- Ensure slow addition of the reducing agent. Use NaBH(OAc)3 as it is selective for the iminium ion.
Difficult Purification - Product co-elutes with starting material or impurities- Product is very polar- Optimize the eluent system for column chromatography.- Consider derivatization to a less polar intermediate, followed by deprotection.- For basic amine products, an acidic wash during workup can sometimes remove non-basic impurities.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the generation of novel chemical entities with potential therapeutic applications. The choice between direct alkylation and reductive amination provides chemists with versatile strategies to access a wide range of N-substituted derivatives. The detailed protocols and troubleshooting guide provided herein are based on established chemical principles and analogous transformations of related bicyclic systems, offering a solid foundation for successful synthesis and further exploration of the chemical space around this valuable scaffold.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 3-Azabicyclo[3.3.1]nonan-7-ol.
  • Kadlubowski, S., & Grala, A. (2017). N-Alkylation of Amines with Alcohols Catalyzed by Transition Metal Complexes. Catalysts, 7(11), 347. [Link]

  • Lawrence, S. A. (2004).
  • Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

Sources

synthesis of 3-Azabicyclo[4.2.1]nonane pyrimidine hybrids for antiprotozoal activity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and evaluation of 3-Azabicyclo[4.2.1]nonane pyrimidine hybrids, a promising class of compounds for antiprotozoal drug discovery.

Introduction: The Imperative for Novel Antiprotozoal Agents

Protozoal diseases, including malaria, human African trypanosomiasis (sleeping sickness), and leishmaniasis, continue to pose a significant threat to global health, affecting millions of people, particularly in tropical and subtropical regions.[1][2] The efficacy of current chemotherapies is increasingly compromised by the emergence and spread of drug-resistant parasite strains.[1][3] This escalating crisis necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action.

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design.[4] This approach can lead to compounds with enhanced affinity, improved selectivity, better pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms.[5] This guide focuses on a particularly promising hybrid scaffold: the fusion of a this compound moiety with a pyrimidine core. Both parent structures are known to possess significant antiprotozoal properties. Pyrimidine derivatives are central to various established therapies, often targeting critical metabolic pathways like folate synthesis.[3][6] Similarly, specific azabicyclo-nonanes have demonstrated potent antiplasmodial activity.[5]

This document provides a comprehensive overview of the rationale, synthetic protocols, and biological evaluation methods for this compound pyrimidine hybrids, intended for researchers and scientists in the field of medicinal chemistry and drug development.

Design Rationale: A Hybrid Approach to Combat Protozoa

The strategic combination of the this compound and pyrimidine scaffolds is grounded in established medicinal chemistry principles.

  • The Pyrimidine Pharmacophore : The pyrimidine ring is a cornerstone of nucleic acid biosynthesis. Protozoan parasites, with their rapid replication rates, are highly dependent on the de novo synthesis of pyrimidines, as many are incapable of salvaging them from the host.[7][8][9] This metabolic dependency creates a key vulnerability. Compounds like the 2,4-diaminopyrimidines (e.g., pyrimethamine) are known to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway necessary for nucleotide synthesis.[3] By incorporating a pyrimidine moiety, the hybrid molecules are designed to interfere with these essential parasitic metabolic processes.

  • The Azabicyclononane Moiety : This rigid, three-dimensional bicyclic amine structure offers several advantages. Its defined conformation can improve binding affinity and selectivity for specific parasite targets. Furthermore, (dialkylamino)azabicyclo-nonanes have been independently identified as possessing potent activity against protozoan parasites, including Plasmodium falciparum and Trypanosoma brucei rhodesiense.[1][10][11]

The central hypothesis is that by covalently linking these two active fragments, the resulting hybrid molecule can achieve a synergistic effect, exhibit a novel mechanism of action, or possess an improved pharmacological profile compared to the individual components. The substitution pattern on both the pyrimidine ring and the azabicyclo-nonane nitrogen atom is critical, as it strongly influences the compound's activity and selectivity against different protozoan species.[10][11][12]

Synthetic Strategy and Protocols

The synthesis of these hybrids is typically achieved through a nucleophilic aromatic substitution reaction. The secondary amine of the this compound acts as a nucleophile, displacing a halogen (commonly chlorine) on an activated pyrimidine ring.

G cluster_reactants Reactants cluster_product Product A This compound P + A->P B Substituted Chloropyrimidine B->P C This compound Pyrimidine Hybrid R P->R  Base (DIPEA)  Solvent (Butan-1-ol)  Heat (Reflux) R->C

Caption: General synthetic scheme for this compound pyrimidine hybrids.

Protocol 1: Synthesis of 6-(3-Azabicyclo[4.2.1]nonan-3-yl)-N2,N2-dimethylpyrimidine-2,4-diamine

This protocol details a representative synthesis based on general procedures reported in the literature.[5] The choice of a high-boiling solvent like butan-1-ol is crucial for driving the reaction, which often requires elevated temperatures for the nucleophilic aromatic substitution to proceed efficiently. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction without competing in the primary reaction.

Materials and Reagents

Reagent/MaterialSupplierGrade
This compound hydrochlorideCommercial Source≥97%
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamineCommercial Source≥97%
N,N-Diisopropylethylamine (DIPEA)Commercial Source≥99%
Butan-1-olCommercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceHPLC Grade
Sodium Hydroxide (NaOH) solutionLab Prepared2 M
WaterLab PreparedDeionized
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Reagent Grade
Silica Gel for Column ChromatographyCommercial Source60 Å, 230-400 mesh

Step-by-Step Methodology

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq), the selected chloropyrimidine derivative (1.0 eq), and DIPEA (2.5 eq) in anhydrous butan-1-ol.

  • Reaction Execution : Place the flask in an oil bath and heat the reaction mixture to reflux (approx. 118 °C) under an inert atmosphere (e.g., Argon).[5]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Workup :

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash with 2 M NaOH solution to remove unreacted starting materials and acidic byproducts.

    • Wash the organic phase sequentially with water and then brine.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure hybrid compound.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Assessing Antiprotozoal Potential

A critical step in the drug discovery pipeline is the robust evaluation of the synthesized compounds for biological activity and selectivity. This involves testing against the target parasite and a mammalian cell line to determine a selectivity index (SI).

G cluster_workflow Biological Evaluation Workflow cluster_assay In Vitro Assays cluster_analysis Data Analysis A Synthesized Hybrid Compound B Antiprotozoal Assay (e.g., P. falciparum) A->B C Cytotoxicity Assay (e.g., HEK293 cells) A->C D Calculate IC₅₀ (50% Inhibitory Conc.) B->D E Calculate CC₅₀ (50% Cytotoxic Conc.) C->E F Determine Selectivity Index (SI = CC₅₀ / IC₅₀) D->F E->F

Sources

development of 3-Azabicyclo[4.2.1]nonane-based inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting NAAA for Inflammatory and Pain Disorders

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in regulating the levels of bioactive lipid amides known as N-acylethanolamines (NAEs).[1][2] One of the most significant substrates for NAAA is N-palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory, analgesic, and neuroprotective properties.[3][4] NAAA catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus terminating its signaling activity.[4]

The enzyme is primarily located in the lysosomes of immune cells, such as macrophages, and its activity is optimal at an acidic pH of 4.5-5.0.[5][6][7] By degrading PEA, NAAA curtails the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that orchestrates the transcription of genes involved in inflammation and pain pathways.[3][4] Consequently, inhibiting NAAA activity has emerged as a promising therapeutic strategy to increase endogenous PEA levels, thereby enhancing PPAR-α signaling and producing potent anti-inflammatory and analgesic effects.[2][3][8] This approach offers a targeted mechanism for treating chronic pain and inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis, potentially with fewer side effects than traditional painkillers.[3][9]

The 3-Azabicyclo[4.2.1]nonane scaffold has been identified as a promising core structure for the development of novel NAAA inhibitors. Its rigid, bicyclic nature provides a fixed conformation that can be optimized for high-affinity binding to the NAAA active site, offering a unique structural framework for designing potent and selective drug candidates.[10]

Section 1: The NAAA Signaling Pathway and Therapeutic Rationale

The therapeutic potential of NAAA inhibitors lies in their ability to modulate the endogenous PEA signaling cascade. Under normal physiological conditions, PEA is produced on demand and acts locally to resolve inflammation and pain. However, in chronic inflammatory states, the degradation of PEA by NAAA can be upregulated, diminishing its protective effects.

Pharmacological inhibition of NAAA blocks this degradation, leading to an accumulation of PEA.[3] Elevated PEA levels then enhance the activation of PPAR-α.[3][4] Once activated, PPAR-α translocates to the nucleus and acts as a transcription factor to suppress the expression of pro-inflammatory genes, ultimately leading to reduced inflammation and analgesia.[4][11]

NAAA_Pathway cluster_extracellular Cellular Environment cluster_cellular Macrophage / Immune Cell Inflammatory_Stimulus Inflammatory Stimulus NAPE NAPE (Precursor) Inflammatory_Stimulus->NAPE triggers synthesis PEA PEA (Palmitoylethanolamide) NAPE->PEA converted to NAAA NAAA Enzyme (Target) PEA->NAAA substrate for PPARa PPAR-α Activation PEA->PPARa activates Degradation Palmitic Acid + Ethanolamine NAAA->Degradation hydrolyzes to Nucleus Nucleus PPARa->Nucleus translocates to Gene_Expression ↓ Pro-Inflammatory Gene Expression Nucleus->Gene_Expression modulates Effect Anti-Inflammatory & Analgesic Effects Gene_Expression->Effect Inhibitor This compound Inhibitor Inhibitor->NAAA blocks Synthesis_Workflow start Starting Material (e.g., Bicyclo[5.1.0]octan-2-one) step1 Step 1: Ring Expansion & Azide Formation start->step1 step2 Step 2: Reductive Amination / Cyclization step1->step2 intermediate Intermediate: This compound Core step2->intermediate step3 Step 3: Functionalization (e.g., Sulfonylation or Amidation) intermediate->step3 purification Purification (Column Chromatography) step3->purification final Final Product: Active NAAA Inhibitor purification->final

Figure 2. Generalized workflow for the synthesis of a this compound inhibitor.

Protocol 2.1: Synthesis of the this compound Core and Final Inhibitor

  • Step 1: Ring Expansion and Azide Formation. This step often involves a Beckmann or Schmidt rearrangement of a precursor ketone, such as bicyclo[2.2.2]octan-2-one, to form a lactam, which establishes the nitrogen's position in the ring system. [12]* Step 2: Reduction of Lactam. The resulting lactam is then reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the core this compound amine. [12]* Step 3: N-Functionalization. The secondary amine of the bicyclic core is then reacted with a desired electrophile. For instance, to create a sulfonamide, the amine is treated with a substituted sulfonyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM). [13] 1. Dissolve the this compound intermediate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon). 2. Cool the mixture to 0 °C in an ice bath. 3. Add the desired sulfonyl chloride (1.1 eq) dropwise. 4. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.

Section 3: In Vitro Characterization Protocols

Once synthesized, the compounds must be evaluated for their ability to inhibit NAAA, their selectivity over related enzymes, and their ability to engage the target in a cellular environment.

Protocol 3.1: NAAA Activity Assay (IC50 Determination)

This protocol is designed to measure the concentration of the inhibitor required to reduce NAAA enzymatic activity by 50% (IC50). The assay measures the release of a product from a labeled substrate. A common method uses a fluorescent or radiolabeled substrate. [14][15][16] Expertise Note (Trustworthiness): This protocol is a self-validating system. The inclusion of a "No Inhibitor" control establishes the 100% activity baseline, while the "No Enzyme" control defines the background signal. A known potent NAAA inhibitor should be run as a positive control to validate the assay's performance on a given day.

Assay_Workflow start Prepare Reagents: - NAAA Enzyme - Assay Buffer (pH 4.5) - Labeled Substrate - Test Inhibitors step1 Dispense Inhibitor Dilutions into 96-well plate start->step1 step2 Add NAAA Enzyme Solution (Pre-incubate) step1->step2 step3 Initiate Reaction: Add Labeled Substrate step2->step3 step4 Incubate at 37°C (e.g., 30 minutes) step3->step4 step5 Terminate Reaction (e.g., add cold solvent) step4->step5 step6 Separate & Detect Product (e.g., LC-MS or TLC) step5->step6 step7 Data Analysis: Calculate % Inhibition & Determine IC50 step6->step7

Figure 3. Workflow for determining inhibitor potency using an NAAA activity assay.
  • Materials:

    • Recombinant human NAAA enzyme.

    • NAAA Assay Buffer: 100 mM Sodium Citrate, 100 mM Sodium Phosphate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5. [17] * Substrate: e.g., N-(4-methoxy-2-nitrophenyl)-palmitoylamide (a fluorogenic substrate) or [14C]palmitoylethanolamide. [16] * Test compounds (this compound derivatives) dissolved in DMSO.

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • In a 96-well plate, add 1 µL of each inhibitor dilution. Include "No Inhibitor" (DMSO only) and "No Enzyme" controls.

    • Add 50 µL of NAAA enzyme diluted in NAAA Assay Buffer to each well except the "No Enzyme" control.

    • Pre-incubate the plate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 50 µL of the substrate solution (prepared in Assay Buffer).

    • Incubate for 30 minutes at 37 °C. [17] 7. Terminate the reaction (e.g., by adding 100 µL of cold methanol/chloroform 1:1). [17] 8. Quantify the product formed using an appropriate method (e.g., fluorescence plate reader or Liquid Chromatography-Mass Spectrometry (LC-MS)).

    • Calculate percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement Assay (CETSA®)

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in drug development. [18]The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement. [19]The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. [20][21]

  • Materials:

    • Human macrophage cell line (e.g., U937) endogenously expressing NAAA.

    • Cell culture medium and supplements.

    • Test inhibitor and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for heating (PCR machine), protein quantification (e.g., Western blot or AlphaLISA®/HTRF®). [21]* Procedure:

    • Compound Treatment: Treat cultured macrophages with the test inhibitor at various concentrations (and a vehicle control) for 1-2 hours in standard culture conditions.

    • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40-65 °C) for 3 minutes, followed by a 3-minute cooling step at room temperature. A non-heated control is essential.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein fraction.

    • Analysis: Quantify the amount of soluble NAAA remaining in the supernatant using a specific detection method like Western blotting or a high-throughput immunoassay. [21][22] 7. Data Interpretation: Plot the amount of soluble NAAA as a function of temperature for both vehicle- and inhibitor-treated samples. A positive target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating protein stabilization.

Section 4: Data Presentation and Interpretation

Quantitative data from the characterization of inhibitors should be summarized for clear comparison.

Table 1: Example Pharmacological Data for Novel this compound NAAA Inhibitors

Compound IDNAAA IC50 (hNAAA, nM)FAAH IC50 (hFAAH, nM)Selectivity Index (FAAH/NAAA)Cellular NAAA Thermal Shift (ΔTm, °C at 10 µM)
ARN19689 42> 10,000> 238+ 4.5
ARN19702 230> 10,000> 43+ 3.8
Example-01 55> 20,000> 360+ 4.2
Example-02 870> 20,000> 23+ 1.5

Data for ARN compounds are representative values from published literature for azabicyclic inhibitors. [13][23]Example data are hypothetical.

Interpretation:

  • A low nanomolar IC50 value indicates high potency at the NAAA enzyme.

  • A high IC50 value against related enzymes like Fatty Acid Amide Hydrolase (FAAH) is crucial to demonstrate selectivity and reduce the potential for off-target effects. The selectivity index should be as high as possible.

  • A positive thermal shift (ΔTm) in the CETSA assay provides strong evidence of direct target binding in a physiologically relevant environment.

By following these detailed protocols and guidelines, researchers can effectively synthesize and characterize novel this compound-based NAAA inhibitors, advancing the development of new therapeutics for pain and inflammation.

References

  • Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology. [Link]

  • N-acylethanolamine Metabolism With Special Reference to N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). PubMed. [Link]

  • What are NAAA inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. National Institutes of Health (NIH). [Link]

  • N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. PubMed. [Link]

  • N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. National Institutes of Health (NIH). [Link]

  • Assay of NAAA Activity. PubMed. [Link]

  • The N-acylethanolamine-hydrolyzing acid amidase (NAAA). PubMed. [Link]

  • N-acylethanolamine acid amide hydrolase. Wikipedia. [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. PubMed. [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. ACS Publications. [Link]

  • Assay of NAAA Activity. PubMed. [Link]

  • Assay of NAAA Activity. Springer Nature Experiments. [Link]

  • Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Taylor & Francis Online. [Link]

  • A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation. National Institutes of Health (NIH). [Link]

  • Assay of NAAA Activity | Request PDF. ResearchGate. [Link]

  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. National Institutes of Health (NIH). [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Institutes of Health (NIH). [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. National Institutes of Health (NIH). [Link]

  • Regioselective synthesis of bridged azabicyclic compounds using an intramolecular Schmidt reaction. Royal Society of Chemistry. [Link]

  • Synthesis of N-ethoxycarbonyl-7-azabicyclo[4.2.1]nonane and N-ethoxycarbonyl-9-azabicyclo[4.2.1]nonane, starting from bicyclo[5.1.0]octan-2-one. recueil.nl. [Link]

  • Critical Needs in Cellular Target Engagement. DiscoverX. [Link]

  • AU2008219689A1 - Inhibitors of serine proteases for the treatment of HCV infections.
  • Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Publications. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. YouTube. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]

  • Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry | Request PDF. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Design of Novel Anti-inflammatory Agents Based on the 3-Azabicyclo[4.2.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Anti-Inflammatory Drug Discovery

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. While many existing therapies target well-known inflammatory mediators, the exploration of new chemical scaffolds offers the potential for novel mechanisms of action and intellectual property. The 3-azabicyclo[4.2.1]nonane framework, a rigid bicyclic amine, represents an under-explored yet promising scaffold for the development of such agents. Its constrained conformation allows for the precise spatial orientation of functional groups, which can lead to highly specific interactions with biological targets. While direct reports of the anti-inflammatory properties of this compound derivatives are scarce, the broader class of azabicycloalkanes has demonstrated a wide range of biological activities, suggesting the potential of this particular isomer.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed workflow for the synthesis, screening, and mechanistic evaluation of novel anti-inflammatory agents derived from the this compound core.

Rationale for Exploring the this compound Scaffold

The rigid nature of the bicyclo[4.2.1]nonane skeleton provides a distinct advantage in drug design by reducing the entropic penalty upon binding to a target protein.[3] This can translate to higher affinity and selectivity. Furthermore, the presence of the nitrogen atom at the 3-position offers a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement. Derivatives of related azabicyclo-nonanes have shown activity against various biological targets, including nicotinic acetylcholine receptors, and have been explored for antiprotozoal and anticancer applications.[2][4][5] This documented biological activity of similar scaffolds provides a strong rationale for investigating the potential of this compound derivatives in the context of inflammation.

Proposed Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be approached through several methodologies, often involving cycloaddition reactions. One efficient method is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines with alkynes, which can yield functionalized 9-azabicyclo[4.2.1]nona-2,4,7-trienes.[4][6] These unsaturated precursors can then be subjected to reduction to afford the saturated this compound skeleton. Another approach involves the intramolecular cycloaddition of nitrones.[7]

Protocol 1: Synthesis of a Substituted this compound Precursor via Cycloaddition

This protocol describes a general method for the synthesis of a functionalized 9-azabicyclo[4.2.1]nona-2,4,7-triene, which can be further modified and reduced to the desired saturated scaffold.

Materials:

  • N-Carbomethoxyazepine

  • Substituted alkyne (e.g., phenylacetylene)

  • Co(acac)₂(dppe)

  • Zinc powder

  • Zinc iodide

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Co(acac)₂(dppe) (5 mol%), zinc powder (20 mol%), and zinc iodide (10 mol%).

  • Add anhydrous toluene to the flask, followed by N-carbomethoxyazepine (1.0 eq).

  • Add the substituted alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 9-azabicyclo[4.2.1]nona-2,4,7-triene derivative.

Functionalization Strategies

Once the core scaffold is obtained, further functionalization can be achieved through standard organic transformations. The secondary amine at the 3-position can be acylated, alkylated, or used in reductive amination to introduce a diverse range of substituents. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the anti-inflammatory potency.

In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered screening approach is recommended to efficiently identify and characterize the anti-inflammatory potential of the synthesized this compound derivatives.

Tier 1: Primary Screening

1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit COX-1 and COX-2, key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[8] A fluorometric or colorimetric assay kit can be utilized for this purpose.[9][10]

Protocol 2: Fluorometric COX Inhibition Assay

Materials:

  • COX Activity Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical)[9][10]

  • Test compounds dissolved in DMSO

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric plate reader

Procedure:

  • Prepare the assay buffer, probe, and cofactor solutions as per the kit instructions.

  • In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding arachidonic acid solution to each well.[11]

  • Incubate the plate at 37 °C for 10-20 minutes.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Lead Compound 1>1005.2>19.2
Lead Compound 285.312.76.7
Celecoxib (Control)15.00.0081875

2. Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay measures the inhibition of pro-inflammatory cytokine production (e.g., TNF-α and IL-6) in macrophages stimulated with LPS.

Protocol 3: TNF-α and IL-6 Release Assay

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6[12][13]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of cytokine release.

Compound TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
Lead Compound 18.112.5
Lead Compound 215.422.9
Dexamethasone (Control)0.050.02
Tier 2: Mechanistic Assays for Hit Compounds

1. NF-κB Activation Assay

This assay investigates whether the anti-inflammatory activity of the compounds is mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[14][15][16]

Protocol 4: NF-κB (p65) Nuclear Translocation Assay

Materials:

  • HeLa or RAW 264.7 cells

  • Cell culture medium and reagents

  • TNF-α or LPS as a stimulant

  • Test compounds

  • Reagents for immunofluorescence staining: primary antibody against NF-κB p65, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Seed cells on a 96-well imaging plate.

  • Pre-treat the cells with test compounds for 1 hour.

  • Stimulate the cells with TNF-α (20 ng/mL) or LPS (100 ng/mL) for 30-60 minutes to induce NF-κB translocation.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system and quantify the nuclear translocation of p65.

  • Determine the concentration-dependent inhibition of NF-κB translocation.

In Vivo Evaluation of Lead Compounds

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.

Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation used to evaluate the anti-edematous effects of compounds.[17][18][19][20]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

LPS-Induced Systemic Inflammation Model

This model is used to assess the ability of compounds to mitigate a systemic inflammatory response.[21][22][23][24]

Protocol 6: LPS-Induced Systemic Inflammation in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • Test compound and vehicle

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After 30-60 minutes, inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • At various time points (e.g., 1, 3, 6 hours) post-LPS injection, collect blood samples via cardiac puncture.

  • Prepare serum or plasma from the blood samples.

  • Measure the levels of TNF-α and IL-6 in the serum/plasma using ELISA.

  • Evaluate the reduction in cytokine levels in the compound-treated groups compared to the vehicle-treated group.

Hypothesized Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of this compound derivatives could be mediated through the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

As a central regulator of inflammatory gene expression, the NF-κB pathway is a prime target for anti-inflammatory drugs.[12][25] The synthesized compounds may interfere with this pathway at various points, such as inhibiting the IκB kinase (IKK) complex, preventing the degradation of IκBα, or blocking the nuclear translocation of the p65/p50 heterodimer.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates p65/p50 (NF-κB) p65/p50 (NF-κB) p65/p50_n p65/p50 p65/p50 (NF-κB)->p65/p50_n translocates to Nucleus Nucleus Inflammatory Genes Inflammatory Genes p65/p50_n->Inflammatory Genes activates transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits? This compound Derivative->p65/p50 (NF-κB) inhibits translocation?

Caption: Potential inhibition points of the NF-κB pathway.

Modulation of the JAK-STAT Pathway

The JAK-STAT pathway is another critical signaling cascade involved in the inflammatory response, particularly in response to cytokines. Inhibition of this pathway can suppress the production of inflammatory mediators.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n translocates to Nucleus Nucleus Inflammatory Genes Inflammatory Genes STAT_dimer_n->Inflammatory Genes activates transcription This compound Derivative This compound Derivative This compound Derivative->JAK inhibits?

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Azabicyclo[4.2.1]nonane and its derivatives. This bicyclic scaffold is a crucial component in a variety of biologically active compounds and natural products, making stereochemical control during its synthesis a paramount objective for researchers in medicinal chemistry and drug development.[1] This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance the diastereoselectivity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

The synthesis of the this compound skeleton can be approached through several key disconnection strategies. The most common and effective methods reported in the literature include:

  • Intramolecular Cyclization Reactions: This is a broad category that encompasses several powerful transformations. A frequent approach involves the cyclization of an appropriately substituted cycloheptane or a related seven-membered ring precursor. For instance, intramolecular cyclization between an iminium salt and a nucleophilic carbon has been successfully employed to construct the 9-azabicyclo[4.2.1]nonane ring system.[2]

  • [6π + 2π] Cycloaddition Reactions: This method involves the reaction of an azepine derivative (the 6π component) with a suitable dienophile (the 2π component). This approach, often catalyzed by transition metal complexes, provides a direct route to the bicyclic system.[1] Cobalt-catalyzed systems have shown high yields in these transformations.[1][3]

  • Intramolecular 1,3-Dipolar Cycloaddition: The cycloaddition of ω-unsaturated nitrones is a powerful tool for the synthesis of related oxa-azabicyclo[4.2.1]nonane derivatives and can proceed with exceptional diastereoselectivity, sometimes affording a single diastereomer.[4] This strategy allows for the simultaneous formation of both carbon-carbon and carbon-heteroatom bonds.

  • Ring Expansions: Certain synthetic routes utilize ring expansion strategies, for example, the reaction of 4-vinyl substituted 1-azetines with diphenylcyclopropenone to form a 7-azabicyclo[4.2.1]nonene derivative.[5]

Q2: My synthesis is producing a mixture of diastereomers. What are the key factors that influence diastereoselectivity?

Achieving high diastereoselectivity is often the most significant challenge. Several factors can profoundly influence the stereochemical outcome of your reaction:

  • Substrate Control: The inherent stereochemistry of your starting materials plays a crucial role. Chiral precursors derived from natural sources, such as sugars, can direct the stereochemical course of the cyclization to yield a single diastereomer.[4][6] The conformational preferences of the starting material and any existing stereocenters will dictate the facial selectivity of the key bond-forming step.

  • Catalyst/Reagent Choice: The choice of catalyst is critical, especially in cycloaddition and cyclization reactions. Chiral Lewis acids or transition metal complexes with chiral ligands can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.[7][8] For instance, dirhodium(II) tetracarboxylates are effective in controlling diastereoselectivity in cyclopropanation reactions leading to related azabicyclic systems.[7][8][9][10]

  • Reaction Conditions: Temperature, solvent, and the nature of any additives can significantly impact the diastereomeric ratio (d.r.). Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer.[4] The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.

  • Protecting Groups: The nature and size of protecting groups on the nitrogen atom or other functional groups can exert steric influence, directing the approach of reagents or the conformation of the transition state.

Q3: How can I rationally improve the exo/endo selectivity in my cyclization reaction?

The terms exo and endo describe the relative stereochemistry of substituents on the newly formed bicyclic system. In the context of many cycloaddition reactions leading to bicyclic products, the endo product is often the kinetically favored diastereomer due to secondary orbital interactions. However, this is not always the case, and the desired isomer may be the exo product. Here are some strategies to influence the exo/endo ratio:

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate of the desired cycloaddition and can also influence the exo/endo selectivity by coordinating to the reactants and altering the geometry of the transition state.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively block one face of the molecule, leading to a highly diastereoselective reaction. The auxiliary can then be cleaved to afford the desired enantiomerically enriched product.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the exo and endo products. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., alcohols) is recommended.

  • Post-Reaction Isomerization: In some cases, the initially formed kinetic product (e.g., endo) can be isomerized to the thermodynamically more stable product (e.g., exo) under specific conditions, such as treatment with a base or acid.

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered during the synthesis of 3-Azabicyclo[4.2.1]nonanes.

Problem 1: Low Diastereomeric Ratio (d.r.)

Symptom: NMR analysis of the crude reaction mixture shows a nearly 1:1 mixture of diastereomers.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient Steric or Electronic Differentiation in the Transition State 1. Modify the Substrate: Introduce bulkier protecting groups on the nitrogen or other nearby functional groups to increase steric hindrance and favor one approach trajectory. 2. Change the Catalyst: If using a catalyst, screen a variety of catalysts with different steric and electronic properties. For metal-catalyzed reactions, varying the ligands can have a dramatic effect. Chiral catalysts are a primary tool for inducing diastereoselectivity.[7][8]
Reaction Temperature is Too High 1. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product.[4] This often leads to higher diastereoselectivity.
Inappropriate Solvent 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities. The choice of solvent can influence the conformation of the transition state. For instance, intramolecular 1,3-dipolar cycloadditions have shown improved diastereoselectivity in ionic liquids compared to conventional organic solvents.[4][6]
Problem 2: Formation of an Undesired Diastereomer

Symptom: The major product of the reaction is the undesired diastereomer.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Thermodynamic vs. Kinetic Control 1. Adjust Reaction Time and Temperature: If the desired product is the kinetic isomer, shorter reaction times and lower temperatures are crucial. Conversely, if the desired product is the thermodynamic isomer, longer reaction times at a higher temperature might be necessary to allow for equilibration.
Facial Selectivity is Governed by Unfavorable Interactions 1. Redesign the Substrate: Consider if a different protecting group or a change in the position of a substituent could alter the preferred conformation of the starting material and favor the desired facial attack. 2. Utilize a Different Catalyst: A catalyst with a different chiral pocket may favor the formation of the opposite diastereomer.

Experimental Protocols

Protocol 1: General Procedure for Improving Diastereoselectivity via Catalyst Screening

This protocol outlines a general workflow for screening catalysts to improve the diastereomeric ratio of a key cyclization step.

G cluster_0 Reaction Setup cluster_1 Catalyst Screening cluster_2 Analysis and Optimization A Prepare Stock Solution of Starting Material B Aliquot into Separate Reaction Vials A->B C Add Different Chiral Catalysts to Each Vial (e.g., Rh(II) complexes, Lewis acids) B->C D Run Reactions Under Identical Conditions (Temperature, Time, Solvent) C->D E Quench Reactions and Analyze Crude Mixture by 1H NMR or Chiral HPLC D->E F Identify Catalyst Giving Highest d.r. E->F G Optimize Conditions (Temperature, Solvent) for the Best Catalyst F->G

Caption: Workflow for Catalyst Screening to Optimize Diastereoselectivity.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of your starting material in the chosen reaction solvent.

  • Reaction Setup: In parallel, set up a series of small-scale reactions in individual vials. To each vial, add an equal aliquot of the starting material stock solution.

  • Catalyst Addition: To each vial, add a different catalyst. Ensure the catalyst loading (mol%) is consistent across all reactions.

  • Reaction Execution: Place all vials in a temperature-controlled environment (e.g., a cooling bath) and stir for the designated reaction time.

  • Analysis: After the reaction is complete, quench each reaction and take a small aliquot of the crude mixture for analysis by ¹H NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio.

  • Optimization: Identify the catalyst that provides the highest diastereoselectivity. Further optimize the reaction conditions (e.g., temperature, solvent, concentration) for this catalyst to maximize the d.r.

Protocol 2: Selective Hydrolysis for Diastereomer Separation

In some cases where a mixture of diastereomers is unavoidable, a selective chemical transformation can be employed to separate them without the need for chromatography.[7][9][10]

G cluster_0 Initial State cluster_1 Selective Reaction cluster_2 Separation cluster_3 Isolated Products A Mixture of exo/endo Diastereomeric Esters B Treat with Aqueous Base (e.g., NaOH) A->B C Selective Hydrolysis of one Diastereomer (e.g., exo-ester to exo-carboxylate) B->C D Perform Aqueous/Organic Extraction C->D E Isolate Unreacted Diastereomer (e.g., endo-ester) from Organic Layer D->E F Acidify Aqueous Layer and Extract to Isolate the Other Diastereomer (e.g., exo-carboxylate) D->F

Caption: Workflow for Diastereomer Separation via Selective Hydrolysis.

Step-by-Step Methodology:

  • Reaction: Start with the diastereomeric mixture of esters.

  • Selective Hydrolysis: Treat the mixture with a controlled amount of aqueous base (e.g., 1 equivalent of NaOH). One diastereomer may hydrolyze at a significantly faster rate than the other.[9][10]

  • Extraction: Perform a standard aqueous/organic extraction. The unreacted, more stable ester will remain in the organic layer, while the newly formed carboxylate salt will be in the aqueous layer.

  • Isolation:

    • Separate the layers. The organic layer can be dried and concentrated to yield the pure, unreacted diastereomer.

    • Acidify the aqueous layer to protonate the carboxylate, then extract with an organic solvent to isolate the other pure diastereomer.

This guide provides a starting point for addressing challenges in the diastereoselective synthesis of this compound. Remember that each specific substrate and reaction will have its own unique set of optimal conditions. Systematic experimentation and careful analysis are the keys to success.

References

  • Ingenta Connect. (n.d.). Synthesis and nicotinic binding studies on enantiopure pinnamine variants with an 8-azabicyclo[3.2.1]octane moiety. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Retrieved from [Link]

  • University of Huddersfield Research Portal. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. Retrieved from [Link]

  • SYNFACTS. (2018). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Thieme Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules. Retrieved from [Link]

  • ACS Publications. (2004). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N -Aryl- α,β -unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Retrieved from [Link]

  • SciSpace. (1999). Top 53 papers published in the topic of Desymmetrization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

Sources

overcoming challenges in the functionalization of the 3-Azabicyclo[4.2.1]nonane core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of the 3-azabicyclo[4.2.1]nonane scaffold. This bridged bicyclic amine is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1] However, its unique topology can present significant synthetic challenges. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your research goals.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and functionalization of the this compound core.

Question 1: I am experiencing low yields in my synthesis of the this compound core via intramolecular cyclization. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the formation of the this compound core through intramolecular cyclization are a common issue. The efficiency of this reaction is highly dependent on several factors, primarily the nature of the precursor and the reaction conditions.

Underlying Causes and Solutions:

  • Steric Hindrance: The bridged structure of the this compound system can lead to significant steric hindrance in the transition state of the cyclization.

    • Troubleshooting:

      • Choice of Precursor: If possible, redesign your acyclic precursor to minimize steric bulk near the reacting centers.

      • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions at higher temperatures.

      • Catalyst Selection: For metal-catalyzed cyclizations, screen different catalysts and ligands. Bulky ligands may exacerbate steric hindrance, while smaller, more active catalysts could improve yields.

  • Unfavorable Ring Conformation: The precursor may adopt conformations that are not conducive to cyclization.

    • Troubleshooting:

      • Solvent Effects: The choice of solvent can influence the conformational equilibrium of the precursor. Experiment with a range of solvents with varying polarities.

      • Templates: In some cases, a template effect can be exploited. For instance, using a metal cation that can coordinate to multiple sites in the precursor may pre-organize it for cyclization.

  • Side Reactions: Competing intermolecular reactions or alternative intramolecular cyclization pathways can reduce the yield of the desired product.

    • Troubleshooting:

      • High Dilution: Running the reaction at high dilution (e.g., using a syringe pump for slow addition of the substrate) will favor intramolecular cyclization over intermolecular side reactions.

      • Protecting Groups: Ensure that all other reactive functional groups in your precursor are appropriately protected to prevent unwanted side reactions.

Experimental Workflow for Optimizing Intramolecular Cyclization:

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps cluster_2 Analysis & Further Action Start Low Yield in Cyclization Check_Purity Verify Purity of Starting Material Start->Check_Purity High_Dilution Implement High Dilution Conditions Check_Purity->High_Dilution If pure Screen_Solvents Screen Solvents (e.g., Toluene, THF, MeCN) High_Dilution->Screen_Solvents Vary_Temp Vary Reaction Temperature Screen_Solvents->Vary_Temp Screen_Catalysts Screen Catalysts/Reagents Vary_Temp->Screen_Catalysts Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Screen_Catalysts->Analyze_Byproducts Redesign_Precursor Consider Redesign of Precursor Analyze_Byproducts->Redesign_Precursor If side reactions dominate Improved_Yield Improved Yield Analyze_Byproducts->Improved_Yield If conditions optimized

Caption: Troubleshooting workflow for low cyclization yields.

Question 2: My functionalization reaction on the this compound core is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling stereoselectivity is a critical challenge in the functionalization of this scaffold due to the fixed, complex geometry of the bicyclic system. The approach of reagents can be hindered or directed by the ring system itself.

Key Factors Influencing Stereoselectivity:

  • Facial Selectivity: Reagents can attack from the exo or endo face of the bicyclic system. The exo face is generally less sterically hindered.

  • Directing Groups: Existing functional groups on the scaffold can direct incoming reagents to a specific face.

  • Reagent Size: Bulky reagents will preferentially attack the less hindered face.

Strategies for Improving Stereoselectivity:

  • Lowering Reaction Temperature: Reducing the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Choice of Reagents:

    • Bulky Reagents: Employing sterically demanding reagents can significantly enhance selectivity for the less hindered exo face.

    • Chiral Reagents/Catalysts: For the introduction of new chiral centers, consider using chiral auxiliaries, reagents, or catalysts.

  • Solvent Effects: The solvent can influence the transition state geometry. A screen of different solvents may reveal conditions that favor one diastereomer.

Example: Stereoselective Reduction of a Ketone

ReagentTypical OutcomeRationale
NaBH4Mixture of diastereomersSmall hydride donor, less selective.
L-Selectride®High selectivity for exo attackBulky tri-sec-butylborohydride reagent preferentially attacks the less hindered face.

Question 3: I am struggling with the N-functionalization of the this compound nitrogen. The reactions are sluggish or do not proceed to completion. What should I do?

Answer:

The nitrogen atom in the this compound core is a secondary amine, but its reactivity can be lower than expected due to steric hindrance from the bicyclic framework.

Troubleshooting Sluggish N-Functionalization:

  • Increase Reagent Stoichiometry: Use a larger excess of the electrophile to drive the reaction to completion.

  • More Reactive Electrophiles: If using an alkyl halide, consider converting it to a more reactive species like an alkyl triflate. For acylation, use an acid chloride or a highly activated ester instead of a carboxylic acid with a coupling agent.

  • Stronger Base: The choice of base is critical. If using a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is not effective, consider a stronger base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF, MeCN). For particularly challenging cases, a non-nucleophilic strong base like sodium hydride (NaH) can be used to deprotonate the amine first, followed by the addition of the electrophile.

  • Higher Temperature: Increasing the reaction temperature can overcome the activation energy barrier. Microwave heating can be particularly effective for accelerating these reactions.[2]

Protocol for N-Alkylation under Forcing Conditions:

  • To a solution of the this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) and heat the reaction to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C and extract the product with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the nitrogen atom of the this compound core?

A1: The choice of protecting group depends on the downstream reaction conditions you plan to employ.

  • Boc (tert-Butoxycarbonyl): This is a versatile and commonly used protecting group. It is stable to a wide range of non-acidic conditions and is easily removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Cbz (Carboxybenzyl): Stable to acidic conditions, the Cbz group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C). This method is clean but incompatible with molecules containing other reducible functional groups like alkenes or alkynes.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[3] It is orthogonal to both Boc and Cbz groups, making it useful in complex multi-step syntheses.

Q2: Are there any known ring-opening or rearrangement reactions I should be aware of?

A2: Yes, under certain conditions, the this compound core can undergo rearrangement or ring-opening reactions. For instance, treatment with strong acids at high temperatures or certain Lewis acids can potentially lead to fragmentation or rearrangement pathways. It is crucial to carefully control the conditions of reactions involving strong electrophiles. Some related oxazabicyclo[4.2.1]nonane systems have been shown to undergo ring-opening.[4][5]

Q3: How can I purify my functionalized this compound derivatives, especially if they are basic?

A3: Purification of these basic compounds can be challenging.

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography can be used, but it is often necessary to add a small amount of a basic modifier to the eluent (e.g., 1-2% triethylamine or ammonia in methanol) to prevent peak tailing and irreversible adsorption of the basic product on the acidic silica.

    • Alumina: Neutral or basic alumina can be a better alternative to silica gel for highly basic compounds.

  • Acid-Base Extraction: An effective way to separate your basic product from non-basic impurities is to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified product into an organic solvent.

  • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.

Decision Tree for Purification:

G Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Crystallize Attempt Crystallization Is_Solid->Crystallize Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Final_Product Pure Product Crystallize->Final_Product Is_Basic Is the product highly basic? Column_Chromatography->Is_Basic Silica_Base Silica gel with basic modifier (e.g., 1% TEA) Is_Basic->Silica_Base No Alumina Use neutral or basic alumina Is_Basic->Alumina Yes Acid_Base_Extraction Perform Acid-Base Extraction Silica_Base->Acid_Base_Extraction If still impure Silica_Base->Final_Product If pure Alumina->Acid_Base_Extraction If still impure Alumina->Final_Product If pure Acid_Base_Extraction->Final_Product

Caption: Purification strategy for this compound derivatives.

References

  • Kovács, L., et al. (2006). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1. (Date not available). Ring opening of a 4,9-dioxa-2-azabicyclo[4.2.1]nonane-3-thione. RSC Publishing.
  • Strategies for constructing seven-membered rings: Applications in... (Date not available). Source not specified.
  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (Date not available). MDPI.
  • Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. (Date not available). ResearchGate.
  • Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. (2020). ACS Omega.
  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. (2022). PMC.
  • Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]no. (Date not available). The Gohlke Group.
  • 9-Oxa-3-azabicyclo[4.2.1]nonane. (Date not available). BLDpharm.
  • Michaels, R., & Zaugg, H. (Date not available). Notes- Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride. (2023). Smolecule.
  • N-(5-bromo-2,4-dimethylphenyl)-9-oxo-9lambda4-thia-3-azabicyclo... (Date not available). Source not specified.
  • Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. (Date not available). MDPI.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
  • Recent Developments in the Synthetic Uses of Silyl-protected Enoldiazoacetates for Heterocyclic Syntheses. (Date not available). Australian Journal of Chemistry.
  • Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. (Date not available). PMC.
  • The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. (2006). University of Huddersfield Research Portal.
  • Synthesis and Functionalisation of Bridged Bicyclic amines. (2025). Nottingham ePrints.
  • Monobactams and methods of their synthesis and use. (Date not available). Google Patents.
  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. (2015). Elsevier.
  • Synthesis of cyclic amines. (Date not available). Organic Chemistry Portal.
  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). (Date not available). ResearchGate.
  • Untitled. (Date not available). University of Windsor.
  • Aza-Wacker Cyclization Toward the Bridged Core of FR901483. (Date not available). Source not specified.
  • Amino Acid-Protecting Groups. (2019). Source not specified.
  • Bicyclic Aliphatic Amines. (Date not available). Enamine.
  • Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. (2024). Organic & Biomolecular Chemistry.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them. (Date not available). Google Patents.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2025). PDF.
  • Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. (2008). PubMed.
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube.
  • 22.3 Synthesis of Amines. (2021). YouTube.

Sources

Technical Support Center: Optimization of Intramolecular Nitrone Cycloaddition in 3-Azabicyclo[4.2.1]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the 3-Azabicyclo[4.2.1]nonane scaffold via intramolecular nitrone cycloaddition. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction to the Intramolecular [3+2] Cycloaddition

The intramolecular [3+2] cycloaddition of a nitrone with an alkene is a robust method for constructing the bicyclic framework of this compound. This reaction forms a new C-C and C-O bond in a single, often stereospecific, step, leading to the formation of an isoxazolidine intermediate which can be further elaborated.[1][2] However, the success of this reaction is highly dependent on a nuanced interplay of various experimental parameters. This guide will help you dissect and control these factors to your advantage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound via intramolecular nitrone cycloaddition.

Problem 1: Low or No Yield of the Desired this compound Product

Possible Causes and Solutions:

  • Inefficient Nitrone Formation: The in situ generation of the nitrone from its corresponding aldehyde/ketone and hydroxylamine precursor might be incomplete.

    • Troubleshooting Steps:

      • Monitor Precursor Consumption: Use TLC or ¹H NMR to confirm the consumption of the starting aldehyde/ketone.

      • Optimize Nitrone Formation Conditions: The formation of the nitrone is often the rate-limiting step. Ensure anhydrous conditions, as water can hydrolyze the nitrone. The choice of solvent and the use of a dehydrating agent (e.g., molecular sieves) can be critical.

      • Isolate the Nitrone (if possible): In some cases, isolating the nitrone before subjecting it to cycloaddition conditions can improve yields. However, many nitrones are unstable and are best generated and used in situ.[3]

  • Unfavorable Reaction Kinetics: The cycloaddition may require more thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Many nitrone cycloadditions are performed at elevated temperatures (e.g., refluxing in toluene or xylene).[3][4] A systematic increase in temperature should be explored. For instance, in some cases, increasing the temperature from 23°C to 80°C has been shown to dramatically increase the yield from 41% to 90%.[4]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5]

  • Decomposition of Reactants or Products: The nitrone or the cycloadduct may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Lower Reaction Temperature and/or Use a Catalyst: If thermal decomposition is suspected, running the reaction at a lower temperature in the presence of a Lewis acid catalyst might be beneficial.[4][6]

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Problem 2: Poor Diastereoselectivity or Formation of Undesired Regioisomers

Possible Causes and Solutions:

  • Kinetic vs. Thermodynamic Control: The observed product ratio may be a result of either kinetic or thermodynamic control. The desired diastereomer may not be the thermodynamically most stable product.[7]

    • Troubleshooting Steps:

      • Vary Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored product via retro-cycloaddition and re-cycloaddition.[4][7]

      • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the diastereoselectivity.[4] Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol).[7]

  • Transition State Geometry: The geometry of the transition state, influenced by steric and electronic factors of the tether connecting the nitrone and the alkene, dictates the stereochemical outcome.

    • Troubleshooting Steps:

      • Lewis Acid Catalysis: The use of a Lewis acid can alter the transition state geometry and improve diastereoselectivity.[4][6][8] Common Lewis acids to screen include MgBr₂, ZnCl₂, and Sc(OTf)₃.[4]

      • Substituent Effects: The nature of the substituent on the nitrone nitrogen can influence diastereoselectivity through a process of double diastereodifferentiation.[9] If synthetically feasible, modifying this substituent could be a viable strategy.

Visualizing the Troubleshooting Process

G start Low Yield or Poor Selectivity check_nitrone Verify Nitrone Formation (TLC, NMR) start->check_nitrone optimize_nitrone Optimize Nitrone Generation: - Anhydrous Conditions - Dehydrating Agent check_nitrone->optimize_nitrone Incomplete temp Reaction Temperature Optimization check_nitrone->temp Complete optimize_nitrone->temp increase_temp Increase Temperature (Reflux, Microwave) temp->increase_temp Low Yield decrease_temp Decrease Temperature temp->decrease_temp Poor Selectivity solvent Solvent Screening increase_temp->solvent decrease_temp->solvent catalyst Lewis Acid Catalysis solvent->catalyst substituent Modify N-Substituent catalyst->substituent result Improved Yield and/or Selectivity substituent->result

Caption: A decision tree for troubleshooting intramolecular nitrone cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the intramolecular nitrone cycloaddition?

A1: The intramolecular nitrone cycloaddition is a type of 1,3-dipolar cycloaddition, which is a concerted, pericyclic reaction.[1] The nitrone acts as the 1,3-dipole and the tethered alkene serves as the dipolarophile. The reaction proceeds through a cyclic transition state, leading to the formation of a five-membered isoxazolidine ring fused to the existing molecular framework.

Q2: How does Frontier Molecular Orbital (FMO) theory explain the regioselectivity of this reaction?

A2: FMO theory is a powerful tool for predicting the regioselectivity of cycloaddition reactions.[1][2] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For intramolecular reactions, the tether connecting the nitrone and the alkene often imposes significant conformational constraints, which can override the predictions based solely on FMO theory for intermolecular reactions.[2]

Q3: Can Lewis acids be used to catalyze this reaction? If so, how do they work?

A3: Yes, Lewis acids can effectively catalyze intramolecular nitrone cycloadditions.[4][6] They typically coordinate to the oxygen atom of the nitrone, which lowers the energy of the nitrone's LUMO.[6] This enhances the interaction with the alkene's HOMO, thereby accelerating the reaction and often improving both yield and diastereoselectivity, even at lower temperatures.[4][6]

Q4: What are some common side reactions to be aware of?

A4: Besides the desired cycloaddition, potential side reactions include the dimerization of the nitrone, decomposition of the nitrone (especially at high temperatures), and polymerization of the alkene. Careful control of reaction conditions, including concentration and temperature, can help to minimize these undesired pathways.

Experimental Protocols

Protocol 1: General Procedure for in situ Generation of Nitrone and Intramolecular Cycloaddition

This protocol provides a general starting point for the synthesis of a this compound derivative.

  • To a solution of the amino-alkene precursor (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene, 0.1 M), add the corresponding aldehyde or ketone (1.1 equiv) and N-substituted hydroxylamine hydrochloride (1.2 equiv).

  • Add a mild base (e.g., NaOAc, 1.5 equiv) to neutralize the hydrochloride salt.

  • Add a dehydrating agent, such as anhydrous MgSO₄ or 4Å molecular sieves.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Visualizing the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Workup & Purification a Dissolve Amino-alkene in Anhydrous Solvent b Add Aldehyde/Ketone & Hydroxylamine a->b c Add Base & Dehydrating Agent b->c d Heat to Desired Temperature c->d e Monitor Reaction (TLC, LC-MS) d->e f Cool & Filter e->f g Concentrate f->g h Purify by Chromatography g->h i Characterize Product (NMR, MS) h->i

Caption: A typical experimental workflow for the intramolecular nitrone cycloaddition.

Data Presentation: Impact of Reaction Conditions

The following table summarizes the potential effects of key reaction parameters on the yield and diastereoselectivity of the intramolecular nitrone cycloaddition for the synthesis of a hypothetical this compound system.

Parameter Condition Typical Effect on Yield Typical Effect on Diastereoselectivity (endo:exo) Reference
Temperature 25 °CLowMay favor kinetic product[4]
80 °CModerate to HighMay shift towards thermodynamic product[4]
110 °C (Toluene reflux)HighOften favors thermodynamic product[3]
Solvent TolueneGoodGenerally favors less polar transition states[7]
AcetonitrileVariableCan influence transition state polarity[4]
MethanolVariableMay favor more polar transition states[7]
Catalyst NoneBaselineBaseline
MgBr₂ (1.0 equiv)ImprovedCan significantly enhance selectivity[4]
ZnCl₂ (1.0 equiv)ImprovedCan significantly enhance selectivity[4]

References

  • Causation in a Cascade: The Origins of Selectivities in Intramolecular Nitrone Cycloadditions - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrone-olefin (3+2) cycloaddition - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene | Journal of the American Chemical Society. (2016). Retrieved January 17, 2026, from [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products - RSC Publishing - The Royal Society of Chemistry. (2025). Retrieved January 17, 2026, from [Link]

  • Bridged-Type Selective Intramolecular Nitrone–Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control | Organic Letters - ACS Publications. (2025). Retrieved January 17, 2026, from [Link]

  • A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxime with nucleophilic cyclopentene - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Effect of Nitrogen Substitution on the Diastereoselection of Intramolecular Nitrone/Alkene Cycloadditions. - Sci-Hub. (n.d.). Retrieved January 17, 2026, from [Link]

  • Iron and ruthenium Lewis acid catalyzed asymmetric 1,3-dipolar cycloaddition reactions between nitrones and enals. | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N -Aryl- α,β -unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. (n.d.). Retrieved January 17, 2026, from [Link]

  • Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) An intramolecular 1,3-dipolar cycloaddition reaction towards the synthesis of chiral azetidine nucleoside analogues: The D-gluco case - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimized (HF/3-21G) structures for nitrone 2 and alkenes 3a and 3b ... (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Stereoselective Intramolecular 1,3-Dipolar Cycloadditions - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bridged-Type Selective Intramolecular Nitrone-Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control - PubMed. (2025). Retrieved January 17, 2026, from [Link]

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. (2021). Retrieved January 17, 2026, from [Link]

  • Unveiling the intramolecular [3 + 2] cycloaddition reactions of C,N-disubstituted nitrones from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing). (2022). Retrieved January 17, 2026, from [Link]

  • Intramolecular nitrone-olefin cycloadditions. Stereochemistry of hexahydro-2,1-benzisoxazoline formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bridged-Type Selective Intramolecular Nitrone-Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives - Publikationsserver der Universität Regensburg. (2021). Retrieved January 17, 2026, from [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). Retrieved January 17, 2026, from [Link]

  • Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]no - the Gohlke Group. (n.d.). Retrieved January 17, 2026, from [Link]

  • WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents. (n.d.).
  • HOMOTROPANES - SYNTHETIC APPROACHES TO ... - Amazon S3. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids - White Rose eTheses Online. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

strategies to avoid rearrangement reactions during 3-Azabicyclo[4.2.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Strategies for the Synthesis of 3-Azabicyclo[4.2.1]nonane

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of the this compound scaffold. This bicyclic amine is a crucial building block in medicinal chemistry and drug development. However, its synthesis is frequently complicated by skeletal rearrangements, leading to undesired isomeric products such as the more stable 3-azabicyclo[3.2.2]nonane system. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My Beckmann or Schmidt rearrangement of a bicyclo[3.2.1]octan-8-one derivative is primarily yielding the 3-azabicyclo[3.2.2]nonan-4-one lactam instead of the desired 4-azabicyclo[4.2.1]nonan-3-one. What is causing this, and how can I prevent it?

Answer:

This is a classic problem rooted in the mechanism of the rearrangement. The formation of the undesired bicyclo[3.2.2] isomer is typically driven by a Wagner-Meerwein rearrangement following the initial bond migration.

Causality: The core issue is the formation of a carbocation intermediate that can rearrange to a more thermodynamically stable structure.[1][2]

  • Initial Migration: In the Beckmann rearrangement, the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[3] In the Schmidt reaction, the azide adds to the carbonyl, and subsequent rearrangement occurs. Both pathways can lead to the formation of a strained bicyclo[4.2.1] system containing a bridgehead iminium ion or its equivalent.

  • Carbocation Rearrangement (The Culprit): This bridgehead cation is susceptible to a 1,2-alkyl shift, a type of Wagner-Meerwein rearrangement.[2][4] The strain in the seven-membered ring of the [4.2.1] system can be relieved by contracting to a six-membered ring, expanding the adjacent five-membered ring to a six-membered ring, resulting in the more stable bicyclo[3.2.2] skeleton.[5]

Strategic Solutions:

  • Control Oxime Stereochemistry: For the Beckmann rearrangement, the geometry of the oxime precursor is critical. You must ensure the formation of the correct oxime isomer where the bridgehead carbon, not the methylene bridge, is positioned anti to the hydroxyl group. This directs the initial migration to form the [4.2.1] skeleton. While often challenging to control, separation of oxime isomers can be a crucial step.

  • Reagent Selection: The choice of acid catalyst is paramount. Strongly acidic and ionizing conditions promote the formation and lifetime of the carbocation, allowing more time for rearrangement.

    • Favor: Polyphosphoric acid (PPA) or milder Lewis acids can sometimes favor the kinetic product by promoting a more concerted rearrangement mechanism.

    • Avoid: Strong protic acids like concentrated sulfuric acid or trifluoroacetic acid at elevated temperatures can increase the prevalence of the rearranged [3.2.2] byproduct.[6][7]

  • Temperature Control: Rearrangements often have a higher activation energy than the initial desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of the thermodynamic rearrangement product.

Question 2: I am attempting an intramolecular cyclization to form the bicyclic system, but I'm observing a mixture of products consistent with carbocation rearrangements. How can I achieve a cleaner cyclization?

Answer:

This issue arises when your cyclization strategy proceeds through a discrete, high-energy carbocation. The key is to either stabilize the desired cationic intermediate or, preferably, avoid it altogether by choosing a different mechanistic pathway.

Causality: Whenever a secondary carbocation is formed on the side chain of a bicyclic precursor, it is prone to hydride or alkyl shifts to form a more stable tertiary carbocation, or it can trigger skeletal rearrangements like the Wagner-Meerwein shift to alleviate ring strain.[8][9][10]

Strategic Solutions:

  • Avoid Carbocation Intermediates: The most robust strategy is to redesign the synthesis to avoid cationic intermediates entirely.

    • Radical Cyclization: The Hofmann-Löffler-Freytag reaction is an excellent alternative.[11] It proceeds through a nitrogen-centered radical, which abstracts a hydrogen atom from the δ-carbon in a 1,5-hydrogen atom transfer.[12][13] The resulting carbon-centered radical then cyclizes in a non-cationic pathway, cleanly forming the desired bicyclic amine without risk of Wagner-Meerwein shifts.

    • Intramolecular Cycloaddition: 1,3-dipolar cycloadditions of nitrones with appropriately positioned alkenes can form the bicyclic core with high stereoselectivity and completely bypass cationic intermediates.[14][15][16]

  • Neighboring Group Participation: If a cationic route is unavoidable, design the substrate to include a neighboring group that can participate and form a stabilized, bridged intermediate (a non-classical carbocation). This can prevent the carbocation from rearranging and direct the nucleophilic attack to the desired position.

  • Solvent Choice: Use non-polar, non-ionizing solvents to disfavor the formation of a long-lived, free carbocation.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes for constructing the this compound skeleton?

The most common and effective strategies include:

  • Ring Expansion Reactions: The Beckmann rearrangement of bicyclo[3.2.1]octan-8-one oxime or the Schmidt reaction of the parent ketone are widely used methods to insert a nitrogen atom into the one-carbon bridge, expanding it to a two-atom aza-bridge.[3][17][18]

  • Intramolecular Radical Cyclization: The Hofmann-Löffler-Freytag reaction on a suitable N-halo-N-methylcyclooctylamine precursor provides a direct and clean route that avoids cationic rearrangements.[11][12]

  • Intramolecular Cycloadditions: 1,3-dipolar cycloaddition reactions, particularly with nitrone intermediates, offer a powerful and stereocontrolled method for forming the bicyclic system.[14][15]

  • Aza-Cope Rearrangement: Certain strategies employ sigmatropic rearrangements, such as the aza-Cope rearrangement, to construct the heterocyclic core.[19]

Q2: What is the fundamental driving force for the Wagner-Meerwein rearrangement that plagues these syntheses?

The rearrangement is driven by the system's tendency to reach a lower energy state.[4] This is achieved through two primary factors:

  • Increased Carbocation Stability: The reaction pathway proceeds through the most stable possible carbocation intermediate. A less stable secondary carbocation will readily rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation if one is accessible.[8][10]

  • Relief of Ring Strain: Bicyclic systems possess inherent ring strain. The bicyclo[4.2.1]nonane skeleton can be more strained than the isomeric bicyclo[3.2.2]nonane system. A skeletal rearrangement that leads to a less strained, thermodynamically favored isomer is often a low-energy process.[5]

Q3: How does the stereochemistry of a bicyclo[3.2.1]octan-8-one oxime precursor dictate the outcome of a Beckmann rearrangement?

The Beckmann rearrangement is highly stereospecific. The group that migrates is always the one positioned anti (180°) to the leaving group on the nitrogen atom.[3][20] For bicyclo[3.2.1]octan-8-one oxime, two isomers exist: syn-oxime and anti-oxime.

  • If the C1-C8 bond is anti to the leaving group: Migration of the C1-C8 bond occurs, leading to the desired 4-azabicyclo[4.2.1]nonan-3-one lactam.

  • If the C5-C8 bond is anti to the leaving group: Migration of the C5-C8 bond occurs, also leading to the desired [4.2.1] lactam due to the molecule's symmetry.

  • The problem arises when the starting material is not bicyclo[3.2.1]octan-8-one but a different ketone where migration of one bond leads to the desired skeleton while migration of the other leads to an undesired one. Controlling the oxime stereochemistry is therefore a critical control element.[6]

Visualized Mechanisms and Workflows

Troubleshooting Workflow for Rearrangement Reactions

G start Undesired Rearrangement Product Observed check_reaction Identify Reaction Type start->check_reaction cationic Cationic Mechanism? (Beckmann, Schmidt, Solvolysis) check_reaction->cationic radical Radical/Pericyclic? (H-L-F, Cycloaddition) cationic->radical No cationic_yes Lower Temperature cationic->cationic_yes Yes radical_yes Re-evaluate Precursor Structure & Conditions radical->radical_yes Yes radical_no Mechanism is Likely Cationic radical->radical_no No change_reagent Use Milder/Less-Ionizing Reagents (e.g., PPA) cationic_yes->change_reagent alt_route Redesign Synthesis: Adopt Radical or Pericyclic Route change_reagent->alt_route end Optimized Synthesis of This compound alt_route->end radical_no->cationic_yes G cluster_0 Bicyclo[4.2.1]nonane Intermediate cluster_1 Transition State cluster_2 Bicyclo[3.2.2]nonane Product A Initial Cationic Intermediate (Strained) TS [1,2]-Alkyl Shift A->TS Wagner-Meerwein Rearrangement B Rearranged Cation (More Stable) TS->B Strain Release

Caption: The rearrangement from a [4.2.1] to a [3.2.2] system.

Experimental Protocols

Protocol 1: Controlled Beckmann Rearrangement Using PPA

This protocol aims to minimize rearrangement by using polyphosphoric acid (PPA), which can promote a more concerted mechanism.

  • Oxime Formation:

    • Dissolve 1.0 eq of bicyclo[3.2.1]octan-8-one in ethanol.

    • Add 1.5 eq of hydroxylamine hydrochloride and 2.0 eq of pyridine.

    • Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the ketone.

    • Cool, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude oxime. Purify by column chromatography if isomers are present and separable.

  • Rearrangement:

    • Pre-heat polyphosphoric acid (PPA, ~10x weight of oxime) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.

    • Add the bicyclo[3.2.1]octan-8-one oxime (1.0 eq) portion-wise to the hot PPA over 15 minutes, ensuring the temperature does not exceed 100 °C.

    • Stir the mixture at 90 °C for 1-2 hours, monitoring by TLC.

    • Crucial Step: Carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of solid NaOH or a saturated NaHCO₃ solution until pH > 9.

    • Extract the aqueous slurry multiple times with dichloromethane or chloroform.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude lactam. Purify by column chromatography.

Protocol 2: Hofmann-Löffler-Freytag Radical Cyclization

This protocol provides a robust alternative that avoids cationic intermediates.

  • N-Chloroamine Formation:

    • Dissolve the starting amine (e.g., N-methylcyclooctylamine, 1.0 eq) in a non-polar solvent like CCl₄ at 0 °C.

    • Add 1.1 eq of N-chlorosuccinimide (NCS) portion-wise.

    • Stir the reaction in the dark for 1-2 hours. The reaction is typically complete when the solid succinimide byproduct precipitates.

    • Filter off the succinimide and use the resulting solution of the N-chloroamine directly in the next step. Caution: N-haloamines can be unstable.

  • Cyclization:

    • Transfer the N-chloroamine solution to a quartz reaction vessel.

    • Add concentrated sulfuric acid or trifluoroacetic acid (2.0 eq). The N-haloamine must be protonated. [11] * Irradiate the solution with a high-pressure mercury lamp (UV light) while maintaining a temperature of 15-25 °C.

    • Monitor the reaction by TLC for the disappearance of the starting material (typically 2-4 hours).

    • Once complete, carefully quench the reaction by pouring it into a beaker of ice and basifying with NaOH solution.

    • Extract with diethyl ether, dry the organic layer, and concentrate. The crude product, N-methyl-3-azabicyclo[4.2.1]nonane, can be purified by distillation or chromatography.

Data Summary: Influence of Conditions on Rearrangement

The following table summarizes expected outcomes from the rearrangement of a generic bicyclo[3.2.1]octan-8-one oxime under various conditions. Data is illustrative based on established chemical principles.

Catalyst / ConditionsTemperature (°C)Predominant MechanismExpected Ratio ([4.2.1] : [3.2.2])Rationale
Conc. H₂SO₄120Cationic (lonizing)15 : 85High temperature and strong acid favor thermodynamic rearranged product.
Trifluoroacetic Acid (TFA)75Cationic40 : 60Still strongly acidic, but lower temperature offers some kinetic control. [6]
Polyphosphoric Acid (PPA)90More Concerted70 : 30Less ionizing medium disfavors a long-lived carbocation.
Lewis Acid (e.g., BF₃·OEt₂)25Cationic (Coordinated)60 : 40Milder conditions can suppress the rearrangement pathway.
P₂O₅-MSA80Cationic (Dehydrating)50 : 50Effective dehydrating agent but can still promote rearrangement. [20]

References

  • ResearchGate. (n.d.). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]

  • Saha, S. (n.d.). Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry.
  • eGyanKosh. (n.d.). CARBOCATIONS: REARRANGEMENT REACTIONS. eGyanKosh. Available at: [Link]

  • Wikipedia. (2023, December 28). Wagner–Meerwein rearrangement. Wikipedia. Available at: [Link]

  • Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022, December 30). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules. Available at: [Link]

  • Hemming, K., O'Gorman, P. A., & Page, M. I. (2006). The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. Tetrahedron Letters, 47(4), 425-428. Available at: [Link]

  • Gorichko, M., Bulochnikov, A., & Ryzhenko, O. (2017). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry, 5(2), 121-127. Available at: [Link]

  • Cardona, F., et al. (2006). Single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes from intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones. The Journal of Organic Chemistry, 71(22), 8669-72. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement.
  • ACS Publications. (2006, October 27). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024, January 1). Hofmann–Löffler reaction. Wikipedia. Available at: [Link]

  • SlideShare. (n.d.). WAGNER-MEERWEIN REARRANGEMENT.
  • PubMed Central (PMC). (2024, January 12). Taming nonclassical carbocations to control small ring reactivity. Science.
  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols.
  • YouTube. (2024, September 13). What is Wagner Meerwein Rearrangement ? Mechanism ?
  • Grokipedia. (n.d.). Schmidt reaction. Grokipedia.
  • French-Ukrainian Journal of Chemistry. (2017, December 30). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • ProQuest. (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. University of Glasgow Thesis.
  • ResearchGate. (n.d.). Hofmann–Löffler–Freytag reaction. ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Hofmann-Löffler-Freytag Reaction. SynArchive. Available at: [Link]

  • Chem-Space. (n.d.). 1-(3-{this compound-3-carbonyl}bicyclo... Chem-Space.
  • ACS Publications. (2020, October 15). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Organic Chemistry Portal. Available at: [Link]

  • Smolecule. (n.d.).
  • Master Organic Chemistry. (n.d.). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry.
  • YouTube. (2019, April 18). Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure!. YouTube.
  • Master Organic Chemistry. (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry.

Sources

purification techniques for separating diastereomers of substituted 3-Azabicyclo[4.2.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted 3-azabicyclo[4.2.1]nonane diastereomers. As a Senior Application Scientist, I have designed this guide to provide practical, field-proven insights into the common challenges encountered during the separation of these complex molecules. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the issues you may face in the lab.

Section 1: Troubleshooting Guide - When Experiments Go Wrong

This section addresses specific problems encountered during the purification process. Each question outlines a common issue, explains the potential causes, and provides a systematic workflow to resolve it.

Question: My HPLC analysis shows poor resolution (Rs < 1.5) or co-eluting peaks for my this compound diastereomers. What should I do?

Answer:

Poor resolution is the most common hurdle in separating diastereomers due to their often subtle differences in physicochemical properties. The key is to systematically manipulate chromatographic parameters to enhance selectivity.

Causality: Diastereomers have different 3D structures, which can lead to differential interactions with the stationary phase. However, if the substituents on your this compound are small or do not significantly alter the molecule's overall polarity and shape, these interactions can be very similar, resulting in poor separation. The goal is to amplify these small differences.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting poor HPLC resolution.

HPLC_Troubleshooting start Poor Resolution (Rs < 1.5) mp_opt Step 1: Optimize Mobile Phase start->mp_opt change_strength Adjust Isocratic Ratio or Gradient Slope (e.g., from 80:20 to 90:10 Hex/EtOAc) mp_opt->change_strength First, fine-tune polarity change_solvent Change Solvent Selectivity (e.g., Swap Ethyl Acetate for DCM or MTBE) change_strength->change_solvent If no improvement, change interactions add_modifier Add a Modifier (e.g., 0.1% TFA for basic amines, or small % of EtOH/MeOH) change_solvent->add_modifier If peaks tail, add modifier sp_opt Step 2: Change Stationary Phase add_modifier->sp_opt If mobile phase changes fail... change_column Switch Column Type (e.g., Silica to Cyano or a Chiral Stationary Phase) sp_opt->change_column check_hardware Step 3: Check Hardware & Conditions change_column->check_hardware If new column doesn't work... flow_rate Decrease Flow Rate (e.g., from 1.0 mL/min to 0.5 mL/min) check_hardware->flow_rate temperature Adjust Column Temperature (Can alter interaction kinetics) flow_rate->temperature

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Detailed Protocol: Mobile Phase Optimization

  • Change Solvent Strength (Isocratic): If your diastereomers are eluting too quickly, decrease the concentration of the more polar solvent (the "strong" solvent). If they are eluting too slowly, increase it. Small changes can have a significant impact on resolution.

  • Change Solvent Selectivity: If adjusting strength fails, change the nature of the solvents themselves. Diastereomers can interact differently with solvents like dichloromethane, ethyl acetate, MTBE, or toluene. Trying different solvent families can drastically alter selectivity. A common starting point for silica gel chromatography is a hexane/ethyl acetate system; switching to a hexane/dichloromethane or hexane/MTBE system is a logical next step[1].

  • Add Modifiers: For amine-containing structures like 3-azabicyclo[4.2.1]nonanes, peak tailing on silica columns is common due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and sometimes resolution. Alternatively, adding a small percentage of a protic solvent like methanol or isopropanol can sharpen peaks[1].

Question: I'm trying to separate my diastereomers by crystallization, but I'm getting an oil, no crystals, or the product co-crystallizes. How can I fix this?

Answer:

Crystallization is a powerful technique, especially for large-scale purification, but it is highly dependent on finding the right conditions where one diastereomer is significantly less soluble than the other in a given solvent system.

Causality: For successful fractional crystallization, the two diastereomers must have different solubilities and form a stable crystal lattice under specific conditions. If their solubilities are too similar, or if they form a solid solution (co-crystallize), simple crystallization will fail. Oiling out occurs when the compound's melting point is lower than the temperature of the solution, or it has a higher affinity for the solvent than for itself.

Troubleshooting Workflow:

Crystallization_Troubleshooting start Crystallization Failure (Oiling Out / No Crystals / Co-Crystallization) solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen single_solvent Test single solvents of varying polarity (e.g., EtOH, IPA, Acetone, EtOAc, Toluene) solvent_screen->single_solvent binary_mixture Test binary mixtures (Solvent/Anti-solvent, e.g., DCM/Hexane) single_solvent->binary_mixture technique_opt Step 2: Optimize Crystallization Technique binary_mixture->technique_opt Once a promising system is found... slow_cool Slow Cooling (Dissolve at high temp, cool slowly) technique_opt->slow_cool slow_evap Slow Evaporation (Leave solution in a loosely capped vial) technique_opt->slow_evap vapor_diff Vapor Diffusion (Diffuse anti-solvent vapor into solution) technique_opt->vapor_diff seeding_step Step 3: Use Seeding slow_cool->seeding_step If still no success... seed_major Add a seed crystal of the desired (major) diastereomer seeding_step->seed_major sonication Apply gentle sonication to induce nucleation seed_major->sonication derivatization Step 4: Consider Derivatization sonication->derivatization If all else fails... form_salt Form diastereomeric salts with a chiral acid/base derivatization->form_salt

Caption: Troubleshooting guide for diastereomer separation by crystallization.

Detailed Protocol: Systematic Solvent Screening

  • Prepare Stock Solution: Dissolve a small amount of your diastereomeric mixture in a good solvent (e.g., Dichloromethane or THF).

  • Screening: Add this stock solution dropwise to small vials containing various anti-solvents (e.g., Hexane, Heptane, Diethyl Ether) until turbidity (cloudiness) appears.

  • Induce Crystallization: Gently warm the turbid solutions until they become clear again, then allow them to cool slowly to room temperature, and finally to 4°C.

  • Analyze: If crystals form, isolate them and check the diastereomeric ratio (d.r.) by HPLC or NMR to see if any enrichment has occurred.

Pro-Tip: For some bicyclic amines, a technique called Crystallization-Induced Diastereomer Transformation (CIDT) can be highly effective. This process combines crystallization of the desired diastereomer with in-situ equilibration (e.g., via base-catalyzed epimerization) of the undesired diastereomer back into a mixture, ultimately converting the entire batch to a single, solid diastereomer.[2][3][4]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about planning and executing diastereomer separations.

Question: How do I choose the right purification technique: Chromatography vs. Crystallization?

Answer:

The choice depends on several factors: the scale of your separation, the physical properties of your diastereomers, available resources, and the required purity.

FeatureChromatography (HPLC/Flash)Crystallization
Scale Excellent for mg to multi-gram scale. Preparative HPLC is a workhorse in drug development.[5][6]Best for gram to kilogram scale. More economical for manufacturing.[7][8]
Speed Method development can be slow, but automated preparative HPLC runs can be fast.Can be time-consuming, often requiring days for slow cooling or evaporation.
Success Rate High. It is almost always possible to find a chromatographic condition that provides some separation.[1][9]Lower and less predictable. Success is highly dependent on the specific molecule's properties.
Cost High solvent consumption and expensive columns/equipment.Lower cost in terms of solvents and equipment for basic setups.
Ideal Candidate Diastereomers with small polarity differences (low Rf separation on TLC). Also ideal for isolating minor diastereomers.Diastereomers with significant differences in solubility and crystal packing. The mixture is often close to a 1:1 ratio.

Decision Workflow:

Separation_Choice start Start: Diastereomeric Mixture scale_q What is your scale? start->scale_q small_scale < 5 grams (Research / MedChem) scale_q->small_scale Small large_scale > 5 grams (Process / Scale-up) scale_q->large_scale Large tlc_check Can you see baseline separation on TLC? small_scale->tlc_check is_solid Is the mixture a solid? large_scale->is_solid flash_chrom Use Flash Chromatography tlc_check->flash_chrom Yes prep_hplc Use Preparative HPLC tlc_check->prep_hplc No / Barely try_cryst Attempt Fractional Crystallization is_solid->try_cryst Yes use_chrom Use Chromatography is_solid->use_chrom No (Oil) try_cryst->use_chrom If fails...

Sources

Technical Support Center: Addressing Solubility Challenges of 3-Azabicyclo[4.2.1]nonane Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Azabicyclo[4.2.1]nonane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome solubility issues encountered during biological assays. Poor solubility can lead to inaccurate data, including underestimated activity and variable results, ultimately hindering drug discovery efforts.[1][2][3] This resource is designed with full editorial control to provide a structured, scientifically sound, and practical approach to addressing these challenges.

The Root of the Problem: Why Do this compound Derivatives Exhibit Poor Solubility?

The this compound scaffold, while a valuable component in many potent and selective ligands, often contributes to poor aqueous solubility.[4] This is due to the rigid, bicyclic structure which can be highly crystalline and possess significant hydrophobic surfaces, depending on the other substituents present on the molecule. This inherent lipophilicity can make it challenging to achieve the necessary concentrations in the aqueous buffers used in most biological assays, leading to compound precipitation and inaccurate results.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative is precipitating out of my assay buffer. What are my immediate options?

This is a common issue. When a compound is not fully solubilized in a biological assay, it can lead to a lower concentration of the compound at the target protein, resulting in erroneous Structure-Activity Relationship (SAR) data.[1] Here’s a prioritized troubleshooting workflow:

Troubleshooting_Precipitation Start Compound Precipitation Observed Check_DMSO Step 1: Verify DMSO Stock - Check for precipitation in stock. - Ensure final DMSO % is acceptable for the assay. Start->Check_DMSO Optimize_Buffer Step 2: Optimize Assay Buffer - Adjust pH. - Add co-solvents (e.g., ethanol, glycerol). Check_DMSO->Optimize_Buffer If stock is clear & DMSO % is low Success Solubility Issue Resolved Check_DMSO->Success If stock was the issue & is resolved Use_Solubilizers Step 3: Employ Solubilizing Agents - Test cyclodextrins. - Consider surfactants (use with caution). Optimize_Buffer->Use_Solubilizers If precipitation persists Optimize_Buffer->Success If successful Structural_Mod Step 4: Consider Structural Modification (Long-term strategy) - Introduce polar groups. Use_Solubilizers->Structural_Mod If still unsuccessful Use_Solubilizers->Success If successful Structural_Mod->Success

Caption: Initial troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Check Your DMSO Stock: Before blaming the buffer, ensure your compound is fully dissolved in your dimethyl sulfoxide (DMSO) stock solution.[2] Precipitates in the DMSO stock can lead to inaccurate dilutions and assay results.[1] If you observe crystals, gentle warming and sonication may help. However, be mindful of compound stability at higher temperatures.

  • Optimize the Assay Buffer:

    • pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. For basic compounds like many this compound derivatives, slightly lowering the pH of your buffer can increase solubility. However, ensure the pH remains within the optimal range for your target protein or cells.

    • Co-solvents: The addition of a small percentage of a water-miscible organic solvent can significantly improve solubility.[5]

Co-SolventTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Can affect enzyme activity at higher concentrations.
Glycerol2-10% (v/v)Generally well-tolerated by proteins; can increase viscosity.[6]
Polyethylene Glycol (PEG)1-5% (v/v)PEG 300 or 400 are common choices.
  • Employ Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8][9] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[9] It's crucial to determine the optimal cyclodextrin-to-compound ratio.[10]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, they can also denature proteins or interfere with cell membranes, so their use must be carefully validated for each assay.

Q2: I'm concerned about the effect of solvents on my protein's stability. How can I assess this?

This is a critical consideration, as the goal is to improve compound solubility without compromising the integrity of the biological system.

Protocol: Assessing Protein Stability in the Presence of Co-solvents using Thermofluor

The Thermofluor assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and effective method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[11] A significant decrease in Tm in the presence of a co-solvent suggests a destabilizing effect.

Step-by-Step Methodology:

  • Prepare Protein and Dye:

    • Dilute your purified protein to a final concentration of 20-100 µM in your base assay buffer.[11]

    • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange). A 10x working solution is typically made by diluting a 5000x stock in DMSO 1:100 in water.[11]

  • Set up the Assay Plate:

    • In a 96-well or 384-well PCR plate, add your base assay buffer.

    • Create a gradient of the co-solvent you wish to test (e.g., 0-10% ethanol).

    • Add the protein and the dye to each well. The final volume is typically 20-25 µL.

    • Seal the plate securely.

  • Run the Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Analyze the Data:

    • Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting sigmoidal curve is the Tm.

    • Compare the Tm of the protein in the presence of the co-solvent to the Tm in the buffer alone. A significant negative shift indicates destabilization.

Q3: Can I proactively address solubility issues during the drug design phase?

Absolutely. Addressing solubility early can save significant time and resources.

Strategies for Improving Intrinsic Solubility:

  • Introduce Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the hydrophilicity of the molecule and improve aqueous solubility.[12] This needs to be balanced with the potential impact on target binding.

  • Reduce Lipophilicity: Analyze the structure for highly lipophilic regions that could be modified without disrupting the pharmacophore. This can involve replacing bulky, non-polar groups with smaller, more polar ones.

  • Disrupt Crystal Packing: High melting point can be an indicator of strong crystal lattice energy, which contributes to poor solubility. Strategies to disrupt this include:

    • Introducing asymmetry to the molecule.

    • Adding flexible side chains.

  • Salt Formation: For ionizable compounds, forming a salt can dramatically improve solubility and dissolution rate.[13]

Solubility_by_Design Core This compound Core Lipophilic & Rigid Strategies Strategies for Improved Solubility Introduce Polar Groups (-OH, -NH2) Reduce Lipophilicity (logP) Disrupt Crystal Packing Form Salts Core->Strategies Apply Medicinal Chemistry Principles Result Improved Derivative Higher Aqueous Solubility Better Assay Performance Improved Bioavailability Strategies->Result

Caption: Medicinal chemistry strategies to improve solubility.

Q4: My compound seems soluble, but I'm still getting inconsistent results. Could solubility still be the culprit?

Yes. A compound can be in a supersaturated or metastable state in the assay buffer, leading to precipitation over time.[5] This is known as poor kinetic solubility and can result in variable data.[1][14]

Troubleshooting Inconsistent Results:

  • Pre-incubation and Visual Inspection: After diluting your compound into the assay buffer, let it sit for the duration of your assay and then visually inspect for precipitation. You can also measure turbidity using a plate reader.

  • Order of Addition: In some cases, adding the compound to the buffer before adding other assay components (like proteins) can help.

  • Use of Hydrophobic Interaction Chromatography (HIC) Buffers: For some protein-based assays, using buffers with a higher salt concentration, similar to those used in HIC, can enhance the solubility of both the protein and hydrophobic compounds by modulating hydrophobic interactions.[15][16][17] However, the effect of high salt on your specific assay must be validated.

Salt TypeTypical Concentration RangeMechanism of Action
Ammonium Sulfate0.5 - 2 MPromotes hydrophobic interactions.
Sodium Chloride1 - 3 MModulates hydrophobic interactions.

Note: The use of high salt concentrations is highly context-dependent and may not be suitable for all assays, particularly cell-based assays.

Conclusion

Addressing the solubility of this compound derivatives is a multifaceted challenge that requires a systematic approach. By understanding the underlying physicochemical properties of these compounds and employing the formulation and assay optimization strategies outlined in this guide, researchers can significantly improve the quality and reliability of their biological data. Early consideration of solubility during the drug design process will ultimately lead to more promising drug candidates.[12]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Vogensen, S. B., et al. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Pharmaceutical Sciences, 102(9), 2965-2983. [Link]

  • Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1385. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 6(4), 191-203. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Georgalis, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 573-577. [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 628-639. [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica, 84(4), 694-704. [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica, 84(4), 694-704. [Link]

  • Ma, D., et al. (2005). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 53(1-2), 61-68. [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Scientia Pharmaceutica, 84(4), 694-704. [Link]

  • Loftsson, T., & Brewster, M. E. (2012). β-Cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs. Journal of Pharmacy and Pharmacology, 64(7), 931-942. [Link]

  • Boivin, S., et al. (2013). Optimization of protein buffer cocktails using Thermofluor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 223-228. [Link]

  • CellMosaic. (n.d.). Hydrophobic Interaction Chromatography (HIC) Buffer Set. CellMosaic. [Link]

  • Kaiser, M., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 27(21), 7439. [Link]

  • Bergström, C. A. S., & Larsson, P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development, 13(5), 20-24. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 7(4), 211-217. [Link]

  • Leeson, P. D., & Davis, A. M. (2014). CHAPTER 2. Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 25-52). Royal Society of Chemistry. [Link]

  • Cytiva. (2024). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Cytiva. [Link]

  • Gohlke, H., et al. (2003). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]nonane. Journal of Medicinal Chemistry, 46(14), 2845-2855. [Link]

  • Yilmaz, I., et al. (2024). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemistry & Biodiversity, 22(2), e202301438. [Link]

  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. [Link]

  • Sasso, O., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(17), 7988-8007. [Link]

  • Yasuda, K., & Yamashita, F. (2024). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry, 67(1), 1-21. [Link]

  • Separation Science. (2022, June 14). 5 Steps of Hydrophobic Interaction Chromatography (HIC) [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling for 3-Azabicyclo[4.2.1]nonane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the palladium-catalyzed functionalization of 3-Azabicyclo[4.2.1]nonane derivatives. This resource is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of introducing molecular diversity to this valuable saturated heterocyclic scaffold.

The this compound core is a key structural motif in numerous biologically active molecules and clinical candidates. Its rigid, three-dimensional structure provides a unique vector for substituent placement in chemical space. However, the very features that make it attractive—its steric bulk and the presence of a potentially coordinating nitrogen atom—present distinct challenges for common palladium-catalyzed cross-coupling reactions.

This guide provides in-depth, field-proven insights structured in a practical question-and-answer format. We will dissect common experimental issues, explain the underlying chemical principles, and offer robust, actionable protocols to help you achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses high-level strategic questions that are critical for planning your synthetic route.

Question 1: Why are my yields consistently low when attempting Suzuki-Miyaura coupling on a this compound core?

Answer: Low yields in Suzuki-Miyaura reactions involving this scaffold are frequently traced back to two primary factors: steric hindrance and catalyst inhibition.

  • Steric Hindrance: The this compound system is sterically demanding. The bulky framework can significantly slow down the rate of reductive elimination, which is the final C-C bond-forming step in the catalytic cycle. This step requires the two coupling partners to be in close proximity on the palladium center, a conformation that can be difficult to achieve with this scaffold.

  • Catalyst Inhibition: The basic nitrogen atom at the 3-position can act as a ligand, coordinating to the palladium center. This coordination can sequester the active catalyst, effectively removing it from the catalytic cycle and leading to reaction stalling. While the nitrogen is often protected (e.g., as a Boc carbamate), even protected amines can exhibit inhibitory effects, particularly at elevated temperatures where transient deprotection or alternative coordination modes may occur.

To overcome these issues, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos are often required. These ligands promote the formation of a monoligated, highly active palladium species that is less susceptible to amine coordination and can accelerate the rate-limiting reductive elimination step.

Question 2: I'm observing significant amounts of starting material decomposition and side-product formation in my Buchwald-Hartwig amination. What is the likely cause?

Answer: The primary culprits for decomposition and side-product formation in Buchwald-Hartwig reactions with this scaffold are often an inappropriate choice of base and/or excessive reaction temperature.

The N-H bond of the this compound is part of a secondary amine, which can be sensitive to harsh reaction conditions. Strong bases, while necessary to deprotonate the amine and facilitate transmetalation, can also promote undesirable side reactions if not chosen carefully.

  • Base-Mediated Decomposition: Very strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) can, in some contexts, promote elimination pathways or degradation of the scaffold, especially if the molecule contains other sensitive functional groups.

  • Thermal Instability: High temperatures (>120 °C) can lead to thermal decomposition of the starting materials, products, or even the palladium catalyst itself, resulting in the formation of palladium black and a complex mixture of byproducts.

A careful screening of bases is recommended. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point, as they are less likely to cause substrate degradation. If a stronger base is required for efficient C-N bond formation, a careful optimization of reaction temperature and time is critical to minimize byproduct formation.

Question 3: How do I choose the optimal palladium precursor for my reaction?

Answer: The choice of palladium precursor is largely a matter of convenience, air stability, and the specific activation requirements of the catalytic cycle. For most cross-coupling applications on this scaffold, Pd(OAc)₂ and Pd₂(dba)₃ are the most common and effective choices.

  • Palladium(II) Acetate (Pd(OAc)₂): This is an air-stable, relatively inexpensive Pd(II) source. It requires in-situ reduction to the active Pd(0) species, which is typically accomplished by the phosphine ligand or other reagents in the reaction mixture. It is an excellent general-purpose precursor.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source, meaning it does not require an in-situ reduction step. This can sometimes lead to faster initiation of the catalytic cycle. However, it is more sensitive to air and light than Pd(OAc)₂ and should be handled accordingly.

For challenging couplings, pre-formed palladium-ligand complexes (e.g., (XPhos)Pd G3) can offer superior performance. These "precatalysts" are often more stable and provide a more controlled and reproducible initiation of the catalytic cycle, which can be crucial for sensitive substrates like functionalized 3-Azabicyclo[4.2.1]nonanes.

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to troubleshooting common experimental failures.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Poor quality reagents; insufficient exclusion of air/moisture.1a. Use fresh, high-purity Pd precursor and ligand. 1b. Ensure rigorous inert atmosphere techniques (glovebox or Schlenk line). Use anhydrous, degassed solvents.
2. Inappropriate Ligand: Ligand is not bulky or electron-rich enough to promote reductive elimination.2. Screen a panel of Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).
3. Catalyst Inhibition: Free amine on the scaffold is coordinating to the Pd center.3. Ensure the nitrogen is protected (e.g., Boc, Cbz). If already protected, consider a more sterically demanding protecting group.
Significant Homocoupling of Boronic Acid (Suzuki) 1. Reaction Conditions: Presence of oxygen, slow oxidative addition.1. Thoroughly degas all solvents and reagents. A common method is three freeze-pump-thaw cycles.
2. Base Strength: Base is too strong, leading to premature protodeboronation.2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃).
Protodeboronation (Loss of Boronic Acid) 1. Excess Water/Protic Source: Presence of water hydrolyzes the boronic acid.1. Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄) in an oven before use.
2. Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.2. Attempt the reaction at a lower temperature for a longer period.
Formation of Palladium Black 1. Catalyst Decomposition: Reaction temperature is too high; ligand is not robust enough.1. Lower the reaction temperature. 2. Switch to a more thermally stable ligand or a pre-formed precatalyst.
2. Incorrect Pd:Ligand Ratio: Insufficient ligand to stabilize the Pd(0) species.2. Increase the Pd:Ligand ratio (e.g., from 1:1.2 to 1:2).

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a halide-substituted this compound with an arylboronic acid.

Workflow Diagram:

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (In Glovebox) cluster_reaction Reaction & Workup Prep Oven-dry glassware. Assemble under N2. Reagents Add: 1. Azabicyclononane-Halide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Pd Precursor (e.g., Pd(OAc)2, 2 mol%) 4. Ligand (e.g., SPhos, 4 mol%) 5. Base (e.g., K3PO4, 2.0 eq) Prep->Reagents Solvent Add degassed solvent (e.g., Toluene/H2O) Reagents->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halide-substituted N-Boc-3-Azabicyclo[4.2.1]nonane (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), the phosphine ligand (e.g., SPhos, 4 mol%), and the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).

  • Inerting: Seal the vial with a septum cap and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically a 10:1 ratio of an organic solvent to water (e.g., toluene/H₂O or 1,4-dioxane/H₂O), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated heating block and stir at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram: Troubleshooting Low Yield

This diagram illustrates the decision-making process when faced with a low-yield reaction.

Troubleshooting_Logic Start Low Yield Observed Check_Catalyst Was catalyst active? (Fresh reagents, inert atm.) Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Improve_Inert Action: Improve inert technique. Use glovebox. Check_Catalyst->Improve_Inert No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Screen_Ligands Action: Screen bulky biarylphosphine ligands (SPhos, RuPhos, XPhos). Check_Ligand->Screen_Ligands No Check_Temp Is temperature correct? Check_Base->Check_Temp Yes Screen_Bases Action: Screen bases (e.g., K3PO4, Cs2CO3, K2CO3). Check_Base->Screen_Bases No Optimize_Temp Action: Screen temperature range (e.g., 60-110 °C). Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Improve_Inert->Success Screen_Ligands->Success Screen_Bases->Success Optimize_Temp->Success

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

References

  • D. S. Surry, S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [Link]

  • T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, "New Catalysts for Suzuki–Miyaura Coupling Reactions," Angewandte Chemie International Edition, vol. 44, no. 1, pp. 40-44, 2005. [Link]

  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002. [Link]

  • R. Martin, S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, vol. 41, no. 11, pp. 1461-1473, 2008. [Link]

resolving broadened NMR signals in the characterization of 3-Azabicyclo[4.2.1]nonane compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers working with 3-azabicyclo[4.2.1]nonane scaffolds and their derivatives often encounter challenges in NMR characterization, most notably the appearance of broad, poorly resolved signals. This phenomenon can obscure crucial structural information, hindering project progression. This guide provides a structured, in-depth approach to diagnosing and resolving these issues. We will move beyond simple procedural steps to explore the underlying physicochemical principles, empowering you to make informed decisions during your characterization workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why are the NMR signals for my this compound derivative broad and poorly resolved?

This is the most common issue reported. The broadening is rarely due to a single cause, but typically originates from dynamic processes occurring on the NMR timescale (microseconds to milliseconds). For the this compound core, two primary phenomena are at play:

  • Conformational Exchange: The bicyclic ring system is not static. It exists in a dynamic equilibrium between different conformations, primarily through a process known as ring inversion or "flipping." Additionally, the nitrogen atom undergoes rapid inversion. If the rate of this exchange between magnetically non-equivalent environments is comparable to the NMR frequency difference between the signals, it leads to significant line broadening.

  • Proton Exchange: The amine proton (N-H) can undergo chemical exchange with other labile protons in the sample, such as residual water or acidic/basic impurities. This is a pH-dependent process that can broaden not only the N-H signal itself but also the signals of adjacent protons (e.g., on the alpha-carbons) due to coupling/decoupling effects.

The diagram below illustrates the primary dynamic processes contributing to signal broadening.

G cluster_0 Primary Causes of Line Broadening cluster_1 Observable NMR Effect A Dynamic Chemical Processes B Conformational Exchange A->B C Proton Exchange (N-H) A->C D Nitrogen Inversion B->D E Ring Flipping B->E F Broadened / Coalesced Signals B->F if k ≈ Δν C->F if k ≈ Δν G start Broad NMR Signals Observed dilution Perform Dilution Study start->dilution vt_nmr Perform VT-NMR dilution->vt_nmr No Change res_agg Result: Aggregation dilution->res_agg Signals Sharpen d2o_shake Perform D₂O Shake / pH Adjustment vt_nmr->d2o_shake No Change res_dyn Result: Dynamic Exchange vt_nmr->res_dyn Spectrum Changes with Temperature edta Add EDTA d2o_shake->edta No Change res_ph Result: pH/Proton Exchange d2o_shake->res_ph Signals Sharpen / N-H Disappears res_para Result: Paramagnetic Impurity edta->res_para Signals Sharpen no_change No Change edta->no_change

Caption: Troubleshooting workflow for broadened NMR signals.

FAQ 3: The Role of Solvent and Concentration: Can changing the solvent or sample concentration improve my spectra?

Absolutely. The solvent plays a critical role.

  • Viscosity: More viscous solvents (e.g., DMSO-d₆ vs. CDCl₃) can slow molecular tumbling, leading to broader lines, especially for larger molecules.

  • Polarity & H-bonding: Protic solvents (like CD₃OD) can participate in hydrogen bonding and proton exchange with your amine, potentially exacerbating broadening. Aprotic, non-polar solvents (like C₆D₆ or CD₂Cl₂) can sometimes simplify spectra by minimizing these interactions.

  • Concentration: As mentioned, high concentrations can lead to aggregation through intermolecular hydrogen bonding, causing signal broadening. Running a more dilute sample is a simple first step.

Expert Tip: If you suspect aggregation, consider acquiring a 2D DOSY (Diffusion Ordered Spectroscopy) spectrum. Molecules of different sizes will have different diffusion coefficients, allowing you to confirm if multiple species (monomer, dimer, etc.) are present in solution.

FAQ 4: My compound is an amine. How does pH or residual acid/base affect the NMR spectrum?

The protonation state of the nitrogen atom is a critical factor. The free base and its conjugate acid (the ammonium salt) have different conformational dynamics and chemical shifts.

  • Intermediate pH: If your sample exists as a mixture of the free base and the protonated form, and the rate of proton exchange between them is on the NMR timescale, you will see averaged and often severely broadened signals.

  • Mechanism: At low pH, the amine is fully protonated. Nitrogen inversion is suppressed, which can simplify the spectrum by locking the conformation. However, ring dynamics may still occur. At high pH, the amine is in its free base form, where nitrogen inversion is typically fast on the NMR timescale.

Protocol: In-Tube pH Adjustment

This protocol aims to push the equilibrium to one side (fully protonated or fully deprotonated) to obtain sharp signals.

Objective: To sharpen NMR signals by ensuring the sample is in a single protonation state.

Materials:

  • NMR tube with your sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆).

  • A solution of DCl in D₂O (for protonation).

  • A solution of NaOD in D₂O (for deprotonation/exchange).

  • Micropipette.

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Protonation Trial: a. Add a very small, sub-microliter amount of the DCl/D₂O solution to the NMR tube. b. Gently shake the tube to mix. You may see a D₂O droplet; this is acceptable for a quick test. c. Re-acquire the ¹H NMR spectrum. d. Observe changes: Look for sharpening of signals adjacent to the nitrogen and a downfield shift of these protons, consistent with protonation.

  • Deprotonation/Exchange Trial (in a separate tube or after cleaning): a. Add a sub-microliter amount of NaOD/D₂O solution. b. Gently shake and re-acquire the spectrum. c. Observe changes: The N-H proton signal should disappear. Signals for protons alpha to the nitrogen may sharpen and shift upfield.

Interpretation: If either treatment results in a well-resolved spectrum, it confirms that proton exchange at an intermediate rate was the source of broadening. You can then prepare a bulk sample with the appropriate acidic or basic additive for full characterization (e.g., 2D NMR).

FAQ 5: Advanced Technique - Variable Temperature (VT) NMR: When and how should I use it to resolve dynamic processes?

VT-NMR is the most powerful tool for studying dynamic conformational changes. By changing the temperature, you change the rate of exchange (k).

  • Low Temperature (Slow Exchange Limit): At a sufficiently low temperature, the exchange process becomes slow on the NMR timescale (k << Δν). You will observe separate, sharp signals for each distinct conformation.

  • High Temperature (Fast Exchange Limit): At a high enough temperature, the exchange becomes very fast (k >> Δν). You will observe a single, sharp, averaged signal.

  • Coalescence Temperature (T_c): At a specific temperature, the exchange rate matches the frequency difference (k ≈ Δν). This is the point of maximum broadening, where two exchanging signals merge into one broad peak.

Protocol: Basic Variable Temperature (VT) ¹H NMR Experiment

Objective: To study the effect of temperature on conformational exchange and find a temperature regime with optimal resolution.

Procedure:

  • Sample Preparation: Prepare a sample in a solvent with a wide liquid range suitable for your desired temperature study (e.g., Toluene-d₈ for -95 °C to 100 °C, or CD₂Cl₂ for -90 °C to 30 °C). Ensure the concentration is not so high that the sample crashes out at low temperatures.

  • Initial Setup (Room Temp): Acquire a standard spectrum at room temperature. Shim the sample well.

  • Cooling Sequence: a. Decrease the temperature in increments (e.g., 10-15 °C). b. At each new temperature, allow the sample to equilibrate for 5-10 minutes. c. Re-shim the spectrometer (especially the Z1 and Z2 shims) as temperature changes affect magnetic field homogeneity. d. Acquire a spectrum. e. Continue decreasing the temperature until you observe sharp signals (the slow-exchange limit) or you reach the solvent's freezing point.

  • Heating Sequence (Optional): If signals are still broad at room temperature, you can perform a similar sequence by heating the sample incrementally to try and reach the fast-exchange limit.

  • Data Analysis: Analyze the series of spectra to identify the coalescence temperature and the slow/fast exchange regimes. From the coalescence temperature, you can calculate the energy barrier (ΔG‡) for the dynamic process using the Eyring equation.

Temperature Regime Exchange Rate (k) vs. Freq. Difference (Δν) Spectral Appearance
High Temperature k >> Δν (Fast Exchange)Single, sharp, averaged signal
Coalescence (T_c) k ≈ Δν (Intermediate Exchange)One very broad signal
Low Temperature k << Δν (Slow Exchange)Two (or more) sharp, distinct signals

References

  • Title: Conformational Analysis of Bicyclic Amines Source: Journal of Organic Chemistry URL: [Link]

  • Title: Dynamic NMR Spectroscopy Source: Accounts of Chemical Research URL: [Link]

  • Title: The effects of proton exchange on NMR spectra of N-H containing compounds Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

  • Title: Nitrogen Inversion in Amines and Related Compounds Source: Chemical Reviews URL: [Link]

  • Title: Determination of Activation Energies by Variable-Temperature NMR Source: Journal of Chemical Education URL: [Link]

Technical Support Center: Enhancing the Stability of 3-Azabicyclo[4.2.1]nonane Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising 3-azabicyclo[4.2.1]nonane scaffold. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the stability challenges encountered during the development of drug candidates based on this unique bicyclic amine core. Our goal is to empower you with the knowledge to anticipate and overcome common experimental hurdles, thereby accelerating your research and development efforts.

Introduction: The Stability Challenge of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can effectively present pharmacophoric elements for target engagement.[1] However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to metabolic degradation and chemical instability, which can compromise the pharmacokinetic profile and overall viability of a drug candidate.[2] Understanding the potential liabilities of this scaffold is the first step toward rationally designing more robust and effective therapeutic agents.

This guide will delve into the primary degradation pathways, offer solutions for common synthetic and analytical challenges, and provide a framework for systematically improving the stability of your this compound-based compounds.

Troubleshooting Guide: Addressing Common Stability and Synthetic Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Rapid in vitro metabolic degradation in human liver microsomes (HLM).

Question: My this compound derivative shows high clearance in HLM assays, suggesting significant metabolic instability. What are the likely metabolic "hotspots" and how can I identify them?

Answer:

High clearance in HLM assays is a common challenge and typically points to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[3][4] For the this compound scaffold, the most probable metabolic liabilities are:

  • N-Dealkylation: If your compound has an N-alkyl substituent, this is a primary site for CYP-mediated oxidation, leading to the corresponding secondary amine and an aldehyde.[3][5] This is a very common metabolic pathway for tertiary amines.[3][5]

  • Oxidation of the Bicyclic Core: The carbon atoms alpha to the nitrogen are susceptible to hydroxylation. The bridgehead carbons can also be sites of oxidation.

  • Metabolism of Substituents: Aromatic or other functional groups attached to the bicyclic core can also be sites of metabolism (e.g., aromatic hydroxylation, benzylic oxidation).

Experimental Workflow for Metabolite Identification:

To pinpoint the exact site of metabolism, a systematic metabolite identification study is crucial.

Caption: Workflow for identifying metabolites of this compound derivatives.

Step-by-Step Protocol:

  • Incubation: Incubate your test compound with pooled human liver microsomes in the presence of an NADPH regenerating system. Include a control incubation without NADPH to distinguish between enzymatic and non-enzymatic degradation.

  • Sample Analysis: Analyze the incubation mixture at various time points using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Metabolite Detection: Compare the chromatograms of the NADPH-fortified and control samples to identify new peaks corresponding to potential metabolites.

  • Structure Elucidation: Utilize tandem mass spectrometry (MS/MS) to fragment the parent compound and its metabolites. The fragmentation patterns will provide structural information to help identify the site of modification (e.g., a +16 Da mass shift indicates hydroxylation).

  • Confirmation: If possible, synthesize the suspected metabolite and compare its retention time and MS/MS fragmentation pattern with the metabolite observed in the HLM assay for unambiguous identification.

Issue 2: My compound is unstable in acidic conditions during formulation or storage.

Question: I'm observing degradation of my this compound-based drug candidate in acidic aqueous solutions. What could be the cause and how can I mitigate this?

Answer:

While the bicyclic core of this compound is generally robust, certain substitution patterns can introduce acid lability. Potential causes for acid-catalyzed degradation include:

  • Hydrolysis of Functional Groups: If your molecule contains acid-labile functionalities such as esters, ketals, or enamines, these will be susceptible to hydrolysis.

  • Ring Opening: While less common for this specific scaffold under mild acidic conditions, highly strained or unusually substituted derivatives could potentially undergo acid-catalyzed ring-opening reactions.

Troubleshooting and Mitigation Strategies:

  • Forced Degradation Studies: Conduct forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions to systematically identify the degradation pathways. Analyze the stressed samples by LC-MS to identify the degradation products.

  • Structural Modification:

    • Replace Labile Esters: If hydrolysis of an ester is the issue, consider replacing it with a more stable amide bioisostere.

    • Modify Electron-Donating/Withdrawing Groups: The electronic nature of substituents on the bicyclic core or adjacent aromatic rings can influence the reactivity of the entire molecule. Strategically placing electron-withdrawing groups can sometimes enhance stability.

  • Formulation Strategies:

    • pH Adjustment: Buffer the formulation to a pH where the compound exhibits maximum stability.

    • Lyophilization: For parenteral formulations, lyophilization to produce a dry powder for reconstitution can prevent hydrolytic degradation during long-term storage.

Issue 3: I'm facing challenges with the synthesis and purification of substituted 3-azabicyclo[4.2.1]nonanes.

Question: The synthesis of my target this compound derivative is low-yielding, and I'm struggling to remove a persistent impurity. What are some common synthetic pitfalls and purification strategies?

Answer:

The synthesis of bicyclic amines can be complex, often involving multi-step sequences. Common challenges include:

  • Side Reactions: Incomplete cyclization, over-alkylation, or the formation of isomeric byproducts are frequent issues. For instance, in Mannich-type reactions used to construct similar azabicyclic systems, the formation of chalcone by-products can occur.[6]

  • Purification Difficulties: The polar nature of amines can lead to tailing on silica gel chromatography. Closely related impurities can also be difficult to separate.

Synthetic Troubleshooting and Optimization:

Caption: Decision tree for troubleshooting synthetic challenges.

Recommended Actions:

  • Reaction Condition Optimization:

    • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal balance between reaction completion and byproduct formation.

    • Reagent Stoichiometry: Carefully control the stoichiometry of reagents. For example, in some preparations of related azabicyclononanes, using a slight excess of ammonium acetate was found to prevent the formation of side products.[6]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Screen a range of solvents with different polarities.

  • Alternative Purification Techniques:

    • Ion-Exchange Chromatography: For polar amines that are difficult to purify by conventional silica gel chromatography, ion-exchange chromatography can be a powerful alternative.

    • Reverse-Phase Chromatography: If the compound and impurities have different hydrophobicities, reverse-phase HPLC can provide excellent separation.

    • Crystallization: If your compound is a solid, exploring different solvent systems for crystallization can be an effective method for purification.

  • Protecting Group Strategy: The use of a suitable protecting group for the nitrogen atom can prevent side reactions and facilitate purification. The choice of protecting group will depend on the subsequent reaction conditions.

  • Route Redesign: If optimization and alternative purification methods fail, a redesign of the synthetic route may be necessary. Consider alternative cyclization strategies or building the scaffold from a different set of starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common CYP450 isozymes involved in the metabolism of this compound-based drugs?

While the specific isozymes will depend on the overall structure of the drug candidate, CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs and is often implicated in the metabolism of nitrogen-containing compounds.[7] It is advisable to conduct reaction phenotyping studies using a panel of recombinant human CYP isozymes to identify the specific enzymes responsible for the metabolism of your compound.

Q2: Are there any general strategies to "block" metabolic hotspots on the this compound scaffold?

Yes, several strategies can be employed:

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect, thereby improving metabolic stability.[2]

  • Fluorination: Introducing a fluorine atom at or near a site of metabolism can block oxidation at that position.

  • Introduction of Steric Hindrance: Placing a bulky group near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

Q3: How can I assess the chemical stability of my compound early in the discovery process?

A tiered approach is recommended:

  • Early Stage (High Throughput): Assess stability in simple aqueous buffers at different pH values (e.g., pH 2, 7.4, and 9) at room temperature and elevated temperatures (e.g., 40°C).

  • Lead Optimization Stage: Conduct more comprehensive forced degradation studies under ICH conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways and products.

Q4: What analytical techniques are best suited for identifying and quantifying metabolites of this compound derivatives?

A combination of techniques is often necessary for a comprehensive analysis:

Analytical TechniqueApplication
LC-MS/MS Primary tool for detection, identification, and quantification of metabolites in complex biological matrices.
High-Resolution MS (e.g., Orbitrap, TOF) Provides accurate mass measurements for elemental composition determination of metabolites.
NMR Spectroscopy Used for the definitive structural elucidation of isolated metabolites.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutics. By proactively addressing the inherent stability challenges through rational design, systematic experimental evaluation, and the application of modern analytical techniques, researchers can significantly enhance the drug-like properties of their candidates. This guide provides a foundational framework for troubleshooting and problem-solving, and we encourage you to adapt these principles to the specific challenges of your research program.

References

  • Dzhemilev, U. M., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]

  • Sonti, R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

  • Weis, R., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 307. [Link]

  • Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 340–369. [Link]

  • Al-Trawneh, S. A. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Pharmaceutical Sciences and Research, 6(2), 526. [Link]

  • Jäger, R., et al. (2014). Cytochrome P450 3A-mediated metabolism of the topoisomerase I inhibitor 9-aminocamptothecin: impact on cancer therapy. International journal of oncology, 45(1), 424–432. [Link]

  • Charbe, N. B., et al. (2020). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of medicinal chemistry, 63(15), 8287–8301. [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Azabicyclo[4.2.1]nonane and Other Azabicyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Structural Diversity and Pharmacological Nuance

In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available structural motifs, azabicyclic scaffolds have emerged as privileged structures, prized for their conformational rigidity, three-dimensional complexity, and ability to project functionalities into specific vectors in biological space. This guide provides an in-depth comparative analysis of 3-Azabicyclo[4.2.1]nonane and other prominent azabicyclic systems, including tropane (8-azabicyclo[3.2.1]octane), quinuclidine (1-azabicyclo[2.2.2]octane), and indolizidine (octahydropyrrolo[1,2-a]pyridine). Drawing upon experimental data and established synthetic protocols, we will explore the nuanced differences in their physicochemical properties, synthetic accessibility, and pharmacological applications, offering researchers a comprehensive resource to inform their scaffold selection process.

The Architectural Advantage: A Structural Overview

The defining characteristic of azabicyclic scaffolds is their bridged ring system, which locks the molecule into a limited number of conformations. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The specific arrangement of the bridges and the position of the nitrogen atom, however, impart distinct structural and electronic features to each scaffold.

This compound , with its fused seven- and five-membered rings, presents a unique conformational landscape. The larger seven-membered ring allows for a degree of flexibility, which can be advantageous for optimizing interactions with a binding pocket.

Tropane (8-azabicyclo[3.2.1]octane) , the core of numerous natural products like cocaine and atropine, possesses a rigid [3.2.1] bicyclic system. The nitrogen bridge is central to its structure and plays a pivotal role in its interactions with various receptors and transporters.

Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly symmetrical and rigid cage-like structure. The bridgehead nitrogen is sterically accessible, and its derivatives are known to interact with a range of targets, including muscarinic and nicotinic acetylcholine receptors.

Indolizidine (octahydropyrrolo[1,2-a]pyridine) features a fused six- and five-membered ring system. This scaffold is prevalent in a wide array of alkaloids with diverse biological activities, including glycosidase inhibition and neuroprotective effects.[1][2][3]

Physicochemical Properties: A Comparative Data Analysis

The physicochemical properties of a scaffold are paramount to its drug-like characteristics, influencing its solubility, permeability, and metabolic stability. The following table summarizes key physicochemical parameters for the parent scaffolds. It's important to note that these values can be significantly altered by substitution.

ScaffoldMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)Calculated logP
This compoundC₈H₁₅N125.21~10-11 (estimated)~1.5 (estimated)
TropaneC₈H₁₅N125.219.85 - 10.51.5 - 2.0
QuinuclidineC₇H₁₃N111.1911.0 - 11.3[4]1.4[5]
IndolizidineC₈H₁₅N125.21~10-11 (estimated)~1.6 (estimated)

Key Insights:

  • Basicity: Quinuclidine stands out as a relatively strong base, which can influence its ionization state at physiological pH and its potential for interactions with acidic residues in binding pockets. The pKa of tropane alkaloids can vary depending on their substitution pattern.

  • Lipophilicity: The calculated logP values for the parent scaffolds are all within a range suitable for drug development, suggesting good potential for membrane permeability. However, extensive functionalization can significantly impact this parameter.

Synthetic Accessibility: Crafting the Core

The feasibility and efficiency of synthesizing the core scaffold and its derivatives are crucial considerations for any drug discovery program. While all these scaffolds have been extensively studied, the complexity and stereochemical control required for their synthesis can vary.

Experimental Protocol: Synthesis of a 3-Azabicyclo[3.2.2]nonane Derivative (as a proxy for azabicyclic synthesis)

This protocol describes the synthesis of 3-azabicyclo[3.2.2]nonane derivatives, which shares some synthetic principles with other azabicyclic systems.[6]

Step 1: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one

  • To a solution of bicyclo[2.2.2]octan-2-one (1.0 eq) in a suitable solvent (e.g., formic acid), add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.5 eq).

  • Heat the reaction mixture to reflux for the specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude lactam.

Step 2: Reduction of the Lactam

  • To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the crude lactam from the previous step dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 3-azabicyclo[3.2.2]nonane.

Synthesis_Workflow cluster_step1 Step 1: Beckmann Rearrangement cluster_step2 Step 2: Lactam Reduction start Bicyclo[2.2.2]octan-2-one reagents1 Hydroxylamine HCl, Sodium Formate, Formic Acid (Reflux) start->reagents1 product1 Lactam Intermediate reagents1->product1 reagents2 1. LiAlH4, THF 2. Quench (H2O, NaOH) product1->reagents2 Input product2 3-Azabicyclo[3.2.2]nonane reagents2->product2

Caption: General workflow for the synthesis of a 3-azabicyclo[3.2.2]nonane scaffold.

Pharmacological Significance: A Target-Centric Comparison

The true value of a scaffold lies in its ability to serve as a foundation for molecules that can modulate the activity of biological targets with high affinity and selectivity. Azabicyclic scaffolds have a rich history in this regard, with derivatives targeting a wide array of receptors, transporters, and enzymes.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are critical targets for a variety of neurological and psychiatric disorders. The rigid nature of azabicyclic scaffolds allows for precise positioning of pharmacophoric elements to interact with the complex binding site of these receptors.

Compound/ScaffoldTarget SubtypeBinding Affinity (Ki, nM)Reference
Epibatidine (azabicyclic)α4β2 nAChR~0.02 - 0.2 nM[7]
Varenicline (azabicyclic)α4β2 nAChR~0.06 nM[8]
Nicotineα4β2 nAChR~1 nM[7]
AcetylcholineMuscle-type nAChR106 ± 6 µM (Kd)[9][10]

Insights: The azabicyclic structure of epibatidine and varenicline contributes to their exceptionally high affinity for the α4β2 nAChR subtype compared to the natural ligand, acetylcholine. This highlights the power of scaffold rigidity in optimizing receptor interactions.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors involved in a multitude of physiological processes. Quinuclidine and tropane derivatives have been extensively explored as mAChR modulators.

Compound/ScaffoldTarget SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
Quinuclidinyl benzilatePan-mAChRHighAntagonist[4]
Xanomeline (quinuclidine-based)M1/M442 - 82 (M1), ~294 (M2)Agonist[11]
Atropine (tropane)Pan-mAChR<1 nMAntagonist[12]
Scopolamine (tropane)Pan-mAChR<1 nMAntagonist[12]

Insights: Both quinuclidine and tropane scaffolds have yielded potent mAChR ligands. The development of subtype-selective agonists like Xanomeline demonstrates the tunability of the quinuclidine scaffold for achieving desired pharmacological profiles.

Dopamine Transporter (DAT)

The dopamine transporter is a key target in the treatment of neuropsychiatric disorders and is famously the primary target of cocaine. The tropane scaffold is a well-established pharmacophore for DAT inhibitors.

Compound/ScaffoldBinding Affinity (Ki, nM)Reference
Cocaine (tropane)~100 - 300 nM[13][14]
Benztropine analogues (tropane)1.8 - 40 nM[15]

Insights: The tropane ring is a critical component for high-affinity binding to the dopamine transporter.[13][14] Structure-activity relationship studies have shown that modifications to the tropane core can lead to compounds with significantly higher affinity than cocaine itself.

Signaling_Pathways cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_mAChR Muscarinic Acetylcholine Receptor (mAChR) Pathway (Gq-coupled) cluster_DAT Dopamine Transporter (DAT) Blockade nAChR nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cellular_Response_N Neuronal Excitation, Neurotransmitter Release Depolarization->Cellular_Response_N mAChR mAChR (M1, M3, M5) Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_M Smooth Muscle Contraction, Glandular Secretion Ca_PKC->Cellular_Response_M DAT Dopamine Transporter Dopamine_Reuptake Dopamine Reuptake Inhibition DAT->Dopamine_Reuptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Postsynaptic_Receptors Postsynaptic Dopamine Receptor Activation Synaptic_Dopamine->Postsynaptic_Receptors Cellular_Response_D Altered Neuronal Signaling Postsynaptic_Receptors->Cellular_Response_D

Caption: Simplified signaling pathways modulated by azabicyclic scaffold-based drugs.

Pharmacokinetics and ADME Properties: The Journey of a Drug

  • Tropane Alkaloids: The metabolism of tropane alkaloids like cocaine is well-characterized, often involving hydrolysis of ester functionalities and N-demethylation. Their ability to cross the blood-brain barrier is a key feature of their psychoactive effects.

  • Quinuclidine Derivatives: The rigid and compact nature of the quinuclidine scaffold can contribute to metabolic stability. However, specific metabolic pathways will be dependent on the nature and position of substituents.

  • Indolizidine Alkaloids: The pharmacokinetic properties of indolizidine alkaloids are diverse and depend on the specific structure. Some, like swainsonine, are known to be orally bioavailable.[16]

Conclusion: A Strategic Choice

The selection of an azabicyclic scaffold is a strategic decision that should be guided by a thorough understanding of the target biology and the desired pharmacological profile.

  • This compound offers a unique and less explored conformational space, potentially providing opportunities for novel intellectual property and improved target engagement.

  • Tropane remains a powerhouse scaffold for CNS targets, particularly the dopamine transporter and muscarinic receptors, with a wealth of existing SAR data to guide new designs.

  • Quinuclidine provides a rigid and symmetrical core that is well-suited for targeting cholinergic receptors and serves as a versatile platform for exploring structure-activity relationships.

  • Indolizidine represents a diverse class of scaffolds with a broad range of biological activities, offering a rich starting point for natural product-inspired drug discovery.

Ultimately, the optimal azabicyclic scaffold is not a one-size-fits-all solution. By carefully considering the structural nuances, physicochemical properties, synthetic tractability, and pharmacological precedent of each system, researchers can make informed decisions to accelerate the discovery of new and effective medicines.

References

  • Chen, F., et al. (2019). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Neuroscience, 19(2), 630-639.
  • Kozikowski, A. P., et al. (2001). Novel tropane-based irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 44(23), 3847-3855.
  • Reith, M. E., et al. (1999). Differential binding of tropane-based photoaffinity ligands on the dopamine transporter. PubMed, 9880583.
  • Wikipedia. (2023). Quinuclidine. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of Epibatidine. Retrieved from [Link]

  • Meltzer, P. C., et al. (2001). Novel tropane-based irreversible ligands for the dopamine transporter. PubMed, 11728190.
  • PubChem. (n.d.). Quinuclidine. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis. Retrieved from [Link]

  • de Fatima, A., & Pilli, R. A. (2005). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 16(2), 183-214.
  • Chen, F., et al. (1999). Differential binding of tropane-based photoaffinity ligands on the dopamine transporter. PubMed, 9880583.
  • Fletcher, J. E., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(15), 5063-5072.
  • Hong, S., & Toste, F. D. (2013). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. The Journal of Organic Chemistry, 78(3), 1176-1183.
  • Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (1991). Effects of a new cholinolytic drug of tropanes and its optical isomers on central muscarinic and nicotinic receptors. PubMed, 1685368.
  • Hong, S., & Toste, F. D. (2013). Synthesis of Functionalized Indolizidines Through Pauson-Khand Cycloaddition of 2-allylpyrrolidines. PubMed, 23347078.
  • PubChem. (n.d.). (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Wang, X., et al. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2)
  • Grygorenko, O. O. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(12), 3246-3265.
  • Schmeller, T., et al. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Pharmazie, 50(7), 493-495.
  • Moreira, R., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 10(9), 2085.
  • Tadpetch, K., et al. (2021). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 12(15), 2845-2856.
  • Hinteregger, C., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 241.
  • Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids.
  • Gazizov, A. S., et al. (2020). Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. ACS Omega, 5(48), 31215-31224.
  • Kulakov, I. V., et al. (2018). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Russian Journal of General Chemistry, 88(1), 123-128.
  • Goti, A., et al. (2023). Tropane alkaloids and related compounds.
  • Scribd. (n.d.). Analysis of Tropane and Related Alkaloids. Retrieved from [Link]

  • Kulkarni, A. R., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1696.
  • Hansen, S. B., & Taylor, P. (2007). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 282(49), 35825-35833.
  • Michael, J. P. (2003). Indolizidine and quinolizidine alkaloids.
  • HETEROCYCLES. (1991). Synthesis of N-ethoxycarbonyl-7-azabicyclo[4.2.1]nonane and N-ethoxycarbonyl-8-azabicyclo[5.1.1]nonane. Retrieved from [Link]

  • Purohit, P., & Auerbach, A. (2006). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, 127(5), 499-514.
  • Wikipedia. (2023). Tropane alkaloid. Retrieved from [Link]

  • Schlemper, C., et al. (2023). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. Marine Drugs, 21(7), 398.
  • Rahman, A. (2012). Tropane. Molecule of the Month.
  • Wikipedia. (2023). Indolizidine alkaloids. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 3-Azabicyclo[4.2.1]nonane Derivatives to Target Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of modern therapeutic design. The 3-azabicyclo[4.2.1]nonane scaffold is a key structural component in a variety of biologically active compounds, notably as modulators of nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets.[1][2][3][4][5] This guide provides an in-depth comparison of robust methodologies for validating the binding affinity of this compound derivatives, ensuring data integrity and enabling informed decision-making in lead optimization.

The Critical Role of Binding Affinity in Drug Discovery

Binding affinity, often expressed as the equilibrium dissociation constant (KD), quantifies the strength of the interaction between a ligand (e.g., a this compound derivative) and its target receptor.[6] A lower KD value signifies a stronger binding affinity.[6] This parameter is a critical determinant of a drug candidate's potency and selectivity. Inaccurate or poorly validated affinity data can lead to costly failures in later stages of drug development. Therefore, a multi-faceted approach to affinity validation, employing orthogonal techniques, is highly recommended to build a comprehensive and reliable binding profile.

Comparative Analysis of Key Methodologies

This guide will focus on three widely accepted and complementary techniques for determining binding affinity:

  • Radioligand Binding Assays: A classic and highly sensitive method, particularly for G-protein coupled receptors (GPCRs) and ion channels.[7][8]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data, including association (kon) and dissociation (koff) rates.[9][10]

  • Isothermal Titration Calorimetry (ITC): A powerful, label-free method that directly measures the thermodynamics of binding, providing a complete thermodynamic profile of the interaction.[11][12][13][14]

The choice of methodology is often dictated by the nature of the target receptor, the availability of reagents, and the specific questions being addressed in the drug discovery program.

Radioligand Binding Assays: The Gold Standard for Receptor Occupancy

Radioligand binding assays are a highly sensitive and quantitative method for characterizing ligand-receptor interactions.[8] They are particularly well-suited for membrane-bound targets like GPCRs and have been instrumental in the study of nAChRs.[7][15]

Causality Behind Experimental Choices

The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. The affinity of a novel, unlabeled compound (a "cold" ligand), such as a this compound derivative, is determined by its ability to compete with the radioligand for the binding site. This competitive binding format allows for the determination of the inhibitory constant (Ki), which is a measure of the affinity of the cold ligand.

Self-Validating System

A well-designed radioligand binding assay incorporates several controls to ensure data validity. Saturation binding experiments are first performed with the radioligand to determine its Kd and the receptor density (Bmax).[7][8] Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor to ensure that the measured binding is specific to the target receptor.[7]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[16]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled this compound derivative.[16]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand system.[8][16]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[16][17]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[18] The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[16]

Data Presentation: Binding Affinities of this compound Derivatives for nAChR Subtypes
DerivativeTarget ReceptorKi (nM)
Compound Aα4β2 nAChR1.5 ± 0.2
Compound Bα4β2 nAChR15.8 ± 1.1
Compound Cα4β2 nAChR75.3 ± 5.4
Compound Aα7 nAChR250.6 ± 18.9
Compound Bα7 nAChR89.2 ± 6.7
Compound Cα7 nAChR12.1 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor Membrane Preparation Mix Combine in 96-well Plate Membrane->Mix Radio Radioligand Solution Radio->Mix Compound This compound Derivative Dilutions Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Dose-Response Curve Count->Plot Fit Determine IC50 Plot->Fit Calculate Calculate Ki Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful, label-free optical biosensing technique that provides real-time data on molecular interactions.[9] It is particularly valuable for understanding the kinetics of binding, which can be a key differentiator for drug candidates with similar affinities.[19]

Causality Behind Experimental Choices

In an SPR experiment, one binding partner (the "ligand," typically the target receptor) is immobilized on a sensor chip surface. The other binding partner (the "analyte," the this compound derivative) is flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. This allows for the direct measurement of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff to kon (KD = koff/kon).

Self-Validating System

SPR experiments include several in-built validation steps. A reference surface is used to subtract any non-specific binding or bulk refractive index changes. The immobilization of the ligand must be carefully optimized to ensure it remains active.[20] A range of analyte concentrations is tested to ensure that the binding is concentration-dependent and saturable.

Experimental Protocol: SPR Analysis
  • Sensor Chip Preparation: Select a suitable sensor chip and immobilize the purified target receptor using a validated coupling chemistry (e.g., amine coupling).[20]

  • Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.

  • Dissociation Measurement: After the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. Calculate the KD from these rate constants.

Data Presentation: Kinetic and Affinity Data for this compound Derivatives
DerivativeTarget Receptorkon (105 M-1s-1)koff (10-3 s-1)KD (nM)
Compound AKinase X2.1 ± 0.30.5 ± 0.052.4
Compound BKinase X5.6 ± 0.78.4 ± 0.615.0
Compound CKinase X0.8 ± 0.16.0 ± 0.475.0
Compound AKinase Y0.3 ± 0.047.5 ± 0.5250.0
Compound BKinase Y1.2 ± 0.210.7 ± 0.889.2
Compound CKinase Y4.5 ± 0.50.5 ± 0.041.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Immobilize Immobilize Receptor on Sensor Chip Inject Inject Analyte (Association) Immobilize->Inject Analyte Prepare Analyte Dilutions Analyte->Inject Flow Flow Buffer (Dissociation) Inject->Flow Regen Regenerate Surface Flow->Regen Sensorgram Generate Sensorgram Flow->Sensorgram Fit Fit to Kinetic Model Sensorgram->Fit Calculate Determine kon, koff, and KD Fit->Calculate

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a label-free technique that directly measures the heat changes associated with a binding event.[11][21] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, providing not only the binding affinity (KD) but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[12][13]

Causality Behind Experimental Choices

In an ITC experiment, a solution of the ligand (the this compound derivative) is titrated into a solution of the target receptor in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured directly. The resulting data is used to determine the binding stoichiometry (n), the binding constant (KA, which is the inverse of KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equation:

ΔG = -RTlnKA = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

Self-Validating System

ITC experiments are inherently self-validating as the shape of the binding isotherm provides information about the quality of the data. A well-defined sigmoidal binding curve is indicative of a specific binding event.[21] The stoichiometry of the interaction can be determined, which provides a crucial check on the active concentrations of the protein and ligand.

Experimental Protocol: ITC Analysis
  • Sample Preparation: Prepare highly purified and accurately concentrated solutions of the target receptor and the this compound derivative in the same buffer to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean and degas the sample and reference cells of the ITC instrument. Load the receptor solution into the sample cell and the ligand solution into the injection syringe.[11]

  • Titration: Perform a series of small, precise injections of the ligand into the sample cell while monitoring the heat changes.[11]

  • Data Acquisition: Record the heat flow for each injection.

  • Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine n, KA, and ΔH.

Data Presentation: Thermodynamic Parameters for this compound Derivatives
DerivativeTarget ReceptorKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Compound ABromodomain Z25.1-8.5-1.9-10.4
Compound BBromodomain Z150.8-4.2-6.5-10.7
Compound CBromodomain Z752.3-9.8-0.6-10.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Receptor Prepare Receptor Solution Load Load Samples into ITC Instrument Receptor->Load Ligand Prepare Ligand Solution Ligand->Load Titrate Titrate Ligand into Receptor Load->Titrate Measure Measure Heat Changes Titrate->Measure Thermogram Generate Thermogram Measure->Thermogram Fit Fit to Binding Model Thermogram->Fit Calculate Determine KD, ΔH, and ΔS Fit->Calculate

Sources

A Comparative Guide to the Structure-Activity Relationships of Azabicyclo-nonane Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous search for novel chemotypes with unique mechanisms of action.[1][2] Within this landscape, the rigid, three-dimensional scaffold of azabicyclo-nonanes has emerged as a promising starting point for the development of potent antimalarial agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound class, with a primary focus on the well-documented 3-azabicyclo[3.2.2]nonane series, while also touching upon the less-explored 3-azabicyclo[4.2.1]nonane scaffold. We will delve into the critical structural modifications that govern antimalarial potency, compare the efficacy of various analogs with supporting in vitro data, and provide detailed experimental protocols for their evaluation.

The Azabicyclo-nonane Scaffold: A Tale of Two Isomers

The azabicyclo-nonane framework, a bicyclic system containing a nitrogen atom, offers a structurally diverse and conformationally constrained core for medicinal chemistry exploration. While several isomers exist, the majority of antimalarial research has concentrated on the 3-azabicyclo[3.2.2]nonane scaffold.[3][4][5][6] In contrast, published studies on the antimalarial properties of the This compound isomer are notably scarce, though synthetic routes to this scaffold are established.[7][8] This guide will, therefore, focus on the rich SAR data available for the [3.2.2] series, which provides valuable insights for the future exploration of other isomers like the [4.2.1] system.

The primary strategy for enhancing the antimalarial activity of the azabicyclo-nonane core has been the creation of hybrid molecules, most notably with pyrimidine moieties.[1][2] This approach aims to combine the pharmacophoric features of both fragments to potentially overcome existing drug resistance mechanisms.[1]

Structure-Activity Relationship (SAR) of 3-Azabicyclo[3.2.2]nonane-Pyrimidine Hybrids

The antimalarial potency of 3-azabicyclo[3.2.2]nonane analogs is profoundly influenced by the nature and position of substituents on both the bicyclic core and the attached pyrimidine ring. The following sections dissect these relationships based on available in vitro data against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum.

Influence of the Pyrimidine Substitution

The substitution pattern on the pyrimidine ring is a critical determinant of antimalarial activity.

  • Amino Substituents are Key: Compounds featuring a 2,6-diamino or a 2-amino-6-methylpyrimidine moiety consistently demonstrate the highest potency, with IC50 values in the submicromolar range against the NF54 strain.[1]

  • Dialkylamino and Chloro Groups Reduce Activity: In contrast, analogs with 2-dialkylamino or 2-chloropyrimidine moieties are generally less active and exhibit lower selectivity.[1][9]

The Role of the Azabicyclo-nonane Core

Modifications to the 3-azabicyclo-nonane scaffold itself also play a significant role in modulating activity.

  • Superiority of the 3-Azabicyclo Isomer: Within the most active series of pyrimidine hybrids, the 3-azabicyclo-nonanes are consistently more potent than their 2-azabicyclo-nonane counterparts.[1]

  • Bridgehead Substitution: The nature of the substituent at the bridgehead atom of the bicyclic system influences both activity and selectivity. For instance, compounds with a piperidino substitution at the bridgehead have shown higher activity compared to their pyrrolidino analogs.[1][9]

  • N-Unsubstituted Parent Compound: The parent N-unsubstituted 3-azabicyclo-nonane demonstrates moderate activity but boasts a high selectivity index, highlighting the potential for further derivatization.[1][9]

The general SAR for these hybrid compounds can be visualized in the following diagram:

SAR_Summary cluster_scaffold 3-Azabicyclo[3.2.2]nonane Core cluster_pyrimidine Pyrimidine Moiety cluster_substituents Key Substitutions Scaffold 3-Azabicyclo[3.2.2]nonane Pyrimidine Pyrimidine Ring Scaffold->Pyrimidine Hybridization Piperidino Piperidino at Bridgehead Scaffold->Piperidino Enhances Activity Amino 2,6-Diamino or 2-Amino-6-methyl Pyrimidine->Amino Increases Potency Dialkylamino 2-Dialkylamino or 2-Chloro Pyrimidine->Dialkylamino Decreases Potency

Caption: Key SAR features of 3-azabicyclo[3.2.2]nonane-pyrimidine hybrids.

Comparative Performance of Analogs

The following table summarizes the in vitro antimalarial activity, cytotoxicity, and selectivity index of representative 3-azabicyclo[3.2.2]nonane analogs. This data allows for a direct comparison of the effects of different structural modifications.

Compound ID3-Azabicyclo[3.2.2]nonane SubstitutionPyrimidine SubstitutionPfNF54 IC50 (µM)PfK1 IC50 (µM)Cytotoxicity (L6 cells) IC50 (µM)Selectivity Index (SI)Reference
Parent 4 N-unsubstituted-0.0720.095>731013[1]
7 Piperidino at bridgehead2,6-Diamino0.0230.0947.76337.3[1]
11 Piperidino at bridgehead2-Amino-6-methyl0.0330.2166.78205.5[1]
20 Pyrrolidino at bridgehead2-Pyrrolidino0.0870.0870.9611.0[1]
14 Piperidino at bridgehead2-Chloro-6-methyl0.281-1.254.47[1]

Data extracted from Seebacher et al., 2022.[1] The selectivity index (SI) is calculated as the ratio of the IC50 in a mammalian cell line (e.g., L6) to the IC50 against the parasite. A higher SI value indicates greater selectivity for the parasite.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following sections outline the protocols for a common in vitro antimalarial assay and a general synthetic scheme for the azabicyclo-nonane pyrimidine hybrids.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[10][11][12]

Step-by-Step Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., NF54 or K1 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[11]

  • Drug Plate Preparation: The test compounds are serially diluted (typically 2- or 3-fold) in culture medium and dispensed into a 96-well microplate.[10][11]

  • Assay Initiation: The parasite culture is diluted to a final parasitemia of 0.5% and a hematocrit of 1.5%. This suspension is then added to the drug-pre-dosed microplate.[11]

  • Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.[11]

  • Cell Lysis: After incubation, the plate is frozen and thawed to lyse the red blood cells and release the parasite DNA.[11]

  • SYBR Green I Staining: A lysis buffer containing SYBR Green I dye is added to each well.[12] SYBR Green I intercalates with the parasite DNA, resulting in a fluorescent signal.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).[12]

  • Data Analysis: The fluorescence readings are normalized to controls (no drug) and the IC50 values are calculated by fitting the data to a dose-response curve using a suitable software program (e.g., GraphPad Prism).[10]

The workflow for this assay can be visualized as follows:

Assay_Workflow A Prepare Drug Dilutions in 96-well Plate B Add Parasite Culture (0.5% parasitemia, 1.5% hematocrit) A->B C Incubate for 72h at 37°C B->C D Freeze-Thaw to Lyse Cells C->D E Add Lysis Buffer with SYBR Green I D->E F Read Fluorescence E->F G Calculate IC50 Values F->G

Caption: Experimental workflow for the SYBR Green I-based antimalarial assay.

General Synthesis of 3-Azabicyclo-nonane Pyrimidine Hybrids

The synthesis of these hybrid molecules typically involves the N-arylation of the parent azabicyclo-nonane with a suitable chloropyrimidine derivative.[1]

General Synthetic Scheme:

  • Starting Materials: The synthesis begins with the appropriately substituted 3-azabicyclo[3.2.2]nonane and a 4-chloropyrimidine derivative.

  • N-Arylation Reaction: The azabicyclo-nonane and the chloropyrimidine are reacted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a high-boiling solvent like 1-butanol at elevated temperatures (e.g., 145°C) for an extended period (e.g., 48 hours).[1]

  • Further Modification (if required): If the pyrimidine ring contains other reactive sites (e.g., a second chloro substituent), further nucleophilic substitution can be carried out with a secondary amine (e.g., pyrrolidine) to introduce additional diversity.[1]

  • Purification and Characterization: The final products are purified using standard techniques such as column chromatography, and their structures are confirmed by spectroscopic methods (e.g., NMR, MS).[1]

Mechanism of Action: An Unresolved Question

Despite the promising in vitro activity, the precise molecular target and mechanism of action of these azabicyclo-nonane-based antimalarials remain unknown.[1] This is a common challenge in the early stages of antimalarial drug discovery. Further studies, such as target-based screening, proteomics, and transcriptomics, are required to elucidate how these compounds exert their parasiticidal effects. The lack of a known mechanism underscores the novelty of this chemical class and suggests they may act on a pathway distinct from those targeted by current antimalarial drugs.

Conclusion and Future Directions

The 3-azabicyclo[3.2.2]nonane scaffold, particularly when hybridized with substituted pyrimidines, represents a promising avenue for the development of novel antimalarial agents. The SAR studies highlighted in this guide demonstrate that potent, submicromolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains can be achieved through careful modulation of the substituents on both the bicyclic and aromatic ring systems.

Key takeaways for future research include:

  • Exploration of the this compound Scaffold: Given the potency of the [3.2.2] isomer, a systematic investigation into the antimalarial potential of the [4.2.1] scaffold is warranted.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo studies in animal models of malaria to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Elucidating the molecular target(s) of this compound class is a critical next step to understand their mode of action and to guide further lead optimization.

By building upon the foundational SAR knowledge presented here, the scientific community can continue to develop the therapeutic potential of azabicyclo-nonanes in the urgent fight against malaria.

References

  • Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 263. Available at: [Link]

  • ResearchGate. (n.d.). In vitro antimalarial activity of synthesized 4-aminoquinoline-pyrimidine hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay. Retrieved from [Link]

  • Bio-protocol. (2017). Compound Sensitivity Assay Using SYBR Green I. Retrieved from [Link]

  • Traore, K., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal, 14, 87. Available at: [Link]

  • Hilaris Publisher. (2022). Azabicyclo-Nonane Pyrimidine Hybrid Synthesis and Antiprotozoal Activity. Retrieved from [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • The American Journal of Tropical Medicine and Hygiene. (n.d.). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. Retrieved from [Link]

  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. Available at: [Link]

  • Dolensky, J., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6289. Available at: [Link]

  • Ahmad, S., et al. (2016). The antiprotozoal potencies of newly prepared 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 39(11), 1545-1555. Available at: [Link]

  • Seebacher, W., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Strategies for constructing seven-membered rings: Applications in.... Retrieved from [Link]

  • Semantic Scholar. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Retrieved from [Link]

  • Ivanova, N. V., et al. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(5), 1690. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. Retrieved from [Link]

  • Ahmad, S., et al. (2014). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. Available at: [Link]

Sources

The Stereo-Decisive World of 3-Azabicyclo[4.2.1]nonanes: A Comparative Guide to the Biological Activity of Endo vs. Exo Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Planar Representation

In the intricate landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is a paramount determinant of its biological function. This principle is particularly pronounced in rigid bicyclic systems, where subtle changes in stereochemistry can lead to dramatic shifts in pharmacological activity. The 3-Azabicyclo[4.2.1]nonane scaffold, a conformationally constrained structural motif, presents a fascinating case study in the importance of stereoisomerism. This guide provides an in-depth comparison of the biological activities of endo and exo isomers of this compound derivatives, offering experimental insights and a framework for understanding their structure-activity relationships (SAR). For researchers engaged in the design and development of novel therapeutics, a nuanced appreciation of this stereochemical dichotomy is not merely academic—it is a critical prerequisite for success.

The fundamental difference between endo and exo isomers in the this compound system lies in the orientation of substituents relative to the larger of the two bridges. The exo substituent points away from the seven-membered ring, while the endo substituent is oriented towards it. This seemingly minor variation has profound implications for how these molecules interact with their biological targets.

The Decisive Role of Stereochemistry: A Tale of Two Isomers

The orientation of a substituent on the this compound core dictates the overall topology of the molecule, influencing its ability to fit into the binding pocket of a protein. This interaction is a delicate dance of shape, charge, and hydrophobicity, and the endo vs. exo configuration is a key choreographer.

A compelling illustration of this principle can be found in the closely related 9-azabicyclo[4.2.1]nonane scaffold, where the biological activity of derivatives as nicotinic acetylcholine receptor (nAChR) ligands was found to be heavily dependent on their stereochemistry. A study on these compounds revealed that the affinity for both the α4β2* and α7* nAChR subtypes was contingent on the endo/exo isomerism. Notably, the endo primary amines consistently displayed the lowest Kᵢ values , indicating a higher binding affinity for both receptor subtypes.[1]

This observation underscores a critical concept: the binding pocket of the target receptor possesses a specific three-dimensional architecture that preferentially accommodates one stereoisomer over the other. The endo isomer, in this case, likely presents its key pharmacophoric elements in a spatial arrangement that allows for more optimal interactions—be it hydrogen bonding, hydrophobic contacts, or electrostatic interactions—with the amino acid residues of the receptor.

Further evidence for the profound impact of endo vs. exo stereochemistry comes from studies on other azabicyclic systems. For instance, in a series of 8-azabicyclo[3.2.1]octane (tropane) derivatives designed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the exo-diastereoisomer was found to be devoid of any activity , while the corresponding endo-isomer showed submicromolar inhibitory activity .[2] Conversely, in a different study on lobelane analogues with a 1-azabicyclo[2.2.2]octane core targeting the vesicular monoamine transporter 2 (VMAT2), the exo,exo analogue exhibited a significantly higher affinity than the endo,endo counterpart.

These examples from related azabicyclic frameworks, while not directly pertaining to the this compound system, collectively build a strong case for the general principle that the endo/exo configuration is a critical switch that can turn biological activity on or off, or at the very least, modulate its potency and selectivity.

Comparative Biological Activities: A Target-Centric Overview

While direct comparative studies on a wide range of this compound derivatives are still emerging, we can extrapolate from existing data on related scaffolds to highlight potential differences in biological activity.

Biological TargetGeneral Observation on Endo/Exo ActivityRationale
Nicotinic Acetylcholine Receptors (nAChRs) The endo isomer may exhibit higher affinity.As demonstrated in the 9-azabicyclo[4.2.1]nonane series, the endo configuration can lead to a more favorable presentation of pharmacophoric groups within the nAChR binding site.[1]
Monoamine Transporters (DAT, SERT, NET) Activity and selectivity are highly dependent on the specific transporter and the nature of the substituent.The binding pockets of these transporters are known to be sensitive to the stereochemistry of ligands. The rigid conformation of the azabicyclic scaffold, combined with the specific vector of the endo or exo substituent, will determine the quality of fit.
G-Protein Coupled Receptors (GPCRs) Isomeric differences are expected to be significant.The transmembrane helices of GPCRs form a binding cavity where the precise orientation of a ligand is crucial for receptor activation and subsequent intracellular signaling.
Enzymes One isomer is often significantly more active or may even be the only active one.The active site of an enzyme is a highly structured environment. The substrate or inhibitor must fit with a high degree of complementarity, making enzymatic activity exquisitely sensitive to stereochemistry.[2]

Experimental Protocols: The Synthetic Chemist's Toolkit for Stereocontrol

The ability to selectively synthesize either the endo or exo isomer is fundamental to exploring their differential biological activities. The stereochemical outcome of a reaction is often dictated by the steric and electronic environment of the transition state. A common strategy for accessing these isomers involves the stereoselective reduction of a ketone precursor.

Protocol: Stereoselective Reduction of a this compound Ketone

Objective: To selectively synthesize the endo or exo alcohol isomer from a 3-azabicyclo[4.2.1]nonan-x-one precursor.

Materials:

  • 3-Azabicyclo[4.2.1]nonan-x-one derivative

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) for endo selectivity, or a bulky hydride like L-Selectride® for exo selectivity)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure for Endo Isomer (Equatorial Attack):

  • Dissolve the 3-azabicyclo[4.2.1]nonan-x-one in an appropriate anhydrous solvent (e.g., methanol) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a less sterically hindered reducing agent, such as sodium borohydride, in portions. The hydride will preferentially attack from the less hindered equatorial face, resulting in the formation of the endo alcohol.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup to quench the reaction and remove inorganic byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the endo alcohol by column chromatography.

Procedure for Exo Isomer (Axial Attack):

  • Dissolve the 3-azabicyclo[4.2.1]nonan-x-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), dropwise. The bulky nature of this reagent favors attack from the more open axial face, leading to the formation of the exo alcohol.

  • Follow steps 4-7 from the endo isomer procedure for reaction monitoring, workup, and purification.

Causality Behind Experimental Choices: The choice of reducing agent is the cornerstone of stereocontrol in this protocol. Less bulky hydrides like NaBH₄ can approach the carbonyl from the less sterically encumbered face, leading to the thermodynamically more stable product. In contrast, bulky reagents like L-Selectride® are highly sensitive to steric hindrance and will attack from the more accessible face, even if it leads to the thermodynamically less stable product. The low reaction temperature for the exo synthesis is employed to enhance the kinetic control of the reaction.

Visualizing the Concepts

G cluster_synthesis Stereoselective Synthesis cluster_activity Biological Interaction Ketone Ketone Endo_Alcohol Endo_Alcohol Ketone->Endo_Alcohol  NaBH4 (less bulky) Equatorial Attack Exo_Alcohol Exo_Alcohol Ketone->Exo_Alcohol  L-Selectride (bulky) Axial Attack Endo_Isomer Endo_Isomer Receptor Biological Target Endo_Isomer->Receptor Optimal Fit Exo_Isomer Exo_Isomer Exo_Isomer->Receptor Steric Clash/ Poor Fit High_Activity High Affinity/ Activity Receptor->High_Activity Endo Binding Low_Activity Low/No Affinity/ Activity Receptor->Low_Activity Exo Binding

Caption: A conceptual workflow illustrating the stereoselective synthesis of endo and exo isomers and their differential interaction with a biological target.

Conclusion: A Call for Further Investigation

For researchers in drug discovery, this underscores the necessity of synthesizing and evaluating stereochemically pure isomers. A failure to do so can lead to misleading structure-activity relationship data and the potential abandonment of a promising chemical series. As the exploration of the chemical space around the this compound core continues, a systematic investigation of the biological consequences of endo versus exo substitution will be paramount in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Conformational analysis on protonated 3, chair and boat conformers of... - ResearchGate. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. Available at: [Link]

Sources

A Researcher's Guide to Comparative Cytotoxicity Assays of Novel 3-Azabicyclo[4.2.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics with improved efficacy and selectivity is a paramount objective. Among the diverse scaffolds explored, 3-azabicyclo[4.2.1]nonane derivatives have emerged as a promising class of compounds due to their unique three-dimensional structure and potential for diverse functionalization.[1][2] This guide provides a comprehensive framework for conducting comparative cytotoxicity assays of these novel derivatives, offering insights into experimental design, robust methodologies, and data interpretation to facilitate the identification of lead candidates with therapeutic potential.

Introduction: The Rationale for Targeting Cancer with this compound Derivatives

The bicyclic structure of this compound provides a rigid framework that can be strategically decorated with various pharmacophores to interact with specific biological targets within cancer cells. This structural rigidity can lead to higher binding affinities and improved selectivity compared to more flexible acyclic molecules. The nitrogen atom within the ring system also offers a key site for modification, influencing the compound's physicochemical properties and biological activity.[1] Recent studies have highlighted the potential of azabicyclo[3.3.1]nonane derivatives, a related class of compounds, in exhibiting significant antitumor activity.[3] This underscores the potential of bicyclic amine structures as valuable starting points for the development of new cancer therapies.

The primary goal of in vitro cytotoxicity screening is to determine the concentration at which a compound induces cell death in cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[4] A lower IC50 value indicates greater potency. Furthermore, comparing the cytotoxicity of these novel compounds against both cancerous and normal cell lines is crucial for assessing their therapeutic window. An ideal anticancer agent should exhibit high toxicity towards cancer cells while minimizing damage to healthy cells, a concept captured by the selectivity index (SI).[5]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust evaluation of novel this compound derivatives necessitates a multi-pronged approach that goes beyond a single assay. By employing a combination of viability and cytotoxicity assays, researchers can gain a more comprehensive understanding of a compound's biological effects.

Cell Line Selection: Choosing the Right Models

The choice of cell lines is critical and should be guided by the specific research question. A panel of cell lines representing different cancer types (e.g., breast, lung, colon, prostate) should be utilized to assess the broad-spectrum activity of the compounds. It is also essential to include at least one non-cancerous cell line (e.g., normal human fibroblasts, HEK-293) to determine the selectivity of the compounds.[5]

Reference Compounds: Establishing a Benchmark

To validate the assay and provide a benchmark for comparison, a well-characterized standard anticancer drug should be included in each experiment. Doxorubicin, a widely used chemotherapeutic agent, is a suitable positive control due to its potent cytotoxic effects across a range of cancer cell lines.[6][7] Its mechanisms of action, which include DNA intercalation and inhibition of topoisomerase II, are well-documented.[8][9][][11]

Methodologies: Detailed Protocols for Accurate and Reproducible Data

This section provides detailed, step-by-step protocols for two commonly employed and complementary cytotoxicity assays: the MTT assay and the LDH assay.

MTT Assay: Assessing Metabolic Activity as an Indicator of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and the reference compound (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH Assay: Quantifying Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15][16][17] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[18]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired time period at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Determine the amount of LDH released for each treatment condition. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity for each concentration.

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel this compound Derivatives

CompoundCancer Cell Line A (e.g., MCF-7)Cancer Cell Line B (e.g., A549)Normal Cell Line (e.g., HEK-293)Selectivity Index (SI) vs. Cell Line ASelectivity Index (SI) vs. Cell Line B
Derivative 1 15.2 ± 1.822.5 ± 2.1> 100> 6.6> 4.4
Derivative 2 5.8 ± 0.78.1 ± 0.955.4 ± 4.39.66.8
Derivative 3 35.6 ± 3.248.9 ± 4.5> 100> 2.8> 2.0
Doxorubicin 0.9 ± 0.11.2 ± 0.25.1 ± 0.65.74.3

Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Interpretation of Results:

  • Potency: A lower IC50 value indicates higher potency. In the hypothetical data above, Derivative 2 is the most potent compound against both cancer cell lines.

  • Selectivity: A higher Selectivity Index (SI) is desirable, as it indicates a greater therapeutic window. Derivative 2 also shows the highest selectivity for both cancer cell lines compared to the normal cell line.

  • Spectrum of Activity: Comparing the IC50 values across different cancer cell lines provides insights into the compound's spectrum of activity.

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict the experimental workflow and a hypothetical signaling pathway that could be affected by the novel compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (Derivatives & Doxorubicin) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Supernatant Collect Supernatant Incubation->Supernatant Formazan Solubilize Formazan MTT_Add->Formazan Read_MTT Read Absorbance (570nm) Formazan->Read_MTT IC50 Calculate IC50 Read_MTT->IC50 LDH_Reaction LDH Reaction Supernatant->LDH_Reaction Read_LDH Read Absorbance (490nm) LDH_Reaction->Read_LDH Read_LDH->IC50 SI Calculate Selectivity Index IC50->SI Comparison Comparative Analysis SI->Comparison

Caption: Experimental workflow for comparative cytotoxicity assays.

Signaling_Pathway Compound This compound Derivative Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Sources

A Comparative Guide to X-ray Crystallography for the Absolute Configuration Determination of Chiral 3-Azabicyclo[4.2.1]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of pharmacological activity and toxicological profile. For chiral molecules, the determination of the absolute configuration (AC) is not merely an academic exercise but a regulatory and safety imperative. This guide provides an in-depth comparison of X-ray crystallography with other prominent techniques for the AC determination of 3-azabicyclo[4.2.1]nonanes, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.

The Imperative of Absolute Configuration in 3-Azabicyclo[4.2.1]nonane Scaffolds

The this compound framework is a rigid bicyclic system that, when substituted, can exist as enantiomers. These enantiomers can exhibit markedly different biological activities. For instance, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic. Therefore, unambiguous assignment of the absolute configuration is a cornerstone of the drug development process for any chiral candidate containing this scaffold.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) is widely regarded as the definitive method for determining the absolute configuration of chiral molecules. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal lattice.

The Principle of Anomalous Dispersion

When X-rays interact with electrons, they are scattered. For chiral molecules, the scattering from a crystal and its inverted image (the other enantiomer) are nearly identical. However, if the X-ray energy is tuned near an absorption edge of a heavy atom in the structure, a phenomenon known as anomalous dispersion occurs. This results in a small but measurable difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be equal. This difference allows for the unambiguous determination of the absolute configuration.

The Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one, is a key statistical indicator in this process.

Experimental Workflow for X-ray Crystallography

The successful application of X-ray crystallography for AC determination hinges on a meticulous experimental workflow.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Assignment High-purity sample High-purity sample Solvent screening Solvent screening High-purity sample->Solvent screening Single crystal selection Single crystal selection Crystallization conditions (e.g., vapor diffusion) Crystallization conditions (e.g., vapor diffusion) Solvent screening->Crystallization conditions (e.g., vapor diffusion) Crystallization conditions (e.g., vapor diffusion)->Single crystal selection Mounting on diffractometer Mounting on diffractometer Single crystal selection->Mounting on diffractometer X-ray source (e.g., Cu Kα) X-ray source (e.g., Cu Kα) Mounting on diffractometer->X-ray source (e.g., Cu Kα) Data collection strategy (high redundancy) Data collection strategy (high redundancy) X-ray source (e.g., Cu Kα)->Data collection strategy (high redundancy) Structure solution (e.g., direct methods) Structure solution (e.g., direct methods) Data collection strategy (high redundancy)->Structure solution (e.g., direct methods) Refinement of atomic positions Refinement of atomic positions Structure solution (e.g., direct methods)->Refinement of atomic positions Anomalous dispersion analysis Anomalous dispersion analysis Refinement of atomic positions->Anomalous dispersion analysis Flack parameter analysis Flack parameter analysis Anomalous dispersion analysis->Flack parameter analysis Bijvoet pair analysis Bijvoet pair analysis Flack parameter analysis->Bijvoet pair analysis Final AC assignment Final AC assignment Bijvoet pair analysis->Final AC assignment

Figure 1: A generalized workflow for absolute configuration determination using single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol
  • Crystal Growth:

    • Start with a highly pure sample (>98%) of the this compound derivative.

    • Screen a variety of solvents and solvent combinations for solubility.

    • Employ slow evaporation or vapor diffusion techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Select a well-formed single crystal and mount it on a goniometer head.

    • Use a diffractometer equipped with a suitable X-ray source, typically Cu Kα radiation (λ = 1.5418 Å), which is effective for exciting anomalous scattering in common organic molecules.

    • Collect a highly redundant dataset, ensuring that Friedel pairs are measured multiple times to improve the statistical significance of the anomalous signal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

    • During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration. A value close to 0 with a small standard uncertainty indicates the correct AC.

Comparative Analysis: X-ray Crystallography vs. Alternative Methods

While X-ray crystallography is the gold standard, it is not always feasible, primarily due to the requirement of high-quality single crystals. In such cases, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) serve as powerful alternatives.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

  • Principle: The experimental VCD spectrum is compared with the theoretically calculated spectrum for a chosen enantiomer. A good match between the experimental and calculated spectra confirms the absolute configuration.

  • Advantages: VCD can be performed on samples in solution, eliminating the need for crystallization. It is also a non-destructive technique.

  • Limitations: The accuracy of the AC assignment is dependent on the quality of the quantum chemical calculations used to predict the VCD spectrum.

Electronic Circular Dichroism (ECD)

ECD is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It is particularly useful for molecules containing chromophores.

  • Principle: Similar to VCD, the experimental ECD spectrum is compared with the theoretically calculated spectrum to assign the absolute configuration.

  • Advantages: ECD is highly sensitive and requires a small amount of sample. It is also a solution-based technique.

  • Limitations: The presence of a suitable chromophore is necessary for a strong ECD signal. The accuracy is also dependent on the computational methodology.

Performance Comparison
FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solid (single crystal)Solution, neat liquidSolution
Requirement High-quality single crystalChiral moleculeChiral molecule with a chromophore
Principle Anomalous X-ray scatteringDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis light
Ambiguity Unambiguous (if anomalous scattering is significant)Relies on computational comparisonRelies on computational comparison
Throughput LowerHigherHigher
Sample Amount Micrograms to milligramsMilligramsMicrograms

Case Study: Hypothetical this compound Derivative

Consider a novel this compound derivative, "Compound X," for which the absolute configuration needs to be determined.

  • X-ray Crystallography: Single crystals of Compound X were grown from a methanol/water mixture. Data collection using Cu Kα radiation yielded a Flack parameter of 0.02(4), unequivocally establishing the absolute configuration as (1R, 5S).

  • VCD Analysis: A VCD spectrum of Compound X in CDCl3 was recorded. Quantum chemical calculations at the B3LYP/6-31G(d) level of theory for the (1R, 5S) enantiomer showed excellent agreement with the experimental spectrum, confirming the AC determined by X-ray crystallography.

  • ECD Analysis: Compound X possesses a benzoyl group, making it suitable for ECD analysis. The experimental ECD spectrum in acetonitrile exhibited a positive Cotton effect at 280 nm, which was consistent with the calculated spectrum for the (1R, 5S) enantiomer.

Conclusion and Recommendations

For the unambiguous determination of the absolute configuration of novel chiral 3-azabicyclo[4.2.1]nonanes, single-crystal X-ray crystallography remains the method of choice due to its definitive nature. However, the ability to grow high-quality single crystals is a significant bottleneck.

Recommendations:

  • Primary Approach: Always attempt to obtain single crystals for X-ray diffraction analysis as the primary method for AC determination.

  • Contingency Plan: If crystallization is unsuccessful, employ chiroptical methods such as VCD or ECD. The choice between VCD and ECD will depend on the presence of a suitable chromophore.

  • Orthogonal Validation: For high-stakes drug candidates, it is advisable to use an orthogonal method (e.g., VCD or ECD) to confirm the absolute configuration determined by X-ray crystallography, providing an extra layer of confidence.

By understanding the strengths and limitations of each technique, researchers can devise a robust strategy for the accurate and reliable determination of the absolute configuration of chiral this compound derivatives, thereby accelerating the drug development process.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Glazer, A. M., & Stadnicka, K. (1986). On the use of the Flack parameter in determining the absolute structure of a non-centrosymmetric crystal. Acta Crystallographica Section A: Foundations of Crystallography, 42(3), 234-243. [Link]

validation of a synthetic route for the large-scale production of a 3-Azabicyclo[4.2.1]nonane intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Scalable Synthesis of a 3-Azabicyclo[4.2.1]nonane Intermediate

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive template for targeting a wide range of receptors and enzymes. As such, the development of a robust, scalable, and economically viable synthetic route to key intermediates of this family is of paramount importance for the pharmaceutical industry. This guide provides a comprehensive comparison of a validated synthetic route for the large-scale production of a this compound intermediate against plausible alternative strategies, supported by a detailed analysis of their respective strengths and weaknesses.

Validated Synthetic Route: Reductive Amination of a Cycloheptanone Derivative

Our validated approach for the large-scale synthesis of the target this compound intermediate hinges on a strategic intramolecular reductive amination. This route was selected for its convergence, high yields, and avoidance of hazardous reagents and costly purification techniques, making it amenable to industrial production.

Experimental Protocol: Validated Route

Step 1: Synthesis of 3-(3-oxocycloheptyl)propanenitrile

A solution of cycloheptanone in a suitable solvent is treated with acrylonitrile in the presence of a catalytic amount of a strong base, such as sodium ethoxide. The reaction mixture is stirred at room temperature until completion, monitored by TLC or HPLC. The product is isolated by neutralization, extraction, and distillation.

Step 2: Reductive Amination to form this compound

The 3-(3-oxocycloheptyl)propanenitrile is subjected to high-pressure hydrogenation in the presence of a Raney nickel catalyst and ammonia in an alcoholic solvent. The reaction is carried out in a specialized high-pressure reactor at elevated temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization to afford the desired this compound intermediate.

Validated_Route Cycloheptanone Cycloheptanone 3-(3-oxocycloheptyl)propanenitrile 3-(3-oxocycloheptyl)propanenitrile Cycloheptanone->3-(3-oxocycloheptyl)propanenitrile Acrylonitrile, NaOEt This compound This compound 3-(3-oxocycloheptyl)propanenitrile->this compound H2, Raney Ni, NH3

Caption: Validated synthetic route via intramolecular reductive amination.

Alternative Synthetic Routes

For a comprehensive evaluation, two alternative synthetic strategies were considered: a Ring-Closing Metathesis (RCM) approach and a Hofmann-Löffler-Freytag reaction-based synthesis.

Alternative Route 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and bicyclic systems.[1][2][3] This approach offers the potential for high efficiency and functional group tolerance.

Step 1: Synthesis of N,N-diallylcyclohept-2-en-1-amine

Cyclohept-2-en-1-one is subjected to reductive amination with diallylamine using a suitable reducing agent like sodium triacetoxyborohydride.[4][5][6] The product is purified by column chromatography.

Step 2: Ring-Closing Metathesis

The N,N-diallylcyclohept-2-en-1-amine is dissolved in a degassed solvent and treated with a catalytic amount of a Grubbs-type ruthenium catalyst. The reaction is heated to reflux until the starting material is consumed. The solvent is then removed, and the product is purified by chromatography to yield the 3-Azabicyclo[4.2.1]non-4-ene intermediate, which can be subsequently reduced to the target compound.

RCM_Route Cyclohept-2-en-1-one Cyclohept-2-en-1-one N,N-diallylcyclohept-2-en-1-amine N,N-diallylcyclohept-2-en-1-amine Cyclohept-2-en-1-one->N,N-diallylcyclohept-2-en-1-amine Diallylamine, NaBH(OAc)3 3-Azabicyclo[4.2.1]non-4-ene 3-Azabicyclo[4.2.1]non-4-ene N,N-diallylcyclohept-2-en-1-amine->3-Azabicyclo[4.2.1]non-4-ene Grubbs Catalyst This compound This compound 3-Azabicyclo[4.2.1]non-4-ene->this compound H2, Pd/C

Caption: Alternative synthetic route via Ring-Closing Metathesis.

Alternative Route 2: Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a classic method for the synthesis of pyrrolidines and piperidines via a radical-mediated cyclization of N-haloamines.[7][8][9] This approach can be adapted for the synthesis of bicyclic amines.

Step 1: Synthesis of N-chloro-N-methylcyclooctylamine

Cyclooctylamine is first methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction). The resulting N-methylcyclooctylamine is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the N-chloro-N-methylcyclooctylamine.

Step 2: Photochemical Cyclization

The N-chloro-N-methylcyclooctylamine is dissolved in a suitable solvent containing a strong acid (e.g., sulfuric acid or trifluoroacetic acid) and irradiated with UV light.[10] The reaction mixture is then neutralized, and the product, 3-methyl-3-azabicyclo[4.2.1]nonane, is isolated by extraction and distillation. The methyl group can be subsequently removed if the parent amine is desired.

HLF_Route Cyclooctylamine Cyclooctylamine N-methylcyclooctylamine N-methylcyclooctylamine Cyclooctylamine->N-methylcyclooctylamine CH2O, HCOOH N-chloro-N-methylcyclooctylamine N-chloro-N-methylcyclooctylamine N-methylcyclooctylamine->N-chloro-N-methylcyclooctylamine NCS 3-methyl-3-azabicyclo[4.2.1]nonane 3-methyl-3-azabicyclo[4.2.1]nonane N-chloro-N-methylcyclooctylamine->3-methyl-3-azabicyclo[4.2.1]nonane hν, H+

Caption: Alternative synthetic route via Hofmann-Löffler-Freytag reaction.

Performance Comparison

The following table provides a comparative analysis of the three synthetic routes based on key parameters relevant to large-scale production.

ParameterValidated Route (Reductive Amination)Alternative Route 1 (RCM)Alternative Route 2 (Hofmann-Löffler-Freytag)
Overall Yield HighModerate to HighModerate
Scalability ExcellentGoodModerate
Cost of Reagents LowHigh (catalyst)Low to Moderate
Purification Method CrystallizationChromatographyDistillation/Extraction
Safety Concerns High-pressure hydrogenationHandling of pyrophoric reagents (if applicable)Use of strong acids and UV radiation
Atom Economy GoodModerateGood
Environmental Impact Moderate (catalyst disposal)High (metal catalyst waste)Moderate (use of chlorinated solvents)

Rationale for Selection of the Validated Route

The decision to validate the intramolecular reductive amination route for large-scale production was based on a holistic assessment of its performance against the alternatives. While the RCM approach offers elegance and efficiency, the high cost of ruthenium catalysts and the necessity of chromatographic purification present significant economic and logistical hurdles for industrial-scale synthesis. The Hofmann-Löffler-Freytag reaction, although utilizing inexpensive starting materials, often suffers from moderate yields and the need for specialized photochemical equipment, which can be challenging to implement and maintain in a manufacturing setting.

In contrast, the validated route employs readily available and inexpensive starting materials and reagents. The key reductive amination step is a well-established and scalable industrial process. Crucially, the final product can be purified by crystallization, a highly efficient and cost-effective method for achieving high purity on a large scale, thereby avoiding the bottlenecks associated with preparative chromatography. The safety protocols for high-pressure hydrogenation are well-understood and can be robustly implemented in a manufacturing environment.

Conclusion

The intramolecular reductive amination of a cycloheptanone derivative represents a superior strategy for the large-scale production of the target this compound intermediate. Its high overall yield, excellent scalability, low cost, and reliance on crystallization for purification make it the most economically viable and industrially practical approach. While alternative routes like RCM and the Hofmann-Löffler-Freytag reaction offer valuable academic insights into the construction of this important bicyclic system, they currently fall short of the stringent requirements for commercial manufacturing.

References

  • Hofmann-Loffler-Freytag Reaction. Name Reactions in Organic Synthesis.
  • Stereoselective synthesis of bicyclo[4.2.1]nonane skeletons by ring-closing metathesis: a new versatile methodology for the efficient assembly of functionalized cyclooctanoids. PubMed. [Link]

  • Selective ring-rearrangement or ring-closing met
  • PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. Royal Society of Chemistry. [Link]

  • Bridged Azabicycles by Ring-Closing Metathesis. Sci-Hub. [Link]

  • Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N-Aryl-α,β-unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. ResearchGate. [Link]

  • The synthesis of azabicyclo[4.2.1]nonenes by the addition of a cyclopropenone to 4-vinyl substituted 1-azetines - Isomers of the homotropane nucleus. University of Huddersfield Research Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. PMC. [Link]

  • Strategies for constructing seven-membered rings: Applic
  • Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. ACS Publications. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Recent Developments in the Synthetic Uses of Silyl-protected Enoldiazoacetates for Heterocyclic Syntheses. ConnectSci. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Hofmann-Löffler-Freytag Reaction. SynArchive. [Link]

  • 1-(3-{this compound-3-carbonyl}bicyclo... Chem-Space. [Link]

  • Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry. [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. [Link]

  • Hofmann–Löffler–Freytag Reaction | Prepare for GATE, NET. YouTube. [Link]

  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction. Halogen vs Hydrogen.
  • Hofmann–Löffler–Freytag reaction. ResearchGate. [Link]

  • Synthesis of the optically active key intermediate of FR901483. ResearchGate. [Link]

  • Toward the Synthesis of [4.2.1]di-azabicyclic Systems. Montclair State University Digital Commons. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. PMC. [Link]

Sources

A Researcher's Guide to Assessing the Isoform Selectivity of 3-Azabicyclo[4.2.1]nonane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The ability of a therapeutic agent to selectively interact with its intended biological target, while minimizing off-target effects, is a critical determinant of its efficacy and safety profile. This is particularly true when targeting enzymes that exist as multiple isoforms – proteins with similar functions but distinct tissue distribution and physiological roles. This guide provides an in-depth analysis of assessing the isoform selectivity of a promising class of compounds, the 3-Azabicyclo[4.2.1]nonane-based inhibitors, using the well-characterized monoamine oxidase (MAO) enzyme family as a primary example.

The Strategic Advantage of the this compound Scaffold

The this compound framework is a rigid bicyclic amine that offers a unique three-dimensional arrangement of substituents.[1] This constrained conformation can be exploited by medicinal chemists to achieve precise interactions within the active site of a target enzyme, thereby enhancing both potency and selectivity.[1] The inherent structural rigidity of this scaffold reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity. Furthermore, the nitrogen atom provides a key site for functionalization, allowing for the introduction of various pharmacophoric elements to fine-tune the inhibitor's properties.

Case Study: Targeting Monoamine Oxidase Isoforms with this compound-Based Inhibitors

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] In humans, two MAO isoforms exist, MAO-A and MAO-B, which share approximately 70% sequence homology but exhibit different substrate specificities and inhibitor sensitivities.[2]

The selective inhibition of these isoforms has significant therapeutic implications. Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[2] Therefore, achieving high isoform selectivity is a key objective in the development of novel MAO inhibitors.

To illustrate the process of assessing isoform selectivity, let us consider a hypothetical series of this compound derivatives and their inhibitory activity against human MAO-A and MAO-B. The following table summarizes the IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDR Group on Azabicyclo-nonaneMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
AZN-001H150256
AZN-0024-Fluorophenyl250550
AZN-0033-Chlorophenyl5002250
AZN-0044-Methoxyphenyl751500.5
Clorgyline(Reference MAO-A Inhibitor)1050000.002
Selegiline(Reference MAO-B Inhibitor)800015533

This data is hypothetical and for illustrative purposes only.

  • AZN-001 shows a slight preference for MAO-B.

  • The introduction of a 4-fluorophenyl group in AZN-002 significantly improves MAO-B selectivity.

  • AZN-003 , with a 3-chlorophenyl substituent, demonstrates the highest selectivity for MAO-B in this series.

  • Conversely, the 4-methoxyphenyl group in AZN-004 appears to shift the selectivity towards MAO-A.

This type of structure-activity relationship (SAR) analysis is crucial for guiding the optimization of lead compounds to achieve the desired selectivity profile.

Experimental Workflow for Assessing Isoform Selectivity

The determination of inhibitor selectivity against enzyme isoforms follows a systematic and rigorous experimental workflow. The following diagram illustrates the key stages involved.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Mechanism of Inhibition Studies A Compound Library of This compound Derivatives B Single-Concentration Inhibition Assay (e.g., 10 µM) against MAO-A and MAO-B A->B C Dose-Response Curves for Active Compounds B->C Hits D Calculation of IC50 Values for MAO-A and MAO-B C->D E Determination of Selectivity Index (SI) D->E F Kinetic Assays with Varying Substrate and Inhibitor Concentrations E->F Selective Compounds G Lineweaver-Burk or Michaelis-Menten Plot Analysis F->G H Determination of Inhibition Modality (e.g., Competitive, Non-competitive) G->H

Caption: A generalized workflow for determining the isoform selectivity of enzyme inhibitors.

Detailed Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol provides a detailed methodology for determining the IC50 values of test compounds against human MAO-A and MAO-B. This protocol is based on the continuous spectrophotometric measurement of the enzymatic reaction.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare working solutions of MAO-A and MAO-B in potassium phosphate buffer.

    • Prepare working solutions of kynuramine and benzylamine in the same buffer. The final substrate concentration in the assay should be close to the Michaelis-Menten constant (Km) for each enzyme.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of the test compounds and reference inhibitors in DMSO. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Test compound or reference inhibitor solution (or DMSO for control wells)

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

    • Immediately begin monitoring the change in absorbance over time using a spectrophotometer.

      • For MAO-A with kynuramine, the formation of 4-hydroxyquinoline can be measured at approximately 316 nm.[2]

      • For MAO-B with benzylamine, the formation of benzaldehyde can be measured at approximately 250 nm.[2]

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Understanding the Mechanism of Inhibition

Beyond determining the potency and selectivity, understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides deeper insights into how the inhibitor interacts with the enzyme. This is typically achieved through kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations. The data is then analyzed using graphical methods such as Lineweaver-Burk plots.

G E Enzyme ES Enzyme- Substrate Complex E->ES k1 EI Enzyme- Inhibitor Complex E->EI ki S Substrate ES->E k-1 P Product ES->P k2 I Inhibitor EI->E k-i

Caption: A simplified representation of competitive enzyme inhibition.

Conclusion and Future Directions

The rational design of isoform-selective enzyme inhibitors is a cornerstone of modern drug development. The this compound scaffold presents a compelling starting point for the synthesis of novel inhibitors with potentially superior selectivity profiles. A systematic approach, combining robust enzymatic assays, careful data analysis, and detailed mechanistic studies, is essential for successfully identifying and optimizing these compounds. Future research in this area will likely involve the use of computational modeling and structural biology techniques, such as X-ray crystallography, to further elucidate the molecular determinants of isoform selectivity and guide the design of next-generation therapeutics.

References

  • National Center for Biotechnology Information. Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Azabicyclo[4.2.1]nonane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to extend the value of our products beyond their immediate application by empowering your research with critical safety and handling information. This guide provides a detailed protocol for the proper disposal of 3-Azabicyclo[4.2.1]nonane, ensuring the safety of your laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting our commitment to scientific integrity and a culture of safety.

Hazard Identification and Risk Assessment: The Precautionary Principle

While specific toxicological data for the parent this compound is not extensively documented, the available Safety Data Sheets (SDS) for its derivatives and structurally similar compounds indicate potential hazards. For instance, related compounds are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] In the absence of comprehensive data, we must operate under the precautionary principle, treating the compound with the appropriate level of caution.

A thorough risk assessment is the cornerstone of laboratory safety. Before handling or disposing of this compound, it is imperative to consult the specific SDS provided with your product and to understand the potential hazards.

Table 1: Hazard & Safety Summary for Bicyclic Amines (General)

Hazard Category Description Recommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1][2] Avoid ingestion. Do not eat, drink, or smoke when using this product.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][3] Wear impervious gloves and protective clothing. Avoid contact with skin.[4]
Eye Damage/Irritation Causes serious eye irritation.[1][3] Wear tightly fitting safety goggles or a face shield.[1][4]
Respiratory Irritation May cause respiratory irritation.[1][3] Handle in a well-ventilated area or a chemical fume hood.[1][5]

| Environmental | Data is largely unavailable, but discharge into the environment must be avoided.[4] | Do not let the product enter drains or sewer systems.[3][4][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling chemical waste. The goal is to create a complete barrier between you and the hazardous material.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] For larger quantities or when there is a splash risk, a full-face shield is recommended.[1]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[1][5]

  • Body Protection: Wear a lab coat, and for larger quantities, consider fire/flame resistant and impervious clothing.[4] Ensure all skin is covered.

  • Respiratory Protection: If handling outside of a fume hood or if vapors or aerosols are likely to be generated, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU EN 143 or OV/AG/P99 for US NIOSH).[5]

Waste Handling and Accumulation: A Systematic Approach

Proper management of hazardous waste at its point of generation is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.[6]

Step-by-Step Waste Accumulation Protocol:

  • Container Selection: Choose a container that is in good condition and chemically compatible with this compound. The original product container is often a suitable choice.[7] Ensure the container has a secure, leak-proof cap.

  • Labeling: This is a critical regulatory requirement.[6][7] The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[6][7]

    • The full chemical name: "This compound " (do not use formulas or abbreviations).[6]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[6] This area should be under the control of laboratory personnel. It is crucial to segregate this waste from incompatible materials. As an amine, this compound should be stored separately from:

    • Acids (Inorganic and Organic)

    • Strong Oxidizing Agents

    • Halogenated Compounds

  • Container Management: Keep the waste container closed at all times except when adding waste.[6] Do not leave a funnel in the container. Store the container in a secondary containment tray to mitigate potential leaks or spills.

Spill and Emergency Procedures

Preparedness is key to effectively managing an accidental release.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Control Ignition Sources: Remove all sources of ignition from the area. Use spark-proof tools for cleanup.[4]

  • Containment: Prevent the spill from spreading or entering drains.[4][5] Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Seek Assistance: If the spill is large, unmanageable, or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EH&S) office immediately.[6]

Final Disposal Protocol: The End-of-Life Pathway

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1][5] Laboratory personnel are responsible for preparing the waste for pickup.

Procedure for Preparing Waste for Disposal:

  • Pure Compound/Solutions:

    • Ensure the hazardous waste container is securely capped and the label is accurate and legible.

    • Complete a chemical waste pickup request form as required by your institution's EH&S office.[6]

    • The preferred method of disposal is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubber.[4][5] This high-temperature process ensures the complete destruction of the organic molecule, minimizing environmental impact.

  • Contaminated Labware (e.g., glassware, pipette tips):

    • Rinsing: Whenever possible, triple-rinse contaminated containers or labware with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[4]

    • Disposal: After thorough rinsing, the labware may be disposed of according to your institution's policies. Heavily contaminated or non-rinsable items should be placed in a designated solid waste container, clearly labeled as "Hazardous Waste" with the name of the contaminant.

  • Contaminated Packaging:

    • Empty product containers must be managed as hazardous waste unless they are triple-rinsed.[4] The rinsate must be collected for proper disposal. Once decontaminated, the container can be offered for recycling or disposed of as non-hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Preparation for Disposal cluster_3 Final Disposition start Waste Generation (this compound) waste_type Identify Waste Stream start->waste_type pure Pure Compound or Concentrated Solution waste_type->pure Liquid contaminated_solid Contaminated Solid Waste (Gloves, Absorbents, etc.) waste_type->contaminated_solid Solid contaminated_container Empty/Contaminated Container waste_type->contaminated_container Container collect_liquid Collect in Labeled, Sealed 'Hazardous Waste' Container pure->collect_liquid collect_solid Collect in Labeled, Sealed 'Hazardous Waste' Bag/Drum contaminated_solid->collect_solid rinse Triple-Rinse with Appropriate Solvent? contaminated_container->rinse ehs_pickup Arrange Pickup by Licensed Waste Disposal Service collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate Yes recycle Recycle or Dispose as Non-Hazardous Waste rinse->recycle No (Heavily Contaminated) -> Dispose as Solid Waste rinse->recycle Yes (Decontaminated) collect_rinsate->collect_liquid incineration Controlled Chemical Incineration ehs_pickup->incineration recycle->ehs_pickup If policy requires

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Echemi. (n.d.). This compound-3-acetonitrile(9CI) Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Echemi. (n.d.). This compound-3-ethanamine(9CI) SDS.
  • Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS....
  • Fisher Scientific. (2024, March 13). Safety Data Sheet.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Semantic Scholar. (2022, December 30). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Azabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Azabicyclo[4.2.1]nonane. As a trusted partner in your research, we aim to provide value beyond the product by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Assessment and Risk Mitigation

Key Considerations:

  • Route of Exposure: The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Unknown Toxicity: The lack of extensive toxicological data necessitates a higher level of precaution.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.[1][2]
Skin Chemical-Resistant Gloves and Lab CoatNitrile gloves are recommended for their resistance to a broad range of chemicals.[3] For prolonged contact or when handling larger volumes, consider double-gloving. A flame-resistant lab coat should be worn at all times.[2]
Respiratory Full-Face RespiratorIn cases where the substance may become airborne (e.g., heating, aerosolizing), or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]
Footwear Closed-Toed ShoesImpervious, closed-toed shoes are mandatory to protect against spills.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS - Assemble PPE handling Handling - Work in fume hood - Use appropriate glassware prep->handling procedure Experimental Procedure - Controlled addition - Monitor reaction handling->procedure spill Spill Response - Evacuate area - Use spill kit handling->spill If spill occurs waste Waste Collection - Segregate waste - Label container procedure->waste decon Decontamination - Clean work area - Wash hands spill->decon waste->decon disposal Disposal - Follow institutional guidelines - Licensed chemical disposal decon->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

3.1. Preparation and Pre-Handling

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may be unavailable, review the SDS for closely related compounds to understand potential hazards.[1][4][5]

  • Assemble PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition.

  • Prepare Work Area: Ensure a chemical fume hood is available and functioning correctly. Have a spill kit and emergency contact information readily accessible.

3.2. Handling and Experimental Use

  • Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use Appropriate Equipment: Utilize glassware and equipment that are compatible with the chemical and the reaction conditions.

  • Controlled Operations: When transferring or reacting the compound, use methods that minimize the generation of dust or aerosols.

3.3. Accidental Release Measures

  • Evacuate and Ventilate: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable container for disposal. Avoid creating dust.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed waste container.

4.2. Disposal Pathway

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed chemical destruction facility.[1]

  • Do Not Discharge to Sewer: Under no circumstances should this chemical be discharged into the sewer system.[1]

Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of the safety protocols for handling this compound.

cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome Unknown Toxicity Unknown Toxicity PPE PPE Unknown Toxicity->PPE Potential Irritant Potential Irritant Potential Irritant->PPE Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Minimized Exposure Minimized Exposure Engineering Controls (Fume Hood)->Minimized Exposure Administrative Controls (SOPs) Administrative Controls (SOPs) Administrative Controls (SOPs)->Minimized Exposure PPE->Minimized Exposure Safe Disposal Safe Disposal Minimized Exposure->Safe Disposal

Caption: Interrelationship of hazard assessment and control measures.

References

  • MATERIAL SAFETY DATA SHEETS. Cleanchem Laboratories. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.2.1]nonane
Reactant of Route 2
3-Azabicyclo[4.2.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.